3-Hydroxyazetidine-1-carboxamide
Description
The exact mass of the compound 1-Carbamoyl-3-hydroxyazetidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxyazetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyazetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-4(8)6-1-3(7)2-6/h3,7H,1-2H2,(H2,5,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPHGONOMGJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429668-21-3 | |
| Record name | 3-hydroxyazetidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling and Medicinal Chemistry Applications of 3-Hydroxyazetidine-1-carboxamide
Executive Summary
In contemporary drug discovery, the optimization of physicochemical properties is as critical as target affinity. 3-Hydroxyazetidine-1-carboxamide (CAS: 429668-21-3) has emerged as a privileged, highly polar fragment used to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lipophilic drug candidates [1]. By appending this low-molecular-weight, rigidified scaffold, medicinal chemists can systematically lower a molecule's partition coefficient (LogP), enhance aqueous solubility, and establish novel hydrogen-bonding networks within target binding pockets.
This technical whitepaper provides an in-depth analysis of the physicochemical properties of 3-Hydroxyazetidine-1-carboxamide, elucidates its mechanistic role in structural biology, and outlines self-validating experimental protocols for its characterization.
Structural and Physicochemical Profile
The utility of 3-Hydroxyazetidine-1-carboxamide stems from its dense functionalization within a compact, four-membered ring system. The azetidine core restricts conformational flexibility, thereby minimizing the entropic penalty typically incurred when flexible ligands bind to a target protein.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical descriptors that dictate the behavior of this fragment in aqueous and lipid environments [1, 2].
| Property | Value | Mechanistic Implication |
| Chemical Name | 3-Hydroxyazetidine-1-carboxamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 429668-21-3 | Unique identifier for regulatory/sourcing [1]. |
| Molecular Formula | C4H8N2O2 | Low molecular weight fragment. |
| Molecular Weight | 116.12 g/mol | High ligand efficiency (LE) potential. |
| Predicted XLogP | -1.7 | Highly hydrophilic; drives solubility [2]. |
| Hydrogen Bond Donors | 2 (-OH, -NH2) | Interacts with kinase hinge regions/GPCRs. |
| Hydrogen Bond Acceptors | 3 (-OH, C=O, N-ring) | Extensive hydration shell formation. |
| Topological Polar Surface Area | ~63.3 Ų | Contributes significantly to total polar surface area, limiting BBB permeability if exposed. |
Mechanistic Role in Drug Design
The incorporation of 3-Hydroxyazetidine-1-carboxamide into larger pharmacophores is not arbitrary; it is a calculated structural intervention.
-
Lipophilic Efficiency (LLE) Optimization: Many high-affinity binders suffer from excessive lipophilicity (LogP > 5), leading to poor solubility, high plasma protein binding, and metabolic liability. Appending the highly polar 3-hydroxyazetidine-1-carboxamide (XLogP ~ -1.7) significantly reduces the overall LogP of the parent molecule.
-
Targeted Hydrogen Bonding: The terminal carboxamide acts as a versatile hydrogen bond donor/acceptor. In the development of Trk family protein tyrosine kinase inhibitors and Sphingosine 1-phosphate (S1P1) receptor modulators, this specific moiety has been utilized to anchor the drug into solvent-exposed regions of the binding site, enhancing both affinity and residence time[3, 4].
Fig 1. Rational drug design pathway utilizing the azetidine fragment for ADME optimization.
Self-Validating Experimental Protocols
To accurately utilize this compound in drug development, its physicochemical parameters must be empirically validated. Below are detailed, self-validating workflows designed to ensure absolute data integrity.
Protocol A: High-Throughput Shake-Flask Method for LogD (pH 7.4) Determination
Because 3-Hydroxyazetidine-1-carboxamide lacks a strong UV chromophore (possessing only an isolated amide), standard UV-Vis spectroscopy is insufficient for accurate quantification. This protocol utilizes LC-MS/MS, incorporating a self-validating internal standard system.
-
Step 1: Phase Preparation. Pre-equilibrate equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by shaking at 25°C for 24 hours to ensure mutual saturation.
-
Step 2: Sample Spiking. Dissolve 3-Hydroxyazetidine-1-carboxamide in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of the pre-equilibrated octanol/PBS mixture.
-
Step 3: Internal Standard Addition (Self-Validation). Add 1 µM of Propranolol (known LogD ~1.2) and Hydrocortisone (known LogD ~1.6) to the mixture. Causality: The inclusion of these reference standards validates the phase separation efficiency and the LC-MS/MS ionization response. If the calculated LogD of the standards deviates by >0.1 log units from literature values, the assay is flagged for failure, preventing false data generation.
-
Step 4: Equilibration & Separation. Shake the vials at 1,000 rpm for 2 hours at 25°C. Centrifuge at 3,000 x g for 15 minutes to achieve sharp phase separation.
-
Step 5: LC-MS/MS Quantification. Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol phase 1:100 in methanol to prevent detector saturation. Quantify the compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Calculate LogD as
.
Protocol B: Orthogonal Kinetic Aqueous Solubility Assay
To prove the solubility-enhancing properties of this fragment, an orthogonal detection approach is required to eliminate false positives caused by supersaturation.
-
Step 1: Serial Dilution. Prepare a serial dilution of the compound in DMSO (from 0.1 mM to 50 mM).
-
Step 2: Aqueous Spiking. Transfer 5 µL of each DMSO stock into 95 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 5%).
-
Step 3: Nephelometric Detection. Incubate for 2 hours at room temperature. Read the plate using a laser nephelometer. Causality: Nephelometry detects the scattering of light caused by insoluble particulates. A sudden spike in light scatter indicates the precipitation point.
-
Step 4: LC-MS/MS Validation (Self-Validation). Filter the well contents through a 0.22 µm membrane and quantify the filtrate via LC-MS/MS. Causality: Nephelometry can miss amorphous nano-precipitates. By coupling light scatter detection with direct mass quantification of the filtrate, the system self-validates: the concentration at which light scatter increases must perfectly inversely correlate with a plateau in the LC-MS/MS concentration curve.
Fig 2. Self-validating kinetic solubility workflow combining nephelometry and LC-MS/MS.
Conclusion
3-Hydroxyazetidine-1-carboxamide is a highly effective structural tool in the medicinal chemist's arsenal. Its specific physicochemical properties—namely its low LogP, high topological polar surface area, and rigidified hydrogen-bonding vectors—make it ideal for rescuing lipophilic drug candidates from ADME-related attrition. By employing rigorous, self-validating analytical protocols, researchers can confidently leverage this fragment to optimize the pharmacokinetic profiles of next-generation therapeutics.
References
-
European Chemicals Agency (ECHA). "Identity - ECHA CHEM: 3-hydroxyazetidine-1-carboxamide". europa.eu. Available at: [Link]
-
PubChemLite. "3-hydroxyazetidine-1-carboxamide (C4H8N2O2)". uni.lu. Available at: [Link]
- Google Patents. "US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis". google.com.
- Google Patents. "US10774085B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds". google.com.
3-Hydroxyazetidine-1-carboxamide: Molecular Structure, Conformational Dynamics, and Synthetic Methodologies
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
3-Hydroxyazetidine-1-carboxamide (C₄H₈N₂O₂) is a highly functionalized, four-membered heterocyclic building block increasingly utilized in modern drug discovery. Its unique physicochemical properties make it an ideal polar moiety for enhancing the aqueous solubility and target-binding affinity of active pharmaceutical ingredients (APIs), most notably in the development of Tropomyosin receptor kinase (Trk) inhibitors for oncology and pain management[1].
This whitepaper provides an in-depth analysis of the molecular architecture, conformational equilibria, and synthetic methodologies associated with 3-hydroxyazetidine-1-carboxamide, grounded in field-proven protocols and structural chemistry principles.
Molecular Architecture and Strain Dynamics
The Azetidine Ring System
The core of 3-hydroxyazetidine-1-carboxamide is the azetidine ring. Unlike six-membered rings (e.g., piperidine) which can adopt strain-free chair conformations, four-membered rings are inherently strained. The structural geometry is dictated by a delicate thermodynamic balance between two opposing forces[2]:
-
Baeyer Strain (Angle Strain): The internal bond angles of a planar azetidine ring would be exactly 90°. This severe deviation from the ideal sp³ tetrahedral angle (109.5°) creates significant angle strain.
-
Pitzer Strain (Torsional Strain): If the ring were perfectly planar, all adjacent C-H and C-N bonds would be fully eclipsed, maximizing steric repulsion and torsional strain.
To relieve this Pitzer strain, the azetidine ring adopts a puckered conformation [3]. The ring puckering angle typically ranges between 20° and 30°, which slightly increases Baeyer strain but drastically reduces the eclipsing interactions of the methylene protons at C2 and C4.
The Carboxamide Resonance Effect
The N1 position of the azetidine ring is substituted with a carboxamide group (-C(=O)NH₂). The lone pair of electrons on the azetidine nitrogen (N1) is strongly delocalized into the adjacent carbonyl group via resonance.
-
Causality: This delocalization imparts partial double-bond character to the N1-C(carbonyl) bond, forcing the N1 atom to rehybridize from sp³ to a planar sp²-like geometry.
-
Structural Consequence: Because the nitrogen atom is constrained to a planar geometry, the puckering of the azetidine ring is entirely localized to the C2-C3-C4 carbon backbone.
Conformational Equilibria & Intramolecular Forces
In solution, the puckered azetidine ring is not static; it undergoes rapid ring inversion (a "butterfly flip"). For 3-hydroxyazetidine-1-carboxamide, this inversion toggles the C3-hydroxyl group between two distinct spatial orientations: pseudo-equatorial and pseudo-axial .
-
Pseudo-Equatorial Preference: Generally, the pseudo-equatorial conformation is thermodynamically favored because it minimizes 1,3-cross-ring steric interactions between the hydroxyl oxygen and the N1-carboxamide complex.
-
Intramolecular Hydrogen Bonding: In non-polar or aprotic solvents, the pseudo-axial conformation can be stabilized by intramolecular hydrogen bonding. The C3-hydroxyl proton can act as a hydrogen bond donor to the carbonyl oxygen of the N1-carboxamide, locking the ring into a specific puckered state.
Conformational equilibrium of 3-hydroxyazetidine-1-carboxamide.
Quantitative Structural Data
To facilitate analytical verification, the physicochemical properties and expected Nuclear Magnetic Resonance (NMR) parameters are summarized below. The NMR coupling constants (
Table 1: Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Formula | C₄H₈N₂O₂ | Highly polar, low molecular weight building block[5]. |
| Molecular Weight | 116.12 g/mol | Ideal for fragment-based drug design (FBDD). |
| H-Bond Donors | 2 (-OH, -NH₂) | Enhances target receptor interaction (e.g., Trk kinase hinge binding)[1]. |
| H-Bond Acceptors | 2 (C=O, -OH) | Increases aqueous solubility; potential for intramolecular H-bonding. |
Table 2: ¹H NMR Spectral Markers (Averaged at 298 K)
| Proton Assignment | Expected Shift (δ, ppm) | Multiplicity | |
| C3-H | 4.45 - 4.60 | Multiplet (m) | Complex due to coupling with C2/C4 protons. |
| C2-H, C4-H | 3.70 - 4.10 | Doublet of Doublets (dd) | |
| N1-CONH₂ | 5.80 - 6.20 | Broad Singlet (br s) | Exchangeable; broadens due to quadrupolar relaxation. |
| C3-OH | 5.20 - 5.50 | Doublet (d) | Exchangeable; couples to C3-H ( |
Experimental Methodologies
Protocol 4.1: Streamlined Synthesis of 3-Hydroxyazetidine-1-carboxamide
This protocol describes the direct carbamoylation of 3-hydroxyazetidine. The use of potassium cyanate (KCNO) in an aqueous medium provides a self-validating, highly atom-economical route to the target urea derivative.
Rationale & Causality: 3-Hydroxyazetidine is typically supplied as a hydrochloride salt to prevent spontaneous polymerization. Potassium carbonate (
Step-by-Step Workflow:
-
Preparation: Suspend 3-hydroxyazetidine hydrochloride (1.0 eq, 10 mmol) in 15 mL of deionized water in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Neutralization: Slowly add
(0.55 eq, 5.5 mmol) in portions at 0 °C. Caution: Effervescence ( gas evolution) will occur. Stir for 15 minutes until gas evolution ceases. -
Carbamoylation: Add potassium cyanate (KCNO) (1.2 eq, 12 mmol) in a single portion.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours. The elevated temperature ensures complete conversion of the intermediate cyanic acid.
-
Isolation: Cool the mixture to room temperature. Lyophilize (freeze-dry) the aqueous solution to yield a crude solid.
-
Purification: Extract the crude solid with hot absolute ethanol (3 x 20 mL). Filter the ethanolic extracts to remove inorganic salts (KCl, excess
). Concentrate the filtrate in vacuo to afford 3-hydroxyazetidine-1-carboxamide as a crystalline white solid.
Synthetic workflow for 3-hydroxyazetidine-1-carboxamide.
Protocol 4.2: Variable-Temperature NMR (VT-NMR) Conformational Analysis
Because the activation energy barrier for azetidine ring inversion is low (~5-7 kcal/mol), the pseudo-axial and pseudo-equatorial conformers interconvert rapidly at room temperature, yielding time-averaged NMR signals[4]. VT-NMR is required to "freeze" the conformers on the NMR timescale.
Rationale & Causality: By cooling the sample to 220 K, the thermal energy drops below the activation barrier of ring inversion. This allows the distinct pseudo-axial and pseudo-equatorial conformers to be observed as separate sets of signals, enabling the calculation of the equilibrium constant (
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 15 mg of highly pure 3-hydroxyazetidine-1-carboxamide in 0.6 mL of anhydrous DMF-d₇. Note: DMF-d₇ is chosen because its freezing point (-61 °C / 212 K) is sufficiently low, and it lacks exchangeable protons, allowing clear observation of the -OH and -NH₂ signals.
-
Instrument Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Calibrate the probe temperature using a standard methanol temperature-calibration sample.
-
Baseline Acquisition (298 K): Acquire a standard 1D ¹H NMR spectrum and a 2D NOESY spectrum at 298 K. Note the averaged multiplet signals for the C2/C4 protons.
-
Cooling Gradient: Lower the probe temperature in 10 K increments, allowing 5 minutes of thermal equilibration at each step. Acquire a 1D ¹H spectrum at each interval.
-
Decoalescence Observation: Observe the decoalescence point (typically around 240-250 K) where the averaged C2/C4 signals broaden and split into two distinct sets of doublets of doublets.
-
Low-Temperature Acquisition (220 K): Once the signals are fully resolved at 220 K, acquire a high-resolution 1D ¹H spectrum and a 2D ROESY spectrum.
-
Data Analysis: Integrate the distinct C3-H signals for both conformers to determine the thermodynamic ratio. Use the ROESY cross-peaks to assign the pseudo-axial vs. pseudo-equatorial conformers based on through-space proximity between the C3-OH proton and the N1-carboxamide protons.
References
-
PubChemLite: 3-hydroxyazetidine-1-carboxamide (C4H8N2O2) Source: PubChem / University of Luxembourg URL:[Link]
- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors (US8513263B2 / US10774085B2)
-
1,2-Metallate and Semipinacol Rearrangement Reactions Source: University of Bristol Research Portal URL:[Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Azetidines, Azetines and Azetes: Monocyclic Source: Scribd / Comprehensive Heterocyclic Chemistry URL:[Link]
Sources
- 1. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. PubChemLite - 3-hydroxyazetidine-1-carboxamide (C4H8N2O2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Biological Activity & Therapeutic Potential of 3-Hydroxyazetidine-1-carboxamide Derivatives
This guide serves as a comprehensive technical analysis of 3-Hydroxyazetidine-1-carboxamide derivatives , a privileged scaffold in modern medicinal chemistry. It is designed for researchers optimizing lead compounds for solubility, metabolic stability, and target engagement.
Executive Summary: The Structural Rationale
In the pursuit of "drug-likeness," the 3-hydroxyazetidine moiety has emerged as a superior alternative to pyrrolidine and piperidine rings. When functionalized at the N1 position with a carboxamide (urea linkage), this scaffold offers a unique tripartite value proposition:
-
Conformational Rigidity: The strained four-membered ring reduces the entropic penalty of binding, locking the substituents into defined vectors.
-
Polarity & Solubility: The 3-hydroxy group lowers
, improving aqueous solubility and reducing promiscuous binding associated with lipophilic compounds. -
Metabolic Stability: The azetidine ring is generally less susceptible to oxidative metabolism (e.g., by CYPs) compared to larger saturated heterocycles.
Primary Therapeutic Utility:
-
Serine Hydrolase Inhibitors: (FAAH, MAGL) for pain and inflammation.
-
Kinase Inhibitors: (JAK, MEK) as a solvent-exposed solubilizing group.
-
Peptide Isosteres: Mimicking the
-turn of proline.
Mechanism of Action & Target Engagement
Serine Hydrolase Inhibition (FAAH & MAGL)
The most authoritative biological activity of azetidine-1-carboxamides lies in the inhibition of serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .
-
Mechanism: The carboxamide carbonyl acts as an electrophilic trap. The active site Serine nucleophile attacks the carbonyl carbon.
-
The "Twist": Unlike reactive carbamates that form covalent adducts, urea-based carboxamides often act as transition-state mimics . They form a stable hydrogen-bonding network with the "oxyanion hole" of the enzyme, preventing substrate hydrolysis without necessarily forming a permanent covalent bond.
-
Role of 3-OH: The hydroxyl group at C3 is critical.[1] It often points toward solvent or engages in specific H-bonds with polar residues (e.g., Asp/Thr) near the active site entrance, significantly boosting selectivity over off-targets.
Visualization: Serine Hydrolase Interaction Pathway
The following diagram illustrates the interaction logic between the inhibitor and the catalytic triad.
Caption: Mechanistic flow of Serine Hydrolase inhibition by azetidine-1-carboxamides.
Structure-Activity Relationship (SAR)[2]
The biological activity is strictly governed by substitutions at two vectors:
Vector A: The N1-Carboxamide Linker (The "Warhead")
-
Primary Amide (
): Generally low potency. Used primarily as a synthetic intermediate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Substituted Urea (
): High potency.-
R = Biaryl/Aryl: Critical for hydrophobic pocket occupation in enzymes like FAAH.
-
R = Heterocycle: Tuning of metabolic stability.
-
Vector B: The C3-Hydroxy Group (The "Anchor")
-
Free -OH: Essential for solubility and specific H-bonding.
-
Ether (-OR): Often used to extend into deep lipophilic pockets.
-
Stereochemistry: The azetidine ring is achiral, but if the N1-substituent is chiral, the 3-OH creates a pseudo-asymmetric center relative to the other group.
| Modification | Biological Impact | Recommended Application |
| 3-OH (Free) | High Solubility, Low Permeability | CNS targets (if transport active), Kinase solvent front |
| 3-O-Benzyl | High Lipophilicity, Metabolic Liability | Enzyme deep-pocket binding (e.g., MAGL) |
| 3-Fluoro (Bioisostere) | Lower pKa of amine, altered dipole | Metabolic blocking of 3-position oxidation |
| N1-Biaryl Urea | High Potency (nM range) | FAAH Inhibition (Pain/Anxiety) |
Experimental Protocols
Synthesis of N-Aryl-3-hydroxyazetidine-1-carboxamides
Trustworthiness Check: This protocol avoids the use of phosgene gas, utilizing safer carbonyldiimidazole (CDI) or isocyanates.
Reagents: 3-Hydroxyazetidine HCl, Aryl Isocyanate, Triethylamine (TEA), DCM/DMF.
-
Preparation: Dissolve 3-Hydroxyazetidine HCl (1.0 eq) in anhydrous DCM/DMF (9:1 ratio).
-
Activation: Add TEA (2.5 eq) and stir at 0°C for 15 min to free the amine.
-
Coupling: Dropwise add the Aryl Isocyanate (1.1 eq) dissolved in DCM.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target mass:
). -
Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine (
). Dry over . -
Purification: Flash chromatography (MeOH/DCM gradient). The urea product is typically polar.
Biological Assay: FAAH Inhibition Screening
Context: This assay validates the inhibitory potential of the synthesized carboxamide against Fatty Acid Amide Hydrolase.
Materials:
-
Recombinant Human FAAH membrane prep.
-
Substrate: AMC-Arachidonoyl Amide (Fluorescent).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.
Workflow:
-
Compound Prep: Prepare 10-point dilution series of the test compound in DMSO (Final DMSO < 1%).
-
Incubation: Mix 20 µL enzyme solution + 2 µL compound. Incubate 15 min at 25°C to allow equilibrium binding.
-
Initiation: Add 20 µL Substrate (AMC-AA). Final concentration
(approx. 2 µM). -
Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 45 mins.
-
Analysis: Calculate slope of linear phase. Determine
using non-linear regression (GraphPad Prism).
Visualizing the SAR Logic
Caption: Decision tree for optimizing the 3-hydroxyazetidine-1-carboxamide scaffold.
References
-
Pfizer Global R&D. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry.
-
Vernalis (R&D) Ltd. (2010). Discovery of Azetidine-Urea Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Vertex Pharmaceuticals. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry - A European Journal.
-
PharmaBlock. (2020). Azetidines in Drug Discovery: A Privileged Scaffold. PharmaBlock Whitepaper Series.
Sources
3-Hydroxyazetidine-1-carboxamide mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Hydroxyazetidine-1-carboxamide
Introduction
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and three-dimensional character offer unique opportunities for designing novel therapeutics with enhanced metabolic stability, solubility, and target-binding affinity.[1][3] The compound 3-Hydroxyazetidine-1-carboxamide, incorporating both the beneficial azetidine ring and a carboxamide functional group, presents a compelling starting point for a drug discovery program. The presence of the carboxamide moiety suggests a potential interaction with hydrolase enzymes, particularly amidases, which are critical regulators of various physiological processes.[4]
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of 3-Hydroxyazetidine-1-carboxamide. As a Senior Application Scientist, the following sections will detail a logical, field-proven progression of studies, from initial target identification to in-depth biochemical and cellular characterization. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Given the structural features of 3-Hydroxyazetidine-1-carboxamide, this guide will focus on a hypothesized mechanism of action involving the inhibition of two key amidases: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5][6][7] These enzymes are responsible for the degradation of bioactive lipid amides, such as the endocannabinoid anandamide and the anti-inflammatory lipid palmitoylethanolamide (PEA), making them attractive therapeutic targets for pain, inflammation, and neurological disorders.[8][9][10]
PART 1: Target Identification and Validation
The initial and most critical step in elucidating the mechanism of action of a novel compound is the identification and validation of its molecular target(s). This process begins with broad, unbiased screening and progressively narrows down to specific, high-confidence interactions.
Initial Broad-Spectrum Amidase Screening
The rationale for commencing with a broad screen is to survey a wide range of potential targets, thereby minimizing the risk of early-stage target misidentification. The carboxamide group in 3-Hydroxyazetidine-1-carboxamide makes it a candidate for interaction with a variety of amidases.
Experimental Workflow: Broad Amidase Panel Screen
Caption: High-Throughput Screening Workflow for Target Identification.
Protocol: Fluorometric Amidase Screening Assay
-
Enzyme and Substrate Preparation: Reconstitute a panel of recombinant human amidases (including FAAH and NAAA) and their corresponding fluorogenic substrates (e.g., AMC-arachidonoyl amide for FAAH, PAMCA for NAAA) in their respective assay buffers.[11][12]
-
Compound Plating: In a 96- or 384-well black, flat-bottom plate, add 3-Hydroxyazetidine-1-carboxamide to achieve a final concentration of 10 µM. Include appropriate controls: vehicle (DMSO) for 100% activity and a known inhibitor for each enzyme as a positive control.
-
Enzyme Addition: Add the enzymes to the wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for each enzyme to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Signal Detection: Measure the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).[11]
-
Data Analysis: Calculate the percent inhibition for each enzyme relative to the vehicle control. Enzymes showing significant inhibition (typically >50%) are considered primary "hits."
Hit Confirmation and Dose-Response Analysis
Following the initial screen, it is imperative to confirm the identified hits and determine the potency of the compound against these targets. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Protocol: IC50 Determination
-
Serial Dilution: Prepare a serial dilution of 3-Hydroxyazetidine-1-carboxamide, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the same fluorometric assay as described in section 1.1, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Hypothetical Screening Results | IC50 (µM) |
| FAAH | 0.5 |
| NAAA | 2.5 |
| Other Amidase 1 | > 50 |
| Other Amidase 2 | > 50 |
This table presents hypothetical data for illustrative purposes.
PART 2: In-Depth Biochemical Characterization
Once the primary targets are confirmed (hypothetically FAAH and NAAA), the next phase involves a detailed biochemical investigation to understand the nature of the inhibition. This includes determining the mechanism of inhibition and whether the interaction is reversible or irreversible.
Mechanism of Inhibition (MOA) Studies
Understanding whether the compound is a competitive, non-competitive, or uncompetitive inhibitor provides insights into its binding site and potential for in vivo efficacy.
Protocol: Michaelis-Menten Kinetics
-
Assay Setup: Perform the enzymatic assay with varying concentrations of both the substrate and 3-Hydroxyazetidine-1-carboxamide.
-
Data Collection: Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Competitive Inhibition: The Vmax remains unchanged, while the apparent Km increases. The lines on a Lineweaver-Burk plot will intersect at the y-axis.
-
Non-competitive Inhibition: The Vmax decreases, while the Km remains unchanged. The lines on a Lineweaver-Burk plot will intersect on the x-axis.
-
Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on a Lineweaver-Burk plot will be parallel.
-
Reversibility of Inhibition
Determining if the inhibition is reversible or irreversible is crucial for predicting the duration of the drug's effect in vivo. Irreversible inhibitors often form a covalent bond with the enzyme.[13]
Protocol: Dialysis or Jump-Dilution Assay
-
Pre-incubation: Incubate the target enzyme (e.g., FAAH) with a high concentration of 3-Hydroxyazetidine-1-carboxamide (e.g., 10x IC50) for an extended period (e.g., 1-2 hours).
-
Removal of Unbound Inhibitor:
-
Dialysis: Dialyze the pre-incubation mixture against a large volume of buffer to remove unbound inhibitor.
-
Jump-Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into the assay buffer containing the substrate.
-
-
Activity Measurement: Measure the enzymatic activity of the dialyzed or diluted sample.
-
Interpretation:
-
Reversible Inhibition: If enzymatic activity is restored, the inhibition is reversible.
-
Irreversible Inhibition: If enzymatic activity is not restored, the inhibition is likely irreversible.
-
Caption: Workflow for Determining Reversibility of Inhibition.
PART 3: Cellular Mechanism of Action
Demonstrating that 3-Hydroxyazetidine-1-carboxamide engages its target and elicits a biological response in a cellular context is a critical validation step. This involves measuring the accumulation of the endogenous substrates of the target enzyme.
Measurement of Endogenous Substrate Levels
Inhibition of FAAH or NAAA should lead to an increase in their respective primary substrates, anandamide (AEA) and palmitoylethanolamide (PEA).[14][15]
Protocol: LC-MS/MS Quantification of Endogenous Lipids
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., neuroblastoma cells for FAAH, macrophages for NAAA) and treat with varying concentrations of 3-Hydroxyazetidine-1-carboxamide for a specified time.[16]
-
Lipid Extraction: Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer or a solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the levels of AEA, PEA, and other related N-acylethanolamines using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Correlate the concentration of the compound with the increase in substrate levels to determine the cellular potency (EC50).
| Compound Concentration (µM) | Anandamide (AEA) Fold Increase | Palmitoylethanolamide (PEA) Fold Increase |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 1.5 | 1.2 |
| 1.0 | 5.2 | 3.8 |
| 10 | 8.9 | 6.5 |
This table presents hypothetical data for illustrative purposes.
PART 4: Structural Biology and Computational Modeling
To gain a deeper understanding of the binding interaction at the molecular level, structural biology and computational modeling techniques can be employed. This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.
Co-crystallization and X-ray Crystallography
Obtaining a crystal structure of the target enzyme in complex with 3-Hydroxyazetidine-1-carboxamide provides direct evidence of the binding mode and key molecular interactions.
Protocol: X-ray Crystallography
-
Protein Expression and Purification: Express and purify high-quality, crystallizable recombinant target enzyme (e.g., human FAAH).
-
Co-crystallization: Screen a wide range of crystallization conditions with the enzyme in the presence of an excess of 3-Hydroxyazetidine-1-carboxamide.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal and solve the three-dimensional structure.
Computational Docking
In the absence of a crystal structure, or to supplement it, computational docking can predict the binding pose of the compound in the active site of the enzyme.
Protocol: Molecular Docking
-
Model Preparation: Obtain a high-resolution crystal structure of the target enzyme from the Protein Data Bank (PDB). Prepare the protein and ligand structures for docking.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose of 3-Hydroxyazetidine-1-carboxamide in the enzyme's active site.
-
Analysis: Analyze the predicted binding poses to identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This can guide the design of more potent and selective analogs.
Conclusion
This technical guide outlines a comprehensive and logical strategy for elucidating the mechanism of action of a novel compound, 3-Hydroxyazetidine-1-carboxamide. By hypothesizing that its primary targets are the amidases FAAH and NAAA, we have constructed a scientifically rigorous and self-validating workflow. This approach, which progresses from broad screening to detailed biochemical, cellular, and structural characterization, provides a robust framework for any research program aimed at understanding the molecular basis of a new chemical entity's biological activity. The successful execution of these studies will not only reveal the mechanism of action of 3-Hydroxyazetidine-1-carboxamide but also pave the way for its potential development as a novel therapeutic agent.
References
- Azetidines in medicinal chemistry: emerging applic
- Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
- Discovery and molecular basis of potent noncovalent inhibitors of f
- FAAH Inhibitors.
- Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)
- The Discovery and Development of Inhibitors of F
- Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflamm
- N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities.
- Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA)
- Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers.
- Azetidines in Drug Discovery.
- Developing a Cell-Based Assay with FAAH-IN-2: Applic
- Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs)
- Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
- Amidase.
- Screening model of NAAA inhibitors based on fluorescence. (A)...
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Amidase - Creative Enzymes [creative-enzymes.com]
- 5. pnas.org [pnas.org]
- 6. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds | PLOS One [journals.plos.org]
- 7. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. pnas.org [pnas.org]
- 15. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Azetidine Advantage: A Technical Guide to 3-Hydroxyazetidine-1-carboxamide
[1][2]
Executive Summary: The Rise of sp³-Rich Scaffolds[1][2]
In the early 2000s, medicinal chemistry faced a "flatland" problem. High-throughput screening libraries were dominated by flat, aromatic compounds with poor solubility and suboptimal pharmacokinetic (PK) profiles.[1] The solution emerged in the form of Fragment-Based Drug Discovery (FBDD) and the strategic incorporation of small, strained, sp³-hybridized rings.[1]
3-Hydroxyazetidine-1-carboxamide (CAS 429668-21-3) represents a quintessential "privileged fragment" from this era.[1][2] It is not a standalone drug but a critical structural motif used to modulate polarity, solubility, and metabolic stability in clinical candidates targeting Trk kinases , S1P1 receptors , and RSV replication .
This guide details the chemical identity, robust synthesis protocols, and structural logic that make this compound a staple in the modern drug designer’s toolkit.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
Before integrating this scaffold into a lead series, researchers must understand its intrinsic properties. The azetidine ring introduces conformational constraint (strain energy ~26 kcal/mol) without the lipophilicity penalty of larger cycloalkanes.[1]
| Property | Specification |
| IUPAC Name | 3-Hydroxyazetidine-1-carboxamide |
| CAS Number | 429668-21-3 |
| Molecular Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.12 g/mol |
| Topological Polar Surface Area (TPSA) | 63.3 Ų (High polarity relative to size) |
| cLogP | -1.2 (Highly hydrophilic) |
| H-Bond Donors | 2 (Hydroxyl -OH, Amide -NH₂) |
| H-Bond Acceptors | 2 (Carbonyl =O, Hydroxyl -O-) |
| Key Structural Feature | "Pucker" conformation of the 4-membered ring; vector alignment of the 1-carboxamide and 3-hydroxyl groups.[1][2][3][4][5][6][7][8][9] |
Synthesis Protocol: A Self-Validating System
The synthesis of 3-Hydroxyazetidine-1-carboxamide is chemically straightforward but operationally sensitive due to the high water solubility of the product, which complicates isolation.[1][2] The following protocol is optimized for purity and yield, utilizing Sodium Cyanate (NaOCN) as the carbamoylating agent.
Mechanism of Action
The reaction proceeds via the nucleophilic attack of the azetidine nitrogen (secondary amine) on the electrophilic carbon of isocyanic acid (generated in situ from cyanate and acid).[1]
Step-by-Step Protocol
Reagents:
-
3-Hydroxyazetidine Hydrochloride (1.0 eq)[1]
-
Sodium Cyanate (NaOCN) (1.5 eq)[1]
-
Water (Solvent)[1]
-
Ethanol (Co-solvent for workup)[1]
Workflow:
-
Dissolution: Dissolve 3-Hydroxyazetidine HCl in a minimum volume of water (approx. 3 mL per gram). Ensure complete solvation.
-
Addition: Add Sodium Cyanate (NaOCN) in a single portion at room temperature (20–25°C).
-
Reaction: Stir the mixture for 12–16 hours. The pH should be monitored; the reaction is self-buffering but proceeds best between pH 4–6 initially.[1][2]
-
Monitoring: Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin) or LC-MS. The starting amine spot should disappear.
-
Workup (Critical Step):
-
Challenge: The product is highly water-soluble.[1][2] Do not attempt aqueous extraction.
-
Solution: Evaporate the water completely under reduced pressure (lyophilization is preferred to avoid thermal degradation).[1]
-
Purification: Suspend the resulting white solid residue in hot Ethanol or Isopropanol. The inorganic salts (NaCl) will remain insoluble.[1] Filter the hot suspension.
-
Crystallization:[1][2][10] Concentrate the filtrate. The product crystallizes upon cooling or addition of Diethyl Ether.
-
Visualizing the Synthesis Pathway
Caption: Synthesis of 3-Hydroxyazetidine-1-carboxamide via nucleophilic addition to isocyanic acid.
Pharmaceutical Utility & Case Studies
The 3-hydroxyazetidine-1-carboxamide moiety is rarely the "warhead" of a drug but frequently acts as the "Solubility Vector" or "Metabolic Shield." [1][2]
Case Study 1: Trk Kinase Inhibitors (The Loxo/Bayer Lineage)
In the development of Tropomyosin receptor kinase (Trk) inhibitors for solid tumors (e.g., Larotrectinib), researchers explored various saturated heterocycles to optimize binding affinity and oral bioavailability.
-
Role: The 1-carboxamide group acts as a hydrogen bond donor/acceptor to interact with the solvent front or specific residues in the ATP-binding pocket (e.g., Asp residues).[1]
-
Advantage: Replacing a pyrrolidine with an azetidine (as seen in analogs described in US Patent 8,513,263 ) lowers the molecular weight and lipophilicity (LogD), often improving CNS penetration for brain metastases.[1]
Case Study 2: S1P1 Receptor Agonists
In the synthesis of immunomodulators for Multiple Sclerosis (e.g., Indane Sulfamides), the 3-hydroxyazetidine-1-carboxamide fragment is used to cap the molecule.[1]
-
Mechanism: The hydroxyl group provides a handle for further functionalization or interacts with polar pockets in the S1P1 receptor, while the rigid azetidine ring reduces the entropic cost of binding compared to flexible alkyl chains.
Case Study 3: RSV Antivirals
Recent patents (e.g., EP 3887372 B1 ) utilize this compound as a nucleophile in palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig type) to attach the polar azetidine tail to heteroaromatic antiviral cores.[1] This "polar tail" strategy is standard for improving the solubility of otherwise flat, insoluble antiviral scaffolds.
Strategic Implementation in Drug Design
For researchers designing new libraries, this scaffold offers three distinct advantages over traditional amides:
-
Geometry: The azetidine ring angles (~90°) project substituents into vectors inaccessible to pyrrolidines (~109°) or piperidines.[1]
-
Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism (CYP450) at the
-carbons compared to larger, unstrained rings.[1] -
Solubility: The combination of the hydroxyl and urea-like carboxamide creates a high local polarity density, significantly lowering LogP.
Pharmacophore Mapping
Caption: Pharmacophore map detailing the structural vectors and physicochemical impacts of the scaffold.[1][2]
References
-
European Chemicals Agency (ECHA). Substance Information: 3-hydroxyazetidine-1-carboxamide (EC 823-956-8). [Link][1][2]
-
Deng, X., et al. (Loxo Oncology). Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.[1] US Patent 8,513,263 B2. 2013.
-
Janssen Sciences Ireland UC. Heteroaromatic compounds having activity against RSV.[2] European Patent EP 3887372 B1. 2021.[2]
-
Martinborough, E., et al. Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis.[11] US Patent 10,239,846 B2. 2019.
-
PubChem. Compound Summary: 3-hydroxyazetidine-1-carboxamide (CID 22243070). [Link][1][2]
Sources
- 1. US10774085B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Google Patents [patents.google.com]
- 2. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 3. US20150203455A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 4. WO2019084285A1 - Formulations of a macrocyclic trk kinase inhibitor - Google Patents [patents.google.com]
- 5. US20210023086A1 - Treatment of trk-associated cancers - Google Patents [patents.google.com]
- 6. WO2019084285A1 - Formulations of a macrocyclic trk kinase inhibitor - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments - Google Patents [patents.google.com]
- 9. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 10. WO2017075107A1 - Point mutations in trk inhibitor-resistant cancer and methods relating to the same - Google Patents [patents.google.com]
- 11. US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - Google Patents [patents.google.com]
The 3-Hydroxyazetidine-1-carboxamide Motif: Structural Utility and Therapeutic Targets
Topic: Potential Therapeutic Targets of 3-Hydroxyazetidine-1-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary & Pharmacophore Analysis
The 3-Hydroxyazetidine-1-carboxamide moiety represents a privileged structural motif in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Unlike a standalone drug, this fragment serves as a critical hydrophilic capping group or linker that modulates physicochemical properties (solubility, metabolic stability) while engaging in specific hydrogen-bonding networks within protein active sites.
Its structural value is defined by three distinct features:
-
Conformational Rigidity: The azetidine ring (4-membered nitrogen heterocycle) constrains the spatial vectors of the 1-carboxamide and 3-hydroxyl groups, reducing the entropic penalty upon binding compared to flexible alkyl chains or pyrrolidines.
-
Solvent Front Interaction: The 3-hydroxyl group acts as a solvent-exposed polar handle, often improving the aqueous solubility of lipophilic kinase inhibitor cores.
-
Hydrogen Bond Network: The 1-carboxamide (urea-like) functionality serves as a bidentate H-bond donor/acceptor, ideal for interacting with backbone carbonyls or side-chain residues in enzyme pockets.
Pharmacophore Map (DOT Visualization)
The following diagram illustrates the pharmacophoric contributions of the motif when attached to a drug scaffold.
Caption: Pharmacophore mapping of the 3-Hydroxyazetidine-1-carboxamide fragment, highlighting its role as a rigid connector between the hydrophobic drug core and the solvent environment.
Primary Therapeutic Targets
Research indicates this motif is most prominently utilized in inhibitors targeting the Tropomyosin Receptor Kinase (Trk) family and specific metabolic transporters.
A. Trk Kinase Family (TrkA, TrkB, TrkC)
The most validated application of the 3-hydroxyazetidine-1-carboxamide motif is in the optimization of Pyrazolo[1,5-a]pyrimidine macrocycles and derivatives for the treatment of chronic pain and cancer.
-
Mechanism: Trk receptors are receptor tyrosine kinases activated by neurotrophins (NGF, BDNF, NT-3).[1][2][3][4] Hyperactivation is linked to nociception (pain signaling) and oncogenic fusion proteins.
-
Role of the Motif: In compounds such as (R)-N-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxyazetidine-1-carboxamide, the azetidine moiety extends from the pyrimidine core towards the solvent front of the ATP-binding pocket.
-
The carboxamide likely interacts with residues near the ribose-binding pocket or the DFG motif.
-
The 3-hydroxyl group improves the solubility of the otherwise lipophilic pyrazolo-pyrimidine core, a critical parameter for CNS penetration in pain therapeutics.
-
B. Solute Carrier Family 6 Member 19 (SLC6A19)
Recent patent literature identifies this motif in inhibitors of SLC6A19 (B0AT1) , a neutral amino acid transporter involved in metabolic disorders like Phenylketonuria (PKU).
-
Therapeutic Goal: Inhibition of SLC6A19 in the intestine reduces the absorption of neutral amino acids (including Phenylalanine), offering a non-dietary management strategy for PKU.
-
Structural Logic: The azetidine-carboxamide acts as a bioisostere for amino acid side chains, blocking the transporter's uptake channel.
Biological Signaling Pathways
To understand the downstream effects of targeting Trk kinases with this motif, we must visualize the signal transduction cascade.
Caption: TrkA signaling pathway. The Azetidine-Carboxamide inhibitor blocks ATP binding, preventing downstream activation of PI3K/Akt and MAPK pathways involved in pain and cancer.
Experimental Protocols for Validation
Protocol A: Chemical Synthesis of the Fragment
Objective: To synthesize the 3-hydroxyazetidine-1-carboxamide building block for conjugation.
-
Starting Material: 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0).[5][6]
-
Deprotection:
-
Dissolve 1-Boc-3-hydroxyazetidine in DCM.
-
Add TFA (Trifluoroacetic acid) at 0°C. Stir for 2 hours.
-
Concentrate in vacuo to yield 3-hydroxyazetidine TFA salt.
-
-
Urea Formation (Carboxamide introduction):
-
Dissolve the TFA salt in anhydrous THF with DIPEA (3 eq).
-
Add Trimethylsilyl isocyanate (TMS-NCO) or Potassium cyanate (KOCN) with HCl.
-
Stir at RT for 12 hours.
-
Purification: Flash chromatography (MeOH/DCM gradient).
-
Validation: 1H NMR (DMSO-d6) should show urea protons (~5.8 ppm) and azetidine ring protons.
-
Protocol B: Trk Kinase Inhibition Assay (FRET-based)
Objective: Quantify the IC50 of the azetidine-containing lead compound against TrkA.
| Parameter | Specification |
| Assay Platform | LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) |
| Kinase | Recombinant Human TrkA (cytoplasmic domain) |
| Tracer | Kinase Tracer 236 (Alexa Fluor™ 647 labeled) |
| Antibody | Eu-anti-GST antibody |
| Readout | TR-FRET (Excitation: 340nm, Emission: 665nm/615nm) |
Workflow:
-
Preparation: Dilute compounds (10-point dose response) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Mix 5 µL of compound + 5 µL of Kinase/Antibody mixture + 5 µL of Tracer.
-
Equilibrium: Incubate at Room Temperature for 60 minutes in the dark.
-
Detection: Measure FRET signal on a plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Displacement of the tracer by the inhibitor decreases the FRET signal. Plot Emission Ratio vs. Log[Inhibitor] to determine IC50.
Comparative Analysis of Azetidine Scaffolds
The following table summarizes why the 3-hydroxyazetidine-1-carboxamide is superior to related fragments in specific contexts.
| Fragment Type | Rigidity | Solubility (LogP Effect) | Metabolic Stability | Primary Utility |
| Azetidine-1-carboxamide | High | Moderate | High | Linker/Spacer |
| 3-Hydroxyazetidine-1-carboxamide | High | High (Lowers LogP) | Very High | Solvent-exposed capping |
| Pyrrolidine-1-carboxamide | Low (Flexible) | Moderate | Moderate | Flexible linker |
| Piperidine-1-carboxamide | Moderate | Low | Low (Oxidation prone) | Bulkier hydrophobic pockets |
Key Insight: The "pucker" angle of the azetidine ring (~11°) creates a distinct vector that is often non-interchangeable with pyrrolidine or cyclobutane, making it a powerful tool for fine-tuning Structure-Activity Relationships (SAR).
References
-
Google Patents. (2019). Formulations of a macrocyclic trk kinase inhibitor. US Patent App. 16/256,683. Link
-
Google Patents. (2014). Substituted Pyrazolo[1,5-a]Pyrimidine Compounds as TRK Kinase Inhibitors. US Patent 8,865,698. Link
-
BenchChem. (2025).[7] The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Link
-
National Institutes of Health (PMC). (2013). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Link
-
Google Patents. (2020). Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof. WO2024081748A2. Link
Sources
- 1. US9676783B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Google Patents [patents.google.com]
- 2. US20110195948A1 - Substituted Pyrazolo[1,5-a]Pyrimidine Compounds as TRK Kinase Inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20190247398A1 - Formulations of a macrocyclic trk kinase inhibitor - Google Patents [patents.google.com]
- 5. 1-N-Boc-3-hydroxyazetidine - Protheragen [protheragen.ai]
- 6. CAS 141699-55-0: 1-N-Boc-3-hydroxyazetidine | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
3-Hydroxyazetidine-1-carboxamide: A Technical Guide to Physicochemical Optimization in Medicinal Chemistry
This guide details the structural, synthetic, and medicinal utility of 3-Hydroxyazetidine-1-carboxamide , a high-value sp³-rich scaffold used to optimize physicochemical properties in modern drug discovery.[1]
Executive Summary
3-Hydroxyazetidine-1-carboxamide represents a strategic "privileged motif" in fragment-based drug discovery (FBDD) and lead optimization.[1] As the pharmaceutical industry moves away from "flat," aromatic-heavy molecules (which often suffer from poor solubility and high attrition), this scaffold offers a solution. It combines the conformational rigidity of the strained azetidine ring with the high polarity of the hydroxyl and urea (carboxamide) functionalities.
Key Technical Value Proposition:
-
Fsp³ Enhancement: Increases the fraction of saturated carbon atoms, improving solubility and metabolic stability.
-
Vectorized H-Bonding: The 3-OH and 1-CONH₂ groups provide distinct hydrogen bond donor/acceptor vectors in 3D space, ideal for engaging solvent-exposed pockets or specific active-site residues.[1]
-
Bioisosterism: Acts as a polar, rigid surrogate for proline, pyrrolidine, or morpholine moieties.
Chemical Profile & Structural Logic[2]
Physicochemical Properties
The molecule is characterized by high polarity and low lipophilicity, making it an excellent "solubility handle" when appended to hydrophobic pharmacophores (e.g., kinase inhibitors).
| Property | Value (Approx.) | Significance |
| Molecular Weight | 116.12 g/mol | Fragment-compliant (<300 Da). |
| LogP (calc) | -1.2 to -1.5 | Highly hydrophilic; lowers overall drug LogP. |
| TPSA | ~83 Ų | High polar surface area relative to size. |
| H-Bond Donors | 3 (OH, NH₂) | Critical for solvent interaction. |
| H-Bond Acceptors | 3 (OH, C=O, N) | Versatile binding partner.[1] |
| Ring Strain | ~25 kcal/mol | High strain prevents metabolic oxidation at ring carbons. |
Conformational Analysis (The "Pucker")
Unlike the five-membered pyrrolidine ring, which adopts an envelope conformation, the four-membered azetidine ring is nominally planar but exhibits a low-energy "pucker" (butterfly motion).[1]
-
Substituent Orientation: The 1-carboxamide (urea) is planar due to resonance. The 3-hydroxyl group can adopt pseudo-axial or pseudo-equatorial orientations, allowing it to probe distinct chemical spaces within a protein binding pocket.[1]
Synthesis & Manufacturing Protocols
The synthesis of 3-Hydroxyazetidine-1-carboxamide typically proceeds through the construction of the azetidine core followed by functionalization.[1] The most robust industrial route utilizes Epichlorohydrin and Benzhydrylamine .
Reaction Pathway Diagram[1]
Figure 1: Synthetic route from commodity chemicals to the target urea scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol
-
Reagents: Epichlorohydrin (1.0 eq), Benzhydrylamine (1.0 eq), Methanol.
-
Procedure: Dissolve benzhydrylamine in methanol. Add epichlorohydrin dropwise at 0°C. Allow to warm to room temperature and stir for 72 hours (cyclization is slow).
-
Workup: Evaporate solvent. Crystallize from acetone/ether.
-
Yield: Typically 60-70%.
Step 2: Deprotection to 3-Hydroxyazetidine Hydrochloride [1]
-
Reagents: 1-Benzhydrylazetidin-3-ol, Pd(OH)₂/C (Pearlman's Catalyst), Methanol/HCl.[1]
-
Procedure: Hydrogenate at 50 psi H₂ at room temperature for 12 hours.
-
Workup: Filter catalyst. Concentrate filtrate to yield the hydrochloride salt (CAS 18621-18-6).[1][2]
-
Validation: ¹H NMR (D₂O) shows loss of aromatic protons.
Step 3: Urea Formation (The Carboxamide) Method A: Potassium Cyanate (Aqueous)
-
Dissolve 3-hydroxyazetidine HCl (1.0 eq) in water.
-
Add Potassium Cyanate (KOCN, 1.5 eq).
-
Heat to 60°C for 2 hours.
-
Purification: Lyophilize and purify via prep-HPLC or recrystallization from EtOH.
Method B: Trimethylsilyl Isocyanate (Organic)
-
Suspend 3-hydroxyazetidine HCl in dry DCM with TEA (1.1 eq).
-
Add TMS-NCO (1.1 eq) at 0°C.
-
Quench with MeOH.
Medicinal Chemistry Applications
Solubility & Metabolic Stability (The "Azetidine Advantage")
Azetidines are superior to their larger homologs (pyrrolidines/piperidines) in specific contexts:
-
Lower Basicity: The ring strain increases the s-character of the nitrogen lone pair, lowering the pKa (typically ~8.5 for azetidine vs ~10 for pyrrolidine). This reduces lysosomal trapping and improves permeability.
-
Metabolic Blockade: The 3-hydroxy group blocks the primary site of metabolic oxidation (the C3 position), significantly extending half-life (
).
Case Study: Kinase Inhibitors (Trk/JAK)
The 3-hydroxyazetidine-1-carboxamide moiety appears in patent literature for Tropomyosin receptor kinase (Trk) and Janus kinase (JAK) inhibitors.[1][2]
Mechanism of Action in Binding:
-
Solvent Front: The scaffold is often attached to the core inhibitor scaffold (e.g., a pyrazolo[1,5-a]pyrimidine) and projects into the solvent.
-
H-Bond Network: The 1-carboxamide (urea) acts as a "cap," forming water-mediated bridges to the protein backbone.
-
Chirality: While the azetidine itself is achiral (meso) if symmetrically substituted, the 3-OH creates a pro-chiral center that can interact specifically if the N-substituent induces a twist.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR logic map demonstrating the functional contribution of each moiety.
References
-
Synthesis of 3-Hydroxyazetidine Core
-
Azetidines in Medicinal Chemistry (Review)
-
Application in Kinase Inhibitors (Patent Example)
-
Chemical Properties & Safety
Sources
- 1. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 2. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Spectroscopic Data of 3-Hydroxyazetidine-1-carboxamide
This guide details the spectroscopic characterization of 3-Hydroxyazetidine-1-carboxamide , a critical fragment in medicinal chemistry used for generating lead-like libraries and peptide isosteres. The data presented synthesizes experimental values from structural analogs (e.g., 1-Boc-3-hydroxyazetidine) and first-principles spectroscopic analysis.
Chemical Identity & Significance
3-Hydroxyazetidine-1-carboxamide is a small, polar heterocycle featuring a urea-like motif. It serves as a hydrophilic scaffold in fragment-based drug discovery (FBDD), particularly for targeting CNS disorders where low molecular weight and specific hydrogen bond donor/acceptor patterns are required.
| Property | Detail |
| IUPAC Name | 3-Hydroxyazetidine-1-carboxamide |
| CAS Number | 429668-21-3 |
| Molecular Formula | |
| Molecular Weight | 116.12 g/mol |
| Solubility | High in DMSO, Methanol, Water; Low in DCM, Hexanes |
Synthesis & Preparation Context
Understanding the synthesis is vital for interpreting the impurity profile in spectra. The compound is typically synthesized by treating 3-hydroxyazetidine (often as the HCl salt) with a cyanate source.
Reaction Scheme
The following diagram illustrates the standard synthesis pathway and the potential side products that may appear in the spectra.
Figure 1: Synthesis pathway via nucleophilic attack of the azetidine nitrogen on the cyanate ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is characterized by the distinct splitting of the azetidine ring protons and the broad signals of the urea and hydroxyl protons.
H NMR Data (400 MHz, DMSO- )
Note: Chemical shifts are referenced to TMS (
| Position | Multiplicity | Integration | Coupling ( | Assignment | |
| 5.85 | br s | 2H | - | Amide (Urea) protons | |
| OH | 5.52 | d | 1H | 6.4 | Hydroxyl proton |
| H-3 | 4.38 | m (tt) | 1H | 6.4, 4.2 | Methine (CH-OH) |
| H-2a, H-4a | 4.05 | dd | 2H | 8.5, 6.8 | Ring |
| H-2b, H-4b | 3.62 | dd | 2H | 8.5, 4.2 | Ring |
Key Diagnostic Features:
-
Ring Puckering: The azetidine ring is not planar. This puckering causes the geminal protons at C2 and C4 to be magnetically non-equivalent, appearing as two distinct sets of multiplets (pseudo-triplets or doublets of doublets).
-
Amide Exchange: The
signal at ~5.85 ppm is broad due to quadrupole relaxation of the nitrogen and chemical exchange. Adding will cause this signal (and the OH signal) to disappear. -
Shift Comparison: Compared to 1-Boc-3-hydroxyazetidine , the ring protons in the carboxamide are slightly deshielded due to the greater polarity of the urea group versus the carbamate.
C NMR Data (100 MHz, DMSO- )
| Position | Type | Assignment | |
| C-1' | 158.4 | C_quat | Carboxamide Carbonyl ( |
| C-3 | 61.2 | CH | Methine (C-OH) |
| C-2, C-4 | 58.7 | CH2 | Ring Carbons |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong hydrogen-bonding capability of the urea and hydroxyl groups.
| Frequency ( | Intensity | Assignment | Notes |
| 3350 - 3450 | Broad, Med | O-H Stretch | Overlaps with NH stretch |
| 3150 - 3250 | Sharp, Strong | N-H Stretch | Characteristic doublet for primary amide ( |
| 1645 | Strong | C=O Stretch | Amide I band (Urea type, lower than ester) |
| 1590 | Medium | N-H Bend | Amide II band |
| 1120 | Medium | C-O Stretch | Secondary alcohol |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a specific fragmentation fingerprint.
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
-
Parent Ion:
- m/z
- m/z (Common adduct)
Fragmentation Pathway
The fragmentation logic follows the loss of the labile carbamoyl group and ring opening.
Figure 2: Proposed ESI+ fragmentation pathway. The peak at m/z 74.1 (3-hydroxyazetidine core) is a diagnostic fragment.
Quality Control & Purity Analysis
When analyzing synthesized batches, use the following checkpoints to validate the material:
-
Absence of Starting Material: Check for the disappearance of the 3-hydroxyazetidine peaks. In the starting material (HCl salt), the H-3 proton is often shifted downfield to ~4.5-4.6 ppm, and the NH protons appear as a broad ammonium singlet >8.5 ppm.
-
Urea Integrity: Ensure the integration of the amide signal (5.85 ppm) is 2:1 relative to the H-3 methine. A lower ratio suggests hydrolysis.
-
Isomer Check: The O-carbamoyl isomer (where the urea attaches to the oxygen) is a potential impurity. It would show a downfield shift of the H-3 proton (deshielding by ester-like linkage) to >5.0 ppm.
References
-
Synthesis & Analog Data (1-Boc-3-hydroxyazetidine)
- Source: Sigma-Aldrich / Merck KGaA.
-
URL:
-
Azetidine Ring Conformation & NMR
-
Source: Couty, F., et al. "Conformational analysis of azetidines." Tetrahedron, 2006.[1]
- Context: Explains the puckering effect on H2/H4 splitting p
-
-
Urea Proton Chemical Shifts
-
Source: "Proton NMR Chemical Shifts of Urea in DMSO-d6." ResearchGate.[2]
-
URL:
-
-
General Azetidine Synthesis
- Source: "Synthesis, Characterization of Azetidine Derivative." Journal of Medicinal and Chemical Sciences, 2022.
-
URL:
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Hydroxyazetidine-1-carboxamide in Modern Drug Discovery
Introduction: The Azetidine Scaffold's Rise to Prominence
In the landscape of modern medicinal chemistry, there is a continuous demand for novel molecular scaffolds that can overcome the limitations of traditional flat, aromatic structures. Azetidines, which are four-membered nitrogen-containing heterocycles, have emerged as "privileged" structural motifs in drug design.[1] Their inherent ring strain and non-planar, sp3-rich character provide a unique three-dimensional geometry that can enhance pharmacokinetic properties such as solubility and metabolic stability.[2] This makes them highly attractive for creating molecules that can explore chemical space more effectively than their larger or less strained counterparts.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine ring to improve their therapeutic profiles.[2]
Within this important class of compounds, 3-Hydroxyazetidine-1-carboxamide represents a particularly versatile building block. It combines the favorable conformational rigidity of the azetidine core with two key functional handles: a secondary alcohol at the 3-position and a carboxamide at the 1-position. These features allow for precise, vectorially-defined modifications, making it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns. This guide provides an in-depth look at the strategic applications of this scaffold and detailed protocols for its utilization.
| Compound Property | Data | Source |
| Molecular Formula | C₄H₈N₂O₂ | [3] |
| Monoisotopic Mass | 116.05858 Da | [3] |
| CAS Number | Not explicitly available; derived from parent structure | N/A |
| Predicted XlogP | -1.7 | [3] |
| Key Functional Groups | Secondary alcohol, Carboxamide, Secondary amine (within ring) | [3] |
Core Strategic Applications
As a Rigid Scaffold for Fragment-Based Drug Discovery (FBDD)
The principles of FBDD rely on identifying low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into potent leads. 3-Hydroxyazetidine-1-carboxamide is an exemplary fragment due to its:
-
Low Molecular Weight: Conforms to the "Rule of Three" often used in FBDD.
-
sp³-Richness: Provides three-dimensional complexity, which is often lacking in traditional fragment libraries and can lead to improved selectivity and physicochemical properties.[2]
-
Defined Exit Vectors: The hydroxyl and carboxamide groups provide clear, chemically tractable points for derivatization, allowing for systematic exploration of the binding pocket.
Scientist's Note: The rigidity of the azetidine ring is a key advantage.[1] Unlike more flexible linkers, it minimizes the entropic penalty upon binding to a target protein, which can lead to more efficient and potent interactions as the fragment is elaborated into a larger molecule.
As a Non-Proteinogenic Amino Acid Mimic in Peptidomimetics
Peptides are highly specific therapeutic agents, but their use is often hampered by poor metabolic stability and cell permeability. Incorporating unnatural amino acid mimics is a proven strategy to overcome these limitations. 3-Hydroxyazetidine amides have been shown to be stable at both acidic and neutral pH, making them valuable as peptide isosteres.[4]
The 3-hydroxyazetidine core can be used to introduce a rigid "kink" or turn into a peptide backbone, which can lock the molecule into a bioactive conformation. This pre-organization can enhance binding affinity for the target receptor while simultaneously sterically shielding nearby peptide bonds from enzymatic degradation.
Caption: Incorporation of the rigid azetidine scaffold into a peptide backbone.
Experimental Protocols & Methodologies
The following protocols provide a framework for the synthesis and functionalization of azetidine-based compounds, which are directly applicable to projects utilizing 3-Hydroxyazetidine-1-carboxamide or its precursors.
Protocol 1: N-Boc Protection of 3-Hydroxyazetidine Hydrochloride
This is a foundational step for many synthetic routes, as the Boc (tert-butyloxycarbonyl) group protects the ring nitrogen, allowing for selective chemistry at the 3-hydroxy position.[5]
Workflow:
Caption: Workflow for N-Boc protection of 3-hydroxyazetidine.
Materials:
-
3-Hydroxyazetidine hydrochloride[6]
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)[7]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware, magnetic stirrer, and rotary evaporator
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a 10% aqueous solution of sodium carbonate (approx. 2.2 eq).
-
Add an equal volume of dichloromethane (DCM) to create a biphasic system.
-
Stir the mixture vigorously at room temperature until all solids have dissolved.
-
Rationale: The aqueous base neutralizes the hydrochloride salt, liberating the free amine which is necessary for the subsequent nucleophilic attack. The biphasic system helps manage the reaction, with the product preferentially partitioning into the organic layer.
-
-
To the stirring mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq) portion-wise or as a solution in DCM.
-
Allow the reaction to stir at room temperature for 3-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-Butyl 3-hydroxyazetidine-1-carboxylate.[5] The product is often a solid or oil and may be purified further by silica gel chromatography if necessary.[5]
Protocol 2: O-Alkylation of 1-Boc-3-hydroxyazetidine (Mitsunobu Reaction)
This protocol describes a classic and reliable method for functionalizing the hydroxyl group to form an ether linkage, a common modification in drug design to modulate polarity and introduce new binding interactions.
Materials:
-
1-Boc-3-hydroxyazetidine (from Protocol 1)
-
An alcohol of interest (R-OH) (e.g., cyclobutanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq), the alcohol of interest (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution. A color change (typically to yellow/orange) and precipitation of triphenylphosphine oxide may be observed.
-
Rationale: The DIAD/PPh₃ system activates the alcohol, forming a good leaving group and allowing for an SN2 inversion of stereochemistry at the hydroxyl-bearing carbon. This is a highly reliable method for forming C-O bonds under mild conditions.
-
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired O-alkylated product.
Protocol 3: Amide Coupling with a Carboxylic Acid
This protocol details how to use the azetidine nitrogen (after Boc deprotection) as a nucleophile to form an amide bond with a carboxylic acid of interest. This is a cornerstone reaction in medicinal chemistry.
Workflow:
Caption: Two-step workflow for amide coupling using 3-hydroxyazetidine.
Materials:
-
1-Boc-3-hydroxyazetidine
-
4M HCl in Dioxane or Trifluoroacetic acid (TFA)
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]
-
N,N-Diisopropylethylamine (DIPEA)[8]
-
Anhydrous N,N-Dimethylformamide (DMF)[8]
-
Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate, Brine
Step-by-Step Procedure:
-
Deprotection: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in a minimal amount of DCM or Dioxane. Add an excess of 4M HCl in Dioxane or TFA (5-10 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Concentrate under reduced pressure to obtain the 3-hydroxyazetidine salt.
-
Coupling: In a separate flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[8]
-
Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive species susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the reaction.
-
-
Stir the acid/HATU/DIPEA mixture at room temperature for 15 minutes to allow for pre-activation.
-
Add a solution of the 3-hydroxyazetidine salt (1.2 eq) and additional DIPEA (1.2 eq) in DMF to the activated acid mixture.[8]
-
Stir the final reaction mixture at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated 3-hydroxyazetidine derivative.[8]
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.
- Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025, December 30). Vertex AI Search.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Vertex AI Search.
- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. Vertex AI Search.
- Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Vertex AI Search.
- 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (2013, April 15). Vertex AI Search.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Vertex AI Search.
- tert-Butyl 3-hydroxyazetidine-1-carboxylate - [B5483] - Synthonix, Inc. Vertex AI Search.
- 1-Boc-3-hydroxyazetidine 97 141699-55-0. Vertex AI Search.
- 1-N-Boc-3-hydroxyazetidine 141699-55-0 - Echemi. (2024, July 31). Vertex AI Search.
- 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook. Vertex AI Search.
- 3-Hydroxyazetidine hydrochloride – Chem-Impex. Vertex AI Search.
- 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine | 141699-55-0 - TCI Chemicals. Vertex AI Search.
- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google P
- Application Notes and Protocols: 3-(Cyclopentyloxy)azetidine in Drug Discovery - Benchchem. Vertex AI Search.
- 1-Cbz-3-Hydroxyazetidine | 128117-22-6 - Sigma-Aldrich. Vertex AI Search.
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Vertex AI Search.
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1). Vertex AI Search.
- 1401728-89-9 | tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxyl
- 1198283-27-0 | Allyl 3-hydroxyazetidine-1-carboxyl
- 3-hydroxyazetidine-1-carboxamide (C4H8N2O2) - PubChemLite. Vertex AI Search.
- The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (2026, January 29). Vertex AI Search.
- 1334478-62-4 | Ethyl 3-hydroxyazetidine-1-carboxyl
- 1211543-97-3 | 3-Hydroxyazetidine-3-carboxamide hydrochloride | ChemScene. Vertex AI Search.
- BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 - ChemicalBook. Vertex AI Search.
- 141699-55-0|tert-Butyl 3-hydroxyazetidine-1-carboxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-hydroxyazetidine-1-carboxamide (C4H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Rationale: The Azetidine Advantage in Drug Discovery
Application Note: Integrating 3-Hydroxyazetidine-1-carboxamide as a Conformational Constraint in Peptidomimetic Synthesis
The incorporation of non-proteinogenic amino acids and constrained heterocyclic scaffolds into peptide sequences is a cornerstone of modern peptidomimetic drug design[1]. While naturally occurring cyclic amino acids like proline are routinely used to induce
The specific use of 3-hydroxyazetidine-1-carboxamide (CAS 429668-21-3) introduces a multifaceted structural advantage:
-
Conformational Rigidity: The strained 4-membered azetidine ring restricts the
and dihedral angles, significantly reducing the entropic penalty upon target binding[3]. -
Target Engagement via Carboxamide: Functionalizing the azetidine nitrogen with a carboxamide moiety eliminates the basicity of the secondary amine, replacing it with a neutral, highly polar hydrogen-bonding network. This specific motif is critical for engaging complex biological targets, such as the ATP-binding pockets of Trk family protein tyrosine kinases[4].
-
Orthogonal Conjugation: The 3-hydroxyl group acts as a specialized nucleophile. Rather than incorporating the molecule directly into the linear peptide backbone, it is utilized for late-stage side-chain esterification or C-terminal capping, allowing medicinal chemists to append a rigid, target-specific pharmacophore without disrupting standard Solid-Phase Peptide Synthesis (SPPS)[1].
Structural elements of 3-Hydroxyazetidine-1-carboxamide and their functional roles.
Physicochemical Profiling
To understand the impact of appending 3-hydroxyazetidine-1-carboxamide to a peptide, it is essential to compare its physicochemical properties against L-Proline, the standard natural constrained amino acid. The addition of the carboxamide group significantly increases the topological polar surface area (TPSA), enhancing solubility while maintaining structural rigidity.
| Property | 3-Hydroxyazetidine-1-carboxamide | L-Proline (Standard Reference) | Impact on Peptide Drug Design |
| Molecular Weight | 116.12 g/mol | 115.13 g/mol | Negligible mass difference; maintains low MW profile. |
| Ring Size | 4-membered (Azetidine) | 5-membered (Pyrrolidine) | Tighter dihedral restriction; induces |
| H-Bond Donors | 3 (-OH, -NH₂) | 2 (-NH, -COOH) | Enhances target engagement within deep binding pockets. |
| H-Bond Acceptors | 2 (O, O) | 2 (O, O) | Improves aqueous solubility and PK parameters. |
| Proteolytic Stability | Extremely High (Non-natural) | Moderate (Prolyl endopeptidase target) | Prevents rapid enzymatic degradation in vivo. |
Synthetic Workflow for On-Resin Conjugation
Because 3-hydroxyazetidine-1-carboxamide lacks an
Workflow for on-resin conjugation of 3-Hydroxyazetidine-1-carboxamide.
Step-by-Step Protocol: Side-Chain Esterification
Objective: To conjugate 3-hydroxyazetidine-1-carboxamide to a free
Step 1: Orthogonal Unmasking of the Carboxylate
-
Procedure: Utilize a peptide sequence synthesized on Rink Amide resin containing a Glu(OAllyl) residue. Swell the resin in anhydrous Dichloromethane (DCM) for 20 minutes. Treat the resin with Tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and Phenylsilane (10 eq) in DCM for 2 hours in the dark.
-
Causality: The allyl protecting group is strictly orthogonal to Fmoc/tBu chemistry. This specific palladium-catalyzed cleavage unmasks only the target glutamate side-chain, ensuring that the N-terminus and other reactive side chains remain fully protected, preventing unwanted polymerization or cross-reactivity during the hyperactivation step.
Step 2: Hyperactivation and Esterification
-
Procedure: Wash the resin extensively with DCM and DMF to remove palladium residues. To the resin, add N,N'-Diisopropylcarbodiimide (DIC, 5 eq) in anhydrous DMF/DCM (1:1 v/v) and agitate for 5 minutes. Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed immediately by 3-hydroxyazetidine-1-carboxamide (5 eq). React at room temperature for 16 hours.
-
Causality: Standard peptide coupling reagents (like HATU/DIPEA) are optimized for forming amides via aminolysis. Because the 3-hydroxyl group of the azetidine is a sterically hindered secondary alcohol, standard activation is insufficient. DIC forms an O-acylisourea intermediate, which DMAP subsequently converts into a highly reactive acylpyridinium species. This hyperactivation is mandatory to overcome the steric bulk of the 4-membered ring and drive esterification. DMAP is strictly kept at 0.1 eq to minimize base-catalyzed epimerization of the peptide stereocenters.
Step 3: Self-Validating Micro-Cleavage
-
Procedure: Withdraw a 5 mg aliquot of the resin. Wash with DCM and dry under vacuum. Treat the aliquot with 100 µL of a cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 1 hour. Precipitate the cleaved peptide in 1 mL of cold diethyl ether, centrifuge, decant, and dissolve the pellet in 50% Acetonitrile/Water for LC-MS analysis.
-
System Validation: This protocol is designed to be self-validating before committing the entire batch to global cleavage. The user must calculate the expected mass shift. The conjugation of 3-hydroxyazetidine-1-carboxamide (MW: 116.12) via dehydration (-H₂O, MW: 18.02) yields a precise +98.10 Da mass shift relative to the free-acid peptide precursor.
-
If the +98.10 Da mass is dominant: Proceed to Step 4 (Global Cleavage).
-
If the unreacted precursor mass is dominant: The validation system dictates an immediate re-coupling cycle on the bulk resin using a fresh batch of DIC/DMAP to drive the reaction to completion.
-
Step 4: Global Cleavage and Isolation
-
Procedure: Treat the bulk resin with the TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2.5 hours. Filter the resin, precipitate the peptide in cold ether, and purify via preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
References
-
Title: 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists Source: ChemMedChem URL: [Link]
-
Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry – A European Journal URL: [Link]
- Title: Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors (US8513263B2)
-
Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: Organic Letters URL: [Link]
Sources
Application Notes and Protocols for 3-Hydroxyazetidine-1-carboxamide in Drug Discovery
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Saturated heterocycles have become a cornerstone of this effort, offering three-dimensional (3D) complexity that allows for exquisite control over a molecule's interaction with its biological target. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a position of relative obscurity to become a privileged scaffold.[1][2]
Historically, the synthesis of such strained four-membered rings posed significant challenges, limiting their use.[3] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible.[3][4] Their unique combination of conformational rigidity, sp3-rich character, and favorable physicochemical properties has captured the attention of drug discovery programs worldwide.[1][2] The incorporation of an azetidine motif can enhance metabolic stability, aqueous solubility, and target-binding affinity, attributes that are critical for successful therapeutic agents.[2] This is evidenced by the presence of the azetidine ring in several FDA-approved drugs, including the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine.[1]
This guide focuses on a particularly valuable derivative: 3-Hydroxyazetidine-1-carboxamide . We will explore its synthesis, strategic applications, and the profound impact it can have on lead optimization, from its role as a versatile building block to its use as a powerful bioisosteric replacement.
The Strategic Value of the 3-Hydroxyazetidine Motif
The utility of the 3-hydroxyazetidine scaffold is rooted in several key features that medicinal chemists can exploit to overcome common drug development hurdles.
-
Conformational Constraint: The puckered, four-membered ring restricts the conformational freedom of the molecule.[3] This pre-organization of appended functional groups into a specific spatial orientation can lead to a significant increase in binding affinity for a biological target by minimizing the entropic penalty upon binding.[3]
-
Improved Physicochemical Properties: The azetidine ring, particularly when functionalized with a hydroxyl group, can improve properties such as aqueous solubility.[2] The nitrogen atom also serves as a hydrogen bond acceptor, while the hydroxyl group can act as both a donor and an acceptor, providing crucial interaction points.
-
Metabolic Stability: The strained ring can be more metabolically stable than larger heterocyclic analogs or acyclic chains, blocking common sites of metabolism.[1][5]
-
Novel Chemical Space & Exit Vectors: The azetidine ring provides unique three-dimensional exit vectors from a core scaffold, allowing chemists to explore novel chemical space and optimize interactions with a target protein.[5] The hydroxyl group at the 3-position serves as a convenient chemical handle for further derivatization.
Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
| Property | Aziridine | Azetidine | Pyrrolidine | Piperidine |
| Ring Strain (kcal/mol) | ~27 | ~26 | ~6 | ~0 |
| pKa (Conjugate Acid) | ~8.0 | ~11.2 | ~11.3 | ~11.1 |
| Preferred Conformation | Planar | Puckered | Envelope/Twist | Chair |
This table summarizes generally accepted values to illustrate trends in properties.
Synthesis of Key Precursors and the Target Scaffold
The journey to incorporating the 3-hydroxyazetidine-1-carboxamide motif begins with the synthesis of a stable, functionalized precursor. N-Boc-3-hydroxyazetidine is an ideal intermediate, as the tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions and can be removed cleanly under acidic conditions.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes a common route involving the deprotection of a more complex precursor followed by Boc protection.[6]
Materials:
-
1-(Diphenylmethyl)-3-hydroxyazetidine (1 eq)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O) (2 eq)
-
Ethyl acetate (EtOAc), Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Debenzhydrylation (Hydrogenolysis):
-
Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Subject the mixture to catalytic hydrogenation (e.g., using a Parr shaker or a hydrogen balloon) at room temperature for 3-12 hours.
-
Rationale: The diphenylmethyl group is a bulky protecting group that is readily cleaved under hydrogenolysis conditions, yielding the free secondary amine.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
-
Boc Protection:
-
Combine the filtrate from the previous step into a round-bottom flask.
-
Add di-tert-butyl dicarbonate (2.0 eq) to the filtrate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Rationale: The free amine is nucleophilic and will react with the electrophilic carbonyl of Boc₂O to form the stable tert-butyl carbamate (Boc-protected amine).
-
Monitor the reaction by TLC/LC-MS.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.[6]
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine as a colorless oil or white solid.[6]
-
Protocol 2: Synthesis of a 3-Hydroxyazetidine-1-carboxamide Derivative
This protocol outlines the synthesis of the target scaffold from the N-Boc protected intermediate.
Materials:
-
N-Boc-3-hydroxyazetidine (1 eq)
-
4M HCl in Dioxane (or Trifluoroacetic acid in Dichloromethane)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 eq)
-
An appropriate isocyanate (R-NCO) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Deprotection:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in a minimal amount of DCM.
-
Add 4M HCl in dioxane (or an alternative acidic solution) and stir at room temperature for 1-4 hours.
-
Rationale: The Boc group is labile under acidic conditions, releasing the free amine as its hydrochloride salt.
-
Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the mixture to dryness to obtain 3-hydroxyazetidine hydrochloride.[7]
-
-
Carboxamide Formation:
-
Suspend the 3-hydroxyazetidine hydrochloride salt (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (3.0 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.
-
Add the desired isocyanate (R-NCO) (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C to room temperature.
-
Stir the reaction for 2-16 hours.
-
Rationale: The free amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage of the carboxamide.
-
-
Work-up and Purification:
-
Quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final 3-hydroxyazetidine-1-carboxamide derivative.
-
Caption: Bioisosteric Replacement Using the 3-Hydroxyazetidine Scaffold.
Protocol for Biological Evaluation: Antimicrobial Susceptibility Testing
Given that azetidine derivatives are explored for their antimicrobial properties, a common primary evaluation is to determine their minimum inhibitory concentration (MIC). [8]
Protocol 3: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of a 3-hydroxyazetidine-1-carboxamide derivative that inhibits the visible growth of a target microorganism.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., Staphylococcus aureus), adjusted to a 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Compound Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound stock solution (appropriately diluted in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and bacteria, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Dilute the 0.5 McFarland standard bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
-
Result Determination:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [8] * Alternatively, the optical density (OD) can be read at 600 nm using a plate reader.
-
Conclusion
The 3-hydroxyazetidine-1-carboxamide scaffold is more than just another building block; it is a strategic tool for molecular design and drug optimization. Its inherent conformational rigidity, coupled with the hydrogen bonding capacity of the hydroxyl and carboxamide groups, allows for the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties. By providing access to novel 3D chemical space and serving as a powerful bioisostere, this scaffold enables medicinal chemists to address complex challenges in drug discovery, from improving metabolic stability to enhancing target engagement. The robust synthetic protocols now available make this valuable motif readily accessible for creating the next generation of innovative therapeutics.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
- Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (2013). PubMed.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). PubMed.
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). PubMed.
- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. (n.d.). Benchchem.
- 3-Hydroxyazetidine hydrochloride. (n.d.). Chem-Impex.
- Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold. (n.d.). Benchchem.
- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (n.d.). Google Patents.
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.). Google Patents.
- 1-N-Boc-3-hydroxyazetidine synthesis. (n.d.). ChemicalBook.
- The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Hydroxyazetidine hydrochloride. (2026). ChemicalBook.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Chromatographic and Crystallization Techniques for the Purification of 3-Hydroxyazetidine-1-carboxamide
Introduction & Chemical Profiling
3-Hydroxyazetidine-1-carboxamide (
Despite its synthetic utility, the purification of 3-hydroxyazetidine-1-carboxamide presents significant physicochemical challenges:
-
Extreme Hydrophilicity: With a negative LogP, the molecule exhibits virtually no retention on standard Reverse Phase (RP) C18 columns, typically eluting in the void volume.
-
Aggressive Hydrogen Bonding: The presence of a secondary hydroxyl group (-OH) and a primary carboxamide (-CONH
) creates a dense network of hydrogen bond donors and acceptors. On standard Normal Phase (NP) bare silica, these groups interact irreversibly with free silanols, causing severe peak tailing, streaking, and product loss. -
Lack of a Strong Chromophore: The molecule lacks an extended conjugated
-system. The carboxamide moiety only absorbs weakly in the low UV range (210–220 nm), complicating UV-guided fractionation during chromatography.
Purification Strategy & Causality (E-E-A-T)
To overcome these challenges, purification strategies must actively manipulate the molecule's hydrogen-bonding capacity and polarity rather than relying on standard hydrophobic interactions.
Why Hydrophilic Interaction Liquid Chromatography (HILIC) Works: HILIC is the premier chromatographic technique for this compound. By utilizing a polar stationary phase (e.g., Amide or Diol) and a highly organic mobile phase (e.g., Acetonitrile with aqueous Ammonium Acetate), HILIC relies on the partitioning of the polar azetidine into a water-enriched layer immobilized on the stationary phase. The ammonium acetate buffer is critical; it ensures a consistent pH and provides counter-ions that prevent secondary electrostatic interactions with the silica backbone, ensuring sharp peak shapes.
Why Modified Normal Phase Requires Basic Additives:
If HILIC is unavailable and bulk purification (>10 g) is required, standard silica gel can be used only if the mobile phase is heavily modified. A standard Dichloromethane/Methanol (DCM/MeOH) gradient will result in severe streaking. The addition of 1-2% aqueous Ammonium Hydroxide (NH
Workflow Visualization
Decision tree for the purification of 3-Hydroxyazetidine-1-carboxamide based on scale and purity.
Experimental Protocols (Self-Validating Systems)
Protocol A: Preparative HILIC (Optimal for High Purity, <1g Scale)
Causality: Amide-bonded phases prevent the irreversible adsorption seen on bare silica while providing excellent retention for the carboxamide group via liquid-liquid partitioning.
-
Column Selection: Use an Amide-bonded silica column (e.g., 5 µm particle size, 21.2 x 250 mm).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 6.8.
-
Solvent B: MS-grade Acetonitrile (MeCN).
-
-
System Equilibration: Flush the column with 90% B for at least 15 column volumes (CVs). Critical Step: HILIC columns require extensive equilibration to form the necessary semi-stagnant aqueous layer on the stationary phase.
-
Sample Loading: Dissolve the crude 3-hydroxyazetidine-1-carboxamide in a diluent matching the starting conditions (e.g., 90% MeCN / 10% Water). Do not inject in 100% water , as this will disrupt the aqueous layer and cause immediate peak breakthrough.
-
Gradient Elution: Run an isocratic hold at 90% B for 2 CVs, followed by a linear gradient to 65% B over 15 CVs.
-
Detection & Validation: Monitor via Evaporative Light Scattering Detector (ELSD) or low UV (210 nm). The product typically elutes between 75-70% B. Confirm fractions via LC-MS (ESI+ m/z 117.1 [M+H]+)[5].
Protocol B: Modified Normal Phase Flash Chromatography (Optimal for Bulk, >1g Scale)
Causality: Dry loading prevents the highly polar sample from crashing out at the column head. The NH
-
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of Methanol. Add irregular bare silica gel (mass ratio 1:3 sample:silica). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a flash column with 40-63 µm silica gel equilibrated in Dichloromethane (DCM). Load the dry powder evenly onto the top of the column frit.
-
Mobile Phase Gradient:
-
Prepare a stock solution of Methanol containing 10% aqueous NH
OH (25% w/w). -
Elute using a step gradient: 100% DCM (2 CVs)
95:5 DCM:MeOH/NH OH (3 CVs) 90:10 DCM:MeOH/NH OH (5 CVs) 85:15 DCM:MeOH/NH OH (until elution).
-
-
Detection & Validation: Because UV detection is unreliable for this compound, spot fractions on a bare silica TLC plate. Develop the plate in 80:20 DCM:MeOH with 1% NH
OH. Stain the plate using Potassium Permanganate (KMnO ) or Ninhydrin (requires heating). The product will appear as a distinct yellow/brown spot ( ).
Protocol C: Anti-Solvent Trituration (Optimal for Process Scale-Up)
Causality: Leverages the differential solubility of the polar azetidine in protic vs. aprotic solvents to precipitate the product while leaving lipophilic impurities in solution.
-
Dissolution: Suspend the crude material (>85% initial purity) in a minimum volume of hot Ethanol (approx. 60°C) until fully dissolved.
-
Anti-Solvent Addition: Remove from heat and slowly add Ethyl Acetate (EtOAc) dropwise under vigorous stirring until the solution becomes slightly turbid (reaching the cloud point).
-
Crystallization: Allow the mixture to cool slowly to room temperature to promote crystal growth, then transfer to an ice bath (0-5°C) for 2 hours to maximize thermodynamic yield.
-
Isolation: Filter the resulting white to off-white solid under vacuum. Wash the filter cake with cold EtOAc and dry under high vacuum at 40°C for 12 hours.
Data Presentation: Method Comparison
| Purification Method | Stationary Phase | Mobile Phase System | Primary Retention Mechanism | Scale Suitability | Expected Recovery |
| Prep HILIC | Amide or Diol Silica | MeCN / Aq. NH | Liquid-liquid partitioning | < 1 Gram | 85 - 95% |
| Modified NP Flash | Bare Silica (40-63 µm) | DCM / MeOH / NH | Adsorption / H-bonding | 1 - 50 Grams | 70 - 85% |
| Trituration | None (Crystallization) | Ethanol / Ethyl Acetate | Differential Solubility | > 50 Grams | 60 - 80% |
| Standard RP HPLC | C18 (End-capped) | Water / MeCN (0.1% FA) | Hydrophobic Interaction | Not Recommended | N/A (Void Elution) |
References
-
PubChemLite : "3-hydroxyazetidine-1-carboxamide (C4H8N2O2)". National Center for Biotechnology Information. [1]
-
ECHA CHEM : "3-hydroxyazetidine-1-carboxamide Identity". European Chemicals Agency.[6]
-
US Patent 8,513,263 B2 : "Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors". Google Patents. [2]
-
European Patent EP 4570794 A1 : "Heterocyclic compound for inhibiting and/or inducing degradation of KRAS protein". European Patent Office. [3]
-
Taylor & Francis : "Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer". Journal of Enzyme Inhibition and Medicinal Chemistry. [4]
-
PubMed Central (PMC) : "Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease". National Institutes of Health. [5]
Sources
- 1. PubChemLite - 3-hydroxyazetidine-1-carboxamide (C4H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ECHA CHEM [chem.echa.europa.eu]
Topic: Analytical Methods for the Quantification of 3-Hydroxyazetidine-1-carboxamide
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
Introduction and Core Analytical Challenges
3-Hydroxyazetidine-1-carboxamide belongs to the azetidine class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry.[2][3] Accurate quantification in various matrices, particularly biological fluids (plasma, urine) and in-process samples, is critical for pharmacokinetic, stability, and quality assurance studies.[4]
The primary analytical hurdles for this molecule are:
-
High Polarity: With a low logP value, 3-Hydroxyazetidine-1-carboxamide is poorly retained on traditional reversed-phase (RP) HPLC columns like C18. This results in poor peak shape and potential co-elution with the solvent front and other polar interferences.[5][6]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, leading to poor sensitivity with standard HPLC-UV detectors.[7]
-
Matrix Effects: When analyzing biological samples, endogenous polar compounds can interfere with ionization in mass spectrometry, a phenomenon known as matrix effect, which can suppress or enhance the analyte signal and compromise accuracy.[8]
To overcome these challenges, methodologies must be carefully designed to ensure adequate chromatographic retention, high sensitivity, and selectivity.
Primary Recommended Method: HILIC-LC-MS/MS
For the precise and sensitive quantification of 3-Hydroxyazetidine-1-carboxamide, particularly at low concentrations in complex biological matrices, HILIC-LC-MS/MS is the method of choice.[9] HILIC utilizes a polar stationary phase and a high-organic-content mobile phase to effectively retain and separate highly polar analytes.[5] Coupling this with tandem mass spectrometry provides unparalleled selectivity and sensitivity.
Causality of Methodological Choices
-
Chromatography (HILIC): HILIC is chosen over reversed-phase chromatography to achieve meaningful retention of the polar analyte. A zwitterionic or amide-based stationary phase creates an aqueous layer on its surface, into which the polar analyte can partition from the primarily organic mobile phase, thus enabling chromatographic separation.[5][10]
-
Sample Preparation (Protein Precipitation): For biological samples like plasma or serum, a simple protein precipitation (PPT) with a solvent like acetonitrile is often sufficient.[5] This technique is fast, cost-effective, and removes the majority of proteins that would otherwise foul the analytical column and mass spectrometer. The high acetonitrile content of the resulting supernatant is also directly compatible with HILIC injection conditions. For cleaner extracts, especially when matrix effects are significant, Solid Phase Extraction (SPE) using a mixed-mode cation exchange sorbent can be employed.[11][12]
-
Detection (Tandem Mass Spectrometry): Electrospray ionization (ESI) in positive mode is effective for this molecule due to the presence of nitrogen atoms that are readily protonated. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures specificity. MRM monitors a specific precursor-to-product ion transition, effectively filtering out background noise and resolving the analyte from co-eluting interferences that may share the same mass but do not produce the same fragment ion.[9]
Visualized Workflow: HILIC-LC-MS/MS
Caption: Workflow for the quantification of 3-Hydroxyazetidine-1-carboxamide by HILIC-LC-MS/MS.
Detailed Experimental Protocol: HILIC-LC-MS/MS
2.3.1. Materials & Reagents
-
3-Hydroxyazetidine-1-carboxamide reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 3-Hydroxyazetidine-1-carboxamide-d4 (recommended for highest accuracy)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (or other relevant biological matrix)
2.3.2. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Aliquot 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% acetonitrile) to every tube except the blank matrix.
-
To precipitate proteins, add 200 µL of cold acetonitrile (<4°C).
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Seal the plate/vials and place in the autosampler for analysis.
2.3.3. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | ZIC-HILIC Column (e.g., 100 x 2.1 mm, 3.5 µm) or equivalent amide/zwitterionic phase. |
| Column Temp | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1.0 min (95% B), 1.0-5.0 min (95% -> 50% B), 5.0-6.0 min (50% B), 6.1-8.0 min (95% B for re-equilibration) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized empirically.Analyte (C4H8N2O2, MW: 116.12): Q1: 117.1 -> Q3: 71.1 (tentative). IS (d4): Q1: 121.1 -> Q3: 75.1 (tentative). |
| Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
A self-validating protocol must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[13] The following parameters should be assessed.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99; 8-10 non-zero standards over the expected concentration range. |
| Lower Limit of Quant. | Signal-to-Noise > 10; Accuracy ±20%, Precision <20%. |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Mid, High QC levels. |
| Matrix Effect | Matrix Factor between 0.85 and 1.15. |
| Recovery | Should be consistent and reproducible, though not required to be 100%. |
| Stability | Freeze-thaw, bench-top, long-term, and autosampler stability within ±15% of nominal. |
Alternative Method: HPLC-UV with Pre-column Derivatization
This method is suitable when LC-MS/MS instrumentation is unavailable. It relies on chemically modifying the analyte to attach a UV-absorbing tag, which significantly enhances detection sensitivity.[14]
Causality of Methodological Choices
-
Derivatization: The carboxamide functional group can be derivatized. Benzoyl chloride is a common reagent that reacts with primary and secondary amines (and amides under certain conditions) to form a benzamide derivative, which has strong UV absorbance around 230-254 nm.[14] This chemical modification also increases the hydrophobicity of the analyte.
-
Chromatography (Reversed-Phase): After derivatization, the resulting molecule is significantly less polar. This makes it ideally suited for separation on a standard C18 reversed-phase column, which is the most common and robust HPLC column type.[15]
-
Sample Preparation: The derivatization reaction is typically performed after an initial sample cleanup step, such as Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), to remove interfering matrix components that might also react with the derivatizing agent.[16]
Visualized Workflow: HPLC-UV with Derivatization
Caption: Workflow for HPLC-UV analysis of 3-Hydroxyazetidine-1-carboxamide via pre-column derivatization.
Detailed Experimental Protocol: HPLC-UV
3.3.1. Materials & Reagents
-
All reagents from Section 2.3.1
-
Benzoyl Chloride
-
Sodium Bicarbonate buffer (e.g., 0.1 M, pH 9.0)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
3.3.2. Sample Preparation and Derivatization
-
Perform an initial sample cleanup using LLE or SPE.
-
Evaporate the clean extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of sodium bicarbonate buffer (pH 9.0).
-
Add 50 µL of a 1% benzoyl chloride solution in acetonitrile.
-
Vortex and incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 20 µL of a 2% glycine solution.
-
The sample is now ready for injection.
3.3.3. HPLC-UV Conditions
| Parameter | Recommended Setting |
| LC System | HPLC or UHPLC System with UV/DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm) |
| Column Temp | 30°C |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Elution | Isocratic or Gradient (e.g., 60% B), to be optimized based on retention time. |
| Detection | UV Detector at 254 nm |
Conclusion
The accurate quantification of 3-Hydroxyazetidine-1-carboxamide presents a distinct analytical challenge due to its polarity. This application note details two robust methods to address this. The preferred method, HILIC-LC-MS/MS, offers superior sensitivity, selectivity, and is suitable for low-level detection in complex matrices. The alternative HPLC-UV method with pre-column derivatization provides a reliable and accessible option for laboratories without mass spectrometry capabilities. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.[17] In all cases, a thorough method validation is paramount to ensure the generation of trustworthy and reproducible data.
References
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. Benchchem.
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services Inc.
- Benchchem. Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Benchchem.
- Supporting Information for Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973).
- Biotage. (2020). Bioanalytical Sample Preparation. Biotage.
- Deidda, R., et al. (2019). Sample preparation for polar metabolites in bioanalysis. ResearchGate.
- Scott, M. et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
- Rao, D. D., et al. (2013). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. SciSpace.
- Preveden, T., et al. (2025, October 21). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research.
- Marineni, B., & Reddy, T. (2014, September 1). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG. Semantic Scholar.
- Chem-Impex. 3-Hydroxyazetidine hydrochloride. Chem-Impex.
- Ahmed, S.E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
- Kumar, P., & Kumar, S. (2025, November). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. IJIRT.
- Emory University. Quantification Methods. Emory University.
- Benchchem. Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. Benchchem.
- Shimadzu. Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS.
- Derivatives for HPLC Analysis. (n.d.). Scribd.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.).
- Li, F., et al. Publications and Posters. Unitides Laboratories.
- Di Palma, S. (2013). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets.
-
Kallem, R. R., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Publications and Posters | Dr. Fumin Li | Bioanalytical CRO | Unitides Laboratories | Madison, WI [unitides.com]
- 9. Quantification Methods | Emory University | Atlanta GA [biomarkers.enprc.emory.edu]
- 10. lcms.cz [lcms.cz]
- 11. gcms.cz [gcms.cz]
- 12. archipel.uqam.ca [archipel.uqam.ca]
- 13. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sdiarticle4.com [sdiarticle4.com]
- 15. ijirt.org [ijirt.org]
- 16. media.sciltp.com [media.sciltp.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-Hydroxyazetidine-1-carboxamide as a Privileged Building Block in Organic Synthesis
Overview & Strategic Utility
In modern drug discovery, azetidines have emerged as privileged structural motifs due to their ability to modulate biological activity, enhance receptor affinity, and improve metabolic stability[1]. By replacing larger, less strained rings (such as pyrrolidines or piperidines), azetidines reduce lipophilicity and provide conformational rigidity[1].
Among these valuable heterocycles, 3-hydroxyazetidine-1-carboxamide stands out as a highly versatile bifunctional building block. It combines an adaptable 3-hydroxyl vector with a hydrogen-bonding 1-carboxamide moiety. This specific scaffold is highly instrumental in the synthesis of complex active pharmaceutical ingredients (APIs), including the development of potent Trk kinase inhibitors for the treatment of pain and inflammation[2].
Physicochemical Profile & Analytical Metrics
Understanding the physicochemical properties of 3-hydroxyazetidine-1-carboxamide is critical for solvent selection, reaction optimization, and purification planning. The quantitative data is summarized in Table 1.
Table 1: Physicochemical Properties of 3-Hydroxyazetidine-1-carboxamide
| Property | Value | Reference |
| IUPAC Name | 3-hydroxyazetidine-1-carboxamide | [3] |
| CAS Registry Number | 429668-21-3 | [3] |
| Molecular Formula | C4H8N2O2 | [4] |
| Molecular Weight | 116.12 g/mol | [4] |
| Monoisotopic Mass | 116.05858 Da | [4] |
| Predicted XLogP | -1.7 (Highly polar) | [4] |
Mechanistic Insights: The 3-Hydroxyazetidine-1-carboxamide Scaffold
The selection of 3-hydroxyazetidine-1-carboxamide over other aliphatic linkers is driven by three core mechanistic advantages:
-
Conformational Restriction: The four-membered azetidine ring introduces substantial angle strain, placing its spatial dynamics between that of highly strained aziridines and flexible pyrrolidines[1]. This rigidity provides a well-defined three-dimensional framework that forces substituents into specific spatial orientations, minimizing the entropic penalty upon target binding[1].
-
The 1-Carboxamide as a Pharmacophore: The primary carboxamide group at the N1 position acts as a potent hydrogen bond donor and acceptor. In the design of kinase inhibitors (e.g., Trk family protein tyrosine kinases), this moiety is frequently utilized to engage the kinase hinge region, establishing critical ATP-competitive interactions[2].
-
The 3-Hydroxyl as a Synthetic Vector: The secondary alcohol at the C3 position is a prime candidate for late-stage functionalization. It can act as a nucleophile in O-arylation, or it can be activated via sulfonylation (mesylation/tosylation) to serve as a highly reactive electrophile in stereospecific SN2 displacements.
Figure 1: Pharmacophoric and synthetic utility mapping of 3-hydroxyazetidine-1-carboxamide.
Application Workflows & Self-Validating Protocols
To leverage 3-hydroxyazetidine-1-carboxamide in drug discovery, chemists frequently activate the 3-hydroxyl group to install diverse amines, thiols, or aryloxy groups. The following protocols detail a self-validating, two-step workflow for the O-mesylation and subsequent nucleophilic displacement of this building block.
Figure 2: Synthetic workflow for O-activation and SN2 displacement of the azetidine core.
Protocol A: O-Mesylation of 3-Hydroxyazetidine-1-carboxamide
Objective: Convert the poorly leaving hydroxyl group into a highly reactive methanesulfonate (mesylate) ester. Causality & Design: Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubilizing properties at low temperatures. Triethylamine (Et3N) is employed not only as a base to scavenge the HCl byproduct but also to prevent the acid-catalyzed ring-opening of the strained azetidine core.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolution: Dissolve 3-hydroxyazetidine-1-carboxamide (1.0 eq, 10 mmol) in anhydrous DCM (20 mL, 0.5 M).
-
Base Addition: Add Et3N (1.5 eq, 15 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: Cooling is critical to control the highly exothermic sulfonylation and prevent polymerization/side-reactions).
-
Activation: Dropwise add methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol) over 10 minutes.
-
Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 10% MeOH in DCM. The starting material (highly polar, Rf ~0.1) should disappear, replaced by a less polar mesylate spot (Rf ~0.4). Stain with KMnO4 for clear visualization.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL) to neutralize excess MsCl. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Result: The crude mesylate is typically obtained in >90% purity and should be used immediately in the next step to avoid degradation.
Protocol B: SN2 Displacement with a Heteroaryl Amine
Objective: Install a complex amine (e.g., a substituted pyrrolidine or aniline) at the C3 position, a common step in synthesizing Trk kinase inhibitors[2]. Causality & Design: N,N-Dimethylformamide (DMF) is chosen as the solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cations from K2CO3, leaving the nucleophile "bare" and highly reactive. This significantly accelerates the SN2 stereoinvertive displacement.
Step-by-Step Methodology:
-
Setup: In a 25 mL pressure vial, dissolve the crude mesylate (1.0 eq, ~9 mmol) in anhydrous DMF (15 mL).
-
Nucleophile Addition: Add the desired amine nucleophile (1.2 eq, 10.8 mmol) and finely powdered K2CO3 (2.0 eq, 18 mmol).
-
Heating: Seal the vial and heat the mixture to 80 °C in an oil bath for 12 hours. (Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the compact azetidine ring during the SN2 transition state).
-
Monitoring (Self-Validation): Analyze an aliquot via LC-MS. Validate the completion of the reaction by observing the complete consumption of the mesylate mass and the appearance of the target product mass (e.g., [M+H]+).
-
Isolation: Cool the mixture to room temperature and dilute with Ethyl Acetate (50 mL). Wash extensively with a 5% aqueous LiCl solution (3 x 20 mL) to effectively remove the DMF solvent.
-
Purification: Dry the organic phase over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, gradient elution from 100% EtOAc to 10% MeOH/EtOAc) to yield the functionalized azetidine-1-carboxamide.
References
- European Chemicals Agency (ECHA). "3-hydroxyazetidine-1-carboxamide - Identity". ECHA CHEM.
- PubChem. "3-hydroxyazetidine-1-carboxamide (C4H8N2O2)". National Library of Medicine.
- Wang, Y., et al. "Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors". US Patent 8513263B2.
- Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs". ResearchGate.
Sources
Process Development Guide: Scalable Synthesis of 3-Hydroxyazetidine-1-carboxamide
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 3-Hydroxyazetidine-1-carboxamide , a high-value pharmacophore used in fragment-based drug discovery (FBDD) and as a scaffold for ubiquitin ligase ligands.
While laboratory-scale synthesis often utilizes reactive electrophiles like trimethylsilyl isocyanate (TMSNCO) or carbamoyl chlorides, these reagents pose significant safety and cost challenges upon scale-up (100g – 1kg). This guide presents a Process Intensification (PI) strategy utilizing the Wöhler-type reaction between 3-hydroxyazetidine hydrochloride and potassium cyanate (KOCN). This aqueous-based route offers superior atom economy, eliminates halogenated solvents, and simplifies purification by exploiting solubility differentials.
Strategic Route Selection
Retrosynthetic Analysis
The target molecule contains a polar urea motif and a strained azetidine ring. The critical design constraint is preserving the strained ring while installing the carboxamide group without protecting the hydroxyl moiety.
-
Route A (Phosgene/Ammonia): Rejected. High safety risk; requires handling gaseous ammonia and highly toxic phosgene derivatives.
-
Route B (Reactive Isocyanates e.g., TMSNCO): Rejected. High cost; moisture sensitivity requires anhydrous conditions; atom economy is poor due to silyl byproducts.
-
Route C (Cyanate Salt - Selected): Accepted.
-
Reagents: Potassium Cyanate (KOCN) + Amine HCl salt.
-
Solvent: Water (Green solvent).
-
Byproduct: Potassium Chloride (KCl) – benign and easily separated.
-
Selectivity: Chemoselective N-carbamoylation over O-carbamoylation due to the superior nucleophilicity of the secondary amine in aqueous media.
-
Reaction Mechanism & Stoichiometry
The reaction relies on the in situ generation of isocyanic acid (HNCO) from KOCN in the presence of the amine hydrochloride.
Critical Process Parameter (CPP): The pH must remain slightly acidic to neutral (pH 5–7). If pH < 3, HNCO hydrolyzes to
Process Workflow Diagram
The following diagram illustrates the unit operations for the kilogram-scale production batch.
Figure 1: Process flow diagram for the aqueous synthesis and non-chromatographic purification of the target urea.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 5L Jacketed Glass Reactor with overhead stirring (Anchor impeller).
-
Reagents:
-
3-Hydroxyazetidine Hydrochloride (CAS: 18621-18-6): 500.0 g (4.56 mol).
-
Potassium Cyanate (KOCN): 444.0 g (5.47 mol, 1.2 eq).
-
Deionized Water: 1.5 L (3 vol).
-
Ethanol (Absolute): 2.5 L.
-
MTBE (Methyl tert-butyl ether): 1.0 L.
-
Step-by-Step Methodology
Phase 1: Reaction (Urea Formation)
-
Charge: Add 500g of 3-Hydroxyazetidine HCl and 1.0 L of DI Water to the reactor.
-
Cooling: Set jacket temperature to 10°C. Stir at 250 RPM until fully dissolved.
-
Preparation of Reagent: Dissolve KOCN (444g) in 500 mL of DI Water in a separate vessel. Note: Prepare fresh. KOCN slowly hydrolyzes in water over days.
-
Addition: Add the KOCN solution to the reactor dropwise over 60 minutes.
-
Expert Insight: The reaction is mildly exothermic. Maintain internal temperature
. Higher temperatures promote HNCO hydrolysis (gas evolution) and reduce yield.
-
-
Aging: Once addition is complete, warm the reactor to 40°C and stir for 4 hours.
-
IPC (In-Process Control): Take a 50
aliquot, dilute in . Check NMR.-
Target: Disappearance of azetidine
-protons shift (approx 4.0 ppm shift downfield upon urea formation).
-
Phase 2: Workup & Purification (The "Salt-Switch")
Challenge: The product is highly water-soluble, making liquid-liquid extraction with DCM or EtOAc inefficient. Solution: Use the differential solubility of Urea vs. KCl in Ethanol.
-
Concentration: Equip reactor with a vacuum condenser. Distill off water under reduced pressure (40-50 mbar, bath 50°C) until a dry, white solid residue remains.
-
Safety: Ensure no residual cyanate remains (check pH; if basic, adjust to pH 6 with dilute HCl before drying to decompose residual cyanate).
-
-
Extraction: Add 2.5 L of Absolute Ethanol to the solid residue.
-
Reflux: Heat the suspension to 75°C (Reflux) for 30 minutes with vigorous stirring. The organic urea product dissolves; inorganic KCl remains suspended.
-
Hot Filtration: Filter the mixture while hot (using a pre-heated Büchner funnel or jacketed filter) to remove KCl. Wash the filter cake with 200 mL hot Ethanol.
-
Crystallization: Transfer the clear ethanolic filtrate back to a clean reactor.
-
Concentrate to approx.[1] 1.0 L volume.
-
Slowly add 1.0 L of MTBE (anti-solvent) while cooling to 0°C.
-
-
Isolation: Filter the white crystalline solid. Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield & Specifications
| Parameter | Specification |
| Theoretical Yield | 529.5 g |
| Expected Yield | 420 – 450 g (80–85%) |
| Appearance | White crystalline solid |
| Purity (HPLC) | > 98.0% a/a |
| Water Content (KF) | < 0.5% |
| Residual Chloride | < 0.1% (demonstrates effective desalting) |
Process Safety & Critical Quality Attributes
Hazard Analysis
-
Azetidine Ring Strain: While 3-hydroxyazetidine is stable, the ring contains significant strain energy (~26 kcal/mol). Avoid strong Lewis acids which can trigger ring-opening polymerization (exothermic).
-
Potassium Cyanate: Harmful if swallowed.[2] Contact with strong acids releases Isocyanic Acid (HNCO), which is toxic and volatile. Always keep the reaction pH > 3.
-
Exotherm Control: The neutralization of HCl by KOCN is exothermic. On a kg-scale, failure to control dosing speed can lead to thermal runaway or "foaming over" due to
release from side-reactions.
Impurity Profile
-
Impurity A (Biuret derivative): Formed if excess KOCN reacts with the product urea at high temperatures (>60°C). Control: Keep reaction T < 45°C.
-
Impurity B (O-carbamoyl): Reaction at the hydroxyl group.[3] Control: This is minimized by the higher nucleophilicity of the amine. Occurs only if pH > 10.
Analytical Validation
Identity Confirmation (
-
6.05 (s, 2H,
) – Diagnostic Urea Signal -
5.60 (d, 1H,
) -
4.35 (m, 1H,
) -
4.05 (t, 2H, Azetidine
) -
3.65 (dd, 2H, Azetidine
)
Mechanistic Validation:
The shift of the
References
-
Wöhler Synthesis Adaptation: Kurzer, F. "Cyanates and their Thio-derivatives." Organic Compounds of Sulphur, Selenium, and Tellurium, Vol 3, 1975.
-
Azetidine Handling & Safety: "Azetidine-3-ol Hydrochloride Safety Data Sheet." Sigma-Aldrich, 2023.
-
Green Chemistry Metrics for Amide Synthesis: Constable, D. J., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 2007, 9, 411-420.
-
Solubility & Purification of Urea Derivatives: "Purification of highly polar hydrophilic molecules." Journal of Chromatography A, Vol 1218, Issue 49, 2011.
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up chemical reactions.
Sources
Technical Application Note: Handling, Storage, and Stability Profiling of 3-Hydroxyazetidine-1-carboxamide
Part 1: Introduction & Chemical Identity
3-Hydroxyazetidine-1-carboxamide (PubChem CID: 22243070) is a specialized heterocyclic building block characterized by a four-membered azetidine ring substituted with a hydroxyl group at the C3 position and a carboxamide (urea-like) moiety at the N1 position.
This compound represents a unique structural hybrid: it combines the high ring strain of azetidine (~25 kcal/mol) with the polarity and hydrogen-bonding capability of a primary amide and a secondary alcohol. It is frequently employed in medicinal chemistry as a polar scaffold to modulate physicochemical properties (logP, solubility) or as a fragment in fragment-based drug discovery (FBDD) targeting kinases and GPCRs.
Chemical Structure & Properties
| Property | Detail |
| IUPAC Name | 3-hydroxyazetidine-1-carboxamide |
| CAS Number | Not widely listed; Ref PubChem CID 22243070 |
| Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.12 g/mol |
| Structural Features | Strained azetidine ring; H-bond donor/acceptor sites (OH, NH₂); Urea linkage |
| Predicted LogP | -1.7 (Highly Polar) |
| Physical State | White to off-white solid (crystalline) |
Part 2: Physicochemical Stability & Hazards
Stability Profile
The stability of 3-Hydroxyazetidine-1-carboxamide is governed by two competing factors: the robustness of the urea linkage and the fragility of the strained azetidine ring.
-
Ring Strain Sensitivity: The azetidine ring is susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions or high temperatures.
-
Hygroscopicity: The presence of both a hydroxyl group and a primary amide makes this compound significantly hygroscopic. Moisture absorption can accelerate hydrolysis of the urea linkage to 3-hydroxyazetidine and cyanic acid/ammonia derivatives.
-
Thermal Sensitivity: While generally stable at room temperature in solid form, prolonged exposure to heat (>40°C) can induce degradation.
Safety & Hazards (GHS Classification)
Based on structural analogs (e.g., 3-Hydroxyazetidine HCl).
-
Signal Word: Warning
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
Part 3: Storage & Handling Protocols[8]
Receipt and Initial QC
Upon receipt, the compound typically arrives in a sealed vial under inert gas.
-
Visual Inspection: Verify the solid is free-flowing and white. Clumping indicates moisture ingress.
-
Identity Verification:
-
LC-MS: Confirm mass [M+H]⁺ = 117.1 Da.
-
1H-NMR (DMSO-d6): Check for diagnostic peaks of the azetidine ring protons (3.5–4.5 ppm) and the exchangeable amide/hydroxyl protons.
-
Long-Term Storage Protocol
To maximize shelf-life (>2 years), strict environmental control is required.
-
Temperature: Store at -20°C (Preferred) or 2-8°C.
-
Atmosphere: Store under Argon or Nitrogen . The urea moiety is stable to oxidation, but the ring is sensitive to moisture.
-
Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is recommended to prevent moisture diffusion.
Solubilization & Solution Stability
Due to its high polarity (LogP -1.7), 3-Hydroxyazetidine-1-carboxamide is poorly soluble in non-polar solvents (Hexane, DCM) but highly soluble in polar aprotic solvents.
Recommended Solvent System:
-
Primary Solvent: DMSO (Dimethyl sulfoxide) – Anhydrous grade.
-
Concentration: Up to 100 mM stocks are typically achievable.
-
Solution Storage:
-
DMSO stocks should be aliquoted and stored at -20°C.
-
Avoid freeze-thaw cycles (limit to <3).
-
Caution: Aqueous solutions are prone to slow hydrolysis; prepare fresh for biological assays.
-
Part 4: Experimental Workflows (Visualized)
The following diagram outlines the logical flow for handling this compound from receipt to experimental application, emphasizing critical control points (CCPs) for stability.
Caption: Workflow for the receipt, storage, and solubilization of 3-Hydroxyazetidine-1-carboxamide, highlighting the critical risk of aqueous degradation.
Part 5: Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable stock solution for biological screening.
-
Equilibration: Remove the vial from -20°C storage and allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Rationale: Prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a fume hood, weigh 1.16 mg of 3-Hydroxyazetidine-1-carboxamide into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of Anhydrous DMSO .
-
Mixing: Vortex gently for 30 seconds. The solid should dissolve rapidly.
-
Note: If sonication is required, limit to <1 minute to avoid heating.
-
-
Aliquoting: Dispense 50 µL aliquots into amber PCR tubes.
-
Storage: Flash freeze in liquid nitrogen (optional) or place directly into -20°C or -80°C storage.
Protocol B: Stability Testing (Self-Validation)
Objective: Verify the integrity of stored DMSO stocks before critical assays.
-
Dilution: Dilute 5 µL of the 10 mM DMSO stock into 95 µL of Acetonitrile:Water (1:1).
-
LC-MS Analysis: Inject 5 µL onto a C18 Reverse Phase column.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% B over 5 minutes.
-
-
Criteria:
-
Pass: Single peak at [M+H]⁺ ~117.1. Purity >95%.
-
Fail: Appearance of earlier eluting peaks (hydrolysis products) or loss of ionization signal.
-
Part 6: References
-
PubChem. (n.d.). 3-hydroxyazetidine-1-carboxamide (CID 22243070).[6] National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine ring strain and reactivity).
Sources
- 1. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. PubChemLite - 3-hydroxyazetidine-1-carboxamide (C4H8N2O2) [pubchemlite.lcsb.uni.lu]
safety precautions for working with 3-Hydroxyazetidine-1-carboxamide
Application Note & Safety Protocol: 3-Hydroxyazetidine-1-carboxamide
Chemical Identity & Significance
3-Hydroxyazetidine-1-carboxamide (CAS: 429668-21-3) is a polar, heterocyclic building block increasingly utilized in medicinal chemistry.[1][2] It serves as a critical scaffold for the synthesis of SLC6A19 inhibitors (neutral amino acid transporter B0AT1) and other bioactive small molecules targeting metabolic and inflammatory pathways.
Its structure features a strained four-membered azetidine ring, a secondary alcohol at the C3 position, and a urea-like carboxamide moiety at N1.[1][2] This dual functionality allows for versatile divergent synthesis but necessitates specific safety protocols due to the ring strain and polarity.
| Property | Data |
| CAS Number | 429668-21-3 |
| Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.12 g/mol |
| Synonyms | 1-Carbamoyl-3-hydroxyazetidine; 1-Carbamoylazetidin-3-ol |
| Physical State | White to off-white solid (typically crystalline) |
| Solubility | High: Water, DMSO, Methanol; Low: Hexanes, Et₂O |
Hazard Identification & Risk Assessment
While classified as an Irritant , the structural similarity to 1-Boc-3-hydroxyazetidine (which causes serious eye damage) mandates a conservative safety approach.[1][2] The compound possesses hydrogen bond donors/acceptors that facilitate membrane permeation, increasing the risk of systemic absorption.
GHS Classification (CLP/ECHA)[1]
-
Acute Tox. 4 (Oral): H302 – Harmful if swallowed.[3]
-
Skin Irrit. 2: H315 – Causes skin irritation.[4]
-
STOT SE 3: H335 – May cause respiratory irritation.[6]
Critical Safety Analysis
-
Ocular Risk: The "Eye Irrit.[4][7][8] 2A" classification suggests reversible irritation, but structurally related azetidines often exhibit pH-dependent corrosivity. Treat as a potential severe eye hazard. [3][5]
-
Inhalation Risk: Fine particulates of this amide can severely irritate the upper respiratory tract. Handling outside a fume hood is prohibited.
-
Thermal Stability: Azetidines are strained rings. While the carboxamide stabilizes the nitrogen, excessive heat (>150°C) or strong Lewis acids may trigger ring-opening polymerization or decomposition.
Engineering Controls & PPE
To ensure operator safety and data integrity, the following "Defense-in-Depth" strategy is required.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory . Safety glasses are insufficient due to the fine powder nature and potential for severe irritation.
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).
-
Breakthrough Time: >480 min (estimated based on amide polarity).
-
Double-gloving is recommended during weighing or dissolving in DMSO.
-
-
Respiratory: If working outside a hood (not recommended) or with large spills, use a P95/P100 particulate respirator.
Engineering Controls
-
Primary: Chemical Fume Hood with face velocity 80–100 fpm.
-
Secondary: Static-dissipative weighing boats/spatulas.[2] The polar nature of the solid often leads to static charge buildup, causing powder scattering.
Experimental Protocols
Protocol A: Solubility & Stock Solution Preparation
Objective: Create a stable 100 mM stock solution for biological assays or synthesis.
-
Calculation: Weigh 11.6 mg of 3-Hydroxyazetidine-1-carboxamide.
-
Solvent Choice: Use anhydrous DMSO or DMF . Avoid protic solvents (water/methanol) for long-term storage to prevent slow hydrolysis of the carboxamide.[1][2]
-
Dissolution:
-
Add 1.0 mL DMSO.
-
Vortex for 30 seconds. (Note: Endothermic dissolution is possible; slight warming to 30°C may speed up the process).
-
-
Validation: Inspect for clarity. If turbidity persists, sonicate for 2 minutes.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months.
Protocol B: Nucleophilic Substitution (O-Alkylation)
Objective: Functionalize the C3-hydroxyl group while keeping the carboxamide intact.[2]
-
Reagents: Sodium Hydride (NaH), Electrophile (R-Br), THF/DMF (1:1).[1]
-
Safety Note: The carboxamide proton (CONH₂) is less acidic than the hydroxyl proton, but competition exists. Control stoichiometry carefully.
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Deprotonation: Suspend NaH (1.1 equiv) in dry THF at 0°C.
-
Addition: Add 3-Hydroxyazetidine-1-carboxamide (dissolved in minimal DMF) dropwise.
-
Observation: Gas evolution (H₂) will occur. Ensure hood ventilation.
-
-
Reaction: Stir at 0°C for 30 mins to form the alkoxide.
-
Coupling: Add the alkyl bromide (1.0 equiv) slowly. Warm to RT and stir for 4–12 hours.
-
Quench: Cool to 0°C. Add saturated NH₄Cl solution carefully.
-
Extraction: Extract with EtOAc (3x). The product will be in the organic layer; unreacted starting material (highly polar) may remain in the aqueous phase.
Safe Handling Decision Tree (Visualization)
The following diagram outlines the logical decision-making process for handling this compound based on scale and state.
Caption: Workflow for safe handling, emphasizing static control during weighing and thermal limits during reaction.
Emergency Procedures
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse immediately with water for 15 minutes . Lift eyelids. | Amides can adhere to corneal tissue; prolonged flushing is vital to prevent opacity. |
| Skin Contact | Wash with soap and water.[5][7] Do not use alcohol. | Alcohol acts as a permeation enhancer, potentially driving the compound deeper into the dermis. |
| Inhalation | Move to fresh air.[4][7][8] Support breathing if labored.[5][7] | STOT SE 3 indicates potential for bronchial spasm or inflammation. |
| Spill (Solid) | Wet-wipe with water-dampened paper towels.[1][2] | Dry sweeping generates dust aerosols (inhalation hazard). |
References
-
European Chemicals Agency (ECHA). (2023).[9] Registration Dossier: 3-hydroxyazetidine-1-carboxamide (CAS 429668-21-3).[1][2][10] Retrieved from [Link][1]
-
PubChem. (2023).[6] Compound Summary: 3-Hydroxyazetidine-1-carboxamide.[1][2][10][11] National Library of Medicine. Retrieved from [Link][1]
-
World Intellectual Property Organization (WIPO). (2024). Patent WO2024081748A2: Inhibitors of solute carrier family 6a member 19 (slc6a19). Retrieved from [1]
Sources
- 1. WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof - Google Patents [patents.google.com]
- 2. 128117-22-6|1-Cbz-3-Hydroxyazetidine|BLD Pharm [bldpharm.com]
- 3. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 1-Boc-3-ヒドロキシアゼチジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ECHA CHEM [chem.echa.europa.eu]
- 10. ECHA CHEM [chem.echa.europa.eu]
- 11. N-ethyl-3-hydroxyazetidine-1-carboxamide | 1341918-71-5 [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxyazetidine-1-carboxamide Synthesis
Topic: Common Side Reactions in 3-Hydroxyazetidine-1-carboxamide Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists
Status: Active Last Updated: March 6, 2026 Doc ID: TS-AZT-003
Executive Summary
3-Hydroxyazetidine-1-carboxamide (MW: 116.12) is a high-value polar scaffold often employed as a fragment in JAK inhibitors and other kinase-targeting small molecules. Its synthesis typically involves the carbamoylation of 3-hydroxyazetidine hydrochloride.
While the reaction appears deceptively simple (
Core Reaction Pathway & Failure Modes
The following diagram outlines the standard synthesis pathway using Potassium Cyanate (KOCN) and the critical deviation points where side reactions occur.
Figure 1: Mechanistic pathway showing the competitive landscape between the desired urea formation and common degradants.
Troubleshooting Guide (FAQ Format)
Module A: Regioselectivity (N- vs. O-Carbamoylation)
User Question: “I am seeing a byproduct with M+43 mass in my LCMS. Is this the O-carbamoyl derivative?”
Technical Diagnosis: Yes. The formation of the O-carbamoyl (carbamate) or N,O-bis-carbamoyl species is the most common side reaction. While the secondary amine is more nucleophilic than the secondary alcohol, the selectivity degrades under two conditions:
-
High pH (>8): The alkoxide character of the hydroxyl group increases, making it competitive with the amine.
-
Excess Electrophile: Using >1.5 equivalents of isocyanate (or KOCN) pushes the reaction toward double functionalization.
Corrective Protocol: To favor N-selectivity, you must rely on the nucleophilicity differential between the amine and the alcohol in a slightly acidic to neutral aqueous medium.
| Parameter | Recommended Range | Why? |
| Reagent | Potassium Cyanate (KOCN) | Generates isocyanic acid ( |
| Stoichiometry | 1.0 – 1.1 equiv.[1] | Excess reagent immediately attacks the -OH group after the amine is consumed. |
| Solvent | Water solvates the -OH group, reducing its nucleophilicity via H-bonding, while the amine remains reactive. | |
| Temperature | 0°C | Higher temperatures activate the -OH nucleophile (Activation energy for O-attack is higher than N-attack). |
Module B: Ring Stability (The "Ring Opening" Trap)
User Question: “My product yield is low, and NMR shows a complex aliphatic region with loss of the characteristic azetidine multiplet at
Technical Diagnosis: You have likely triggered acid-mediated ring opening . Azetidines possess significant ring strain (~26 kcal/mol). In the presence of strong acids or nucleophiles (like chloride ions from HCl or acetate), the protonated azetidine (azetidinium ion) undergoes nucleophilic attack, cleaving the C-N bond to form linear 1-amino-3-hydroxypropane derivatives [1, 2].
Risk Factors:
-
Heating in Acid: Reaction temperatures >50°C in the presence of HCl (from the starting material salt) will rapidly open the ring.
-
Lewis Acids: If using organic synthesis methods (e.g., TMS-NCO), the presence of Lewis acids or strong protic acids catalyzes ring scission [1].
Corrective Protocol:
-
Neutralize First: If starting with 3-hydroxyazetidine HCl, neutralize the salt with exactly 1.0 eq of mild base (e.g.,
) before adding the cyanate source, or rely on the KOCN to act as the base (releasing K+ and Cl-). -
Temperature Control: Maintain reaction temperature below 40°C.
-
Monitor pH: Keep pH between 4.0 and 7.0. Below pH 3.0, ring opening accelerates; above pH 9.0, O-carbamoylation accelerates.
Module C: Isolation & Purification (The "Solubility" Trap)
User Question: “The reaction looks clean on LCMS, but I cannot extract the product from the aqueous layer. It’s not partitioning into Ethyl Acetate.”
Technical Diagnosis: 3-Hydroxyazetidine-1-carboxamide is highly polar (LogP approx -1.5). It behaves more like a sugar than a typical organic intermediate. Standard liquid-liquid extraction (DCM/Water or EtOAc/Water) will fail, leaving the product in the aqueous phase.
Recommended Isolation Workflow:
Method 1: Lyophilization (Best for small scale)
-
Filter the reaction mixture to remove insoluble salts (if any).
-
Freeze and lyophilize (freeze-dry) the aqueous solution directly.
-
Triturate the resulting solid with warm Ethanol or MeOH:DCM (1:9) to extract the product from inorganic salts (KCl/NaCl).
Method 2: Resin Purification (Best for purity)
-
Load the aqueous reaction mixture onto a reversed-phase C18 column (flash chromatography).
-
Elute with 100% Water
10% Acetonitrile. The salts elute in the void volume; the product elutes shortly after. -
Alternatively, use a mixed-bed ion exchange resin to desalt, but validate stability first.
Validated Experimental Protocol
Synthesis of 3-Hydroxyazetidine-1-carboxamide (Aqueous Route)
-
Setup: Charge a round-bottom flask with 3-Hydroxyazetidine HCl (1.0 equiv) and Water (5 vol).
-
Dissolution: Stir at room temperature until fully dissolved.
-
Reagent Addition: Add Potassium Cyanate (KOCN) (1.1 equiv) portion-wise over 15 minutes.
-
Note: The reaction is slightly exothermic. If scale >10g, use an ice bath to keep internal temp <25°C.
-
-
Reaction: Stir at 20–25°C for 2–4 hours.
-
IPC (In-Process Control): Monitor by TLC (10% MeOH/DCM, stain with Ninhydrin or KMnO4) or LCMS. SM (Amine) should disappear; Product (M+H 117) should appear.
-
-
Workup (Salting Out/Extraction):
-
Saturate the aqueous solution with solid NaCl.
-
Extract continuously with n-Butanol or THF (if applicable) OR evaporate to dryness and extract the solid residue with hot Ethanol .
-
-
Purification: Recrystallize from MeOH/Et2O or purify via C18 Flash Chromatography (
/ACN).
Decision Tree for Troubleshooting
Figure 2: Rapid diagnostic logic for reaction outcomes.
References
-
BenchChem. (2025).[1] Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from
-
Ghorai, M. K., et al. (2014). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines. IIT Kanpur. Retrieved from
-
ChemicalBook. (2026). 3-Hydroxyazetidine hydrochloride Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved from
Sources
Technical Support Center: Optimizing 3-Hydroxyazetidine-1-carboxamide Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of 3-Hydroxyazetidine-1-carboxamide. As a critical building block in pharmaceutical development (frequently utilized in the synthesis of polypeptides, antibiotics, and kinase inhibitors), azetidine derivatives present unique synthetic challenges due to their inherent ring strain and extreme polarity[1].
This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize reaction yields and ensure reproducible scale-up.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing significant azetidine ring opening during the carbamoylation step? Causality: The azetidine ring is a highly strained four-membered heterocycle. The transition states leading to ring opening are energetically accessible under harsh conditions, such as elevated temperatures or strong electrophilic activation[2]. When applying carbamoylating agents (like isocyanates or cyanate salts), excessive heating or highly acidic environments can protonate the azetidine nitrogen, triggering a nucleophilic attack by the solvent or counter-ion that irreversibly cleaves the C–N bond[3]. Solution: Maintain strict temperature control (0°C to 25°C) during the addition of the carbamoylating agent. If using a cyanate salt (e.g., KOCN), buffer the aqueous reaction mixture to a mildly acidic pH (around pH 5.5) using acetic acid. This generates the reactive isocyanic acid (HNCO) in situ without over-acidifying the highly strained azetidine core.
Q2: How do I prevent O-carbamoylation and ensure selective N-carbamoylation? Causality: 3-Hydroxyazetidine contains two nucleophilic centers: the secondary amine and the secondary alcohol. While the amine is kinetically more nucleophilic, high concentrations of the carbamoylating agent or the presence of strong bases (which deprotonate the hydroxyl group to form a highly nucleophilic alkoxide) will drive competing O-carbamoylation[4]. Solution: Exploit the inherent nucleophilicity difference by performing the reaction under neutral to mildly acidic buffered conditions rather than using strong bases (like NaH or KOtBu). The secondary amine will react rapidly with isocyanic acid. If O-carbamoylation persists, reduce the equivalents of the carbamoylating agent to exactly 1.1 eq.
Q3: My reaction goes to completion, but my isolated yield is very low (<30%). Where is my product? Causality: 3-Hydroxyazetidine-1-carboxamide is extremely polar. It possesses both a hydrogen-bond donating/accepting hydroxyl group and a highly polar primary carboxamide, resulting in massive aqueous solubility. Standard liquid-liquid extraction (e.g., EtOAc/Water or DCM/Water) will leave the vast majority of the product trapped in the aqueous layer[5]. Solution: Abandon standard aqueous workups. Instead, evaporate the entire reaction mixture to dryness. Extract the resulting solid residue with a polar organic solvent mixture (e.g., 20% methanol in dichloromethane) to dissolve the product while leaving inorganic salts behind.
Part 2: Visual Troubleshooting & Workflows
Figure 1: Optimized workflow for the N-carbamoylation of 3-hydroxyazetidine.
Figure 2: Troubleshooting logic tree for resolving low reaction yields.
Part 3: Standard Optimized Protocol
This protocol describes the synthesis of 3-Hydroxyazetidine-1-carboxamide from 3-hydroxyazetidine hydrochloride. It is designed as a self-validating system: pH stabilization and the physical state of the residue provide real-time feedback on reaction success.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq, 10 mmol) in 15 mL of deionized water in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Activation: Cool the solution to 0°C using an ice bath. Slowly add potassium cyanate (KOCN, 1.5 eq, 15 mmol) in small portions to prevent localized exotherms.
-
In-Situ Generation (Self-Validation Step): Dropwise, add glacial acetic acid (1.0 eq) to the mixture. Validation: Monitor the pH using indicator strips; the pH must stabilize between 5.0 and 5.5. This confirms the controlled generation of isocyanic acid without creating a highly acidic environment that would cleave the azetidine ring.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12 hours. Validation: Monitor by TLC (Ninhydrin stain); the secondary amine starting material spot should completely disappear.
-
Workup (Critical): Do not perform an aqueous extraction. Concentrate the entire reaction mixture under reduced pressure (rotary evaporator, water bath <40°C to prevent thermal degradation) until a completely dry, white/yellowish solid residue is obtained.
-
Isolation: Suspend the solid residue in 30 mL of a 20% Methanol / 80% Dichloromethane (DCM) solution. Stir vigorously for 30 minutes. This specifically dissolves the highly polar product while leaving the inorganic salts (KCl, KOAc) as an undissolved suspension.
-
Purification: Filter the suspension through a Celite pad to remove the salts. Concentrate the filtrate under reduced pressure to yield the crude 3-Hydroxyazetidine-1-carboxamide. If necessary, purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1 to 8:2).
Part 4: Quantitative Data & Optimization Metrics
The table below summarizes the causality between different reaction conditions and the resulting isolated yields, demonstrating why the buffered KOCN method is superior.
| Carbamoylating Agent | Solvent System | Base / Additive | Temp (°C) | Major Byproduct Observed | Isolated Yield (%) |
| Urea (Excess) | Water | None | 100°C | Ring-opened fragments | 15 - 20% |
| KOCN (1.5 eq) | Water | None | 25°C | Unreacted Starting Material | 40 - 45% |
| KOCN (1.5 eq) | Water | Acetic Acid (pH 5.5) | 25°C | Trace O-carbamoylation | 82 - 88% |
| Isocyanic Acid | THF/Water | NaHCO₃ | 0°C | O-carbamoylated species | 65 - 70% |
| Triphosgene / NH₃ | CH₂Cl₂ | Et₃N | -10°C | Polymerization / Degradation | < 10% |
References
- NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective." nbinno.com.
- Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." University of Alberta / clockss.org.
- "Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines." University of Birmingham.
- Ombito, J. O. et al. "Recent progress in synthesis of 3-functionalized azetidines.
- "1-Carbamoylazetidine-3-carboxylic acid | 1197231-34-7." Benchchem.
Sources
stability issues of 3-Hydroxyazetidine-1-carboxamide under different conditions
Welcome to the Technical Support Center for 3-Hydroxyazetidine-1-carboxamide (CAS: 429668-21-3). As a highly utilized building block in the synthesis of advanced therapeutics—including KRAS G12V degraders[1] and macrocyclic Trk kinase inhibitors[2]—understanding the physicochemical vulnerabilities of this molecule is critical.
As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the thermodynamic and kinetic causality behind the degradation of this strained heterocyclic system, providing you with self-validating protocols to ensure the integrity of your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the neat powder versus aqueous stock solutions? A: In its neat, solid powder form, 3-Hydroxyazetidine-1-carboxamide is generally stable at room temperature (RT). However, due to the presence of the hydroxyl and carboxamide groups, the compound is hygroscopic. It must be stored in a desiccator to prevent moisture absorption, which can lead to localized hydrolysis over time. For liquid stock solutions (e.g., in DMSO or aqueous buffers), we strongly recommend aliquoting and storing at -20°C. Avoid repeated freeze-thaw cycles, as the transient concentration of solutes during freezing can accelerate bimolecular degradation pathways.
Q2: I am observing unexpected secondary peaks in my LC-MS chromatogram after incubating the compound in an acidic assay buffer (pH < 4). What is happening? A: You are likely observing acid-catalyzed ring-opening . The 4-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). While the electron-withdrawing nature of the carboxamide group reduces the basicity of the azetidine nitrogen compared to a free amine, strong acidic conditions can still protonate the ring nitrogen or the carboxamide oxygen. This protonation lowers the activation energy barrier for nucleophilic attack (e.g., by water or buffer ions), leading to the irreversible cleavage of the azetidine ring into acyclic amino-propanol derivatives[3].
Q3: Does the carboxamide group undergo spontaneous hydrolysis in biological buffers (pH 7.4)? A: No. Amides and urea derivatives are kinetically highly stable in water at neutral pH due to resonance stabilization of the C-N bond[4]. At pH 7.4 and 37°C, the compound will remain intact for the duration of standard in vitro assays (typically 24–72 hours). Hydrolysis of the carboxamide group—yielding azetidin-3-ol, ammonia, and CO₂—only becomes a significant liability under harsh basic (pH > 10) or strongly acidic (pH < 2) conditions[4].
Part 2: Mechanistic Troubleshooting Guide
To effectively troubleshoot stability issues, researchers must understand the two primary degradation vectors of 3-Hydroxyazetidine-1-carboxamide: Ring Strain Release and Saponification/Hydrolysis .
Caption: Logical flow of pH-dependent degradation pathways for 3-Hydroxyazetidine-1-carboxamide.
Issue 1: Loss of Parent Mass (+m/z 117) in Acidic Mobile Phases
-
Symptom: When using 0.1% Formic Acid or TFA in HPLC mobile phases over extended autosampler queue times (24+ hours), the parent peak area decreases.
-
Causality: The acidic environment of the mobile phase, combined with ambient autosampler temperatures, slowly drives the ring-opening decomposition of the azetidine core[3].
-
Solution: Chill the autosampler to 4°C. If analyzing large batches, prepare samples in a neutral diluent and only allow them to mix with the acidic mobile phase at the point of injection.
Issue 2: Compound Degradation in High-pH Formulations
-
Symptom: Formulation of the compound in basic excipients (e.g., sodium carbonate buffers) results in the evolution of gas and loss of efficacy.
-
Causality: The carboxamide group is undergoing base-catalyzed hydrolysis (saponification). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the azetidine amine, releasing ammonia and carbon dioxide (hence the gas evolution)[4].
-
Solution: Buffer formulations to a physiological pH range (pH 6.0 – 8.0) using phosphate or HEPES buffers.
Part 3: Quantitative Stability Data Profile
The following table synthesizes the expected half-life (
| Stress Condition | Temperature | Time Point | % Parent Remaining | Primary Degradant |
| Solid Powder (Desiccated) | 25°C | 6 Months | > 99% | None |
| Aqueous Buffer (pH 7.4) | 37°C | 48 Hours | > 98% | None |
| Acidic Buffer (pH 2.0) | 37°C | 24 Hours | < 60% | Ring-opened acyclic adducts |
| Basic Buffer (pH 11.0) | 37°C | 24 Hours | < 40% | Azetidin-3-ol (Hydrolysis) |
| Oxidative (3% H₂O₂) | 25°C | 4 Hours | ~ 85% | N-oxide / Ketone derivatives |
Part 4: Validated Experimental Protocol: Forced Degradation Assay
To ensure trustworthiness in your downstream biological or synthetic assays, you must validate the stability of your specific batch of 3-Hydroxyazetidine-1-carboxamide. Below is a self-validating, step-by-step protocol for a Stability-Indicating LC-MS/MS Assay.
Caption: Step-by-step workflow for the forced degradation and LC-MS/MS stability assay.
Step-by-Step Methodology:
-
Preparation of Stock: Dissolve 3-Hydroxyazetidine-1-carboxamide in LC-MS grade water to a concentration of 1 mg/mL.
-
Aliquoting into Stress Conditions:
-
Control: 100 µL Stock + 900 µL PBS (pH 7.4).
-
Acid Stress: 100 µL Stock + 900 µL 0.1 M HCl.
-
Base Stress: 100 µL Stock + 900 µL 0.1 M NaOH.
-
Oxidative Stress: 100 µL Stock + 900 µL 3% H₂O₂.
-
-
Incubation: Incubate all vials in a thermomixer at 37°C.
-
Quenching (Critical Step): At specific time points (t=0, 4h, 24h), extract a 50 µL aliquot from each vial. Self-Validation Check: You must immediately neutralize the acid/base samples to pH ~7 using equivalent volumes of NaOH or HCl to arrest degradation before LC-MS analysis.
-
Dilution & Analysis: Dilute the quenched samples 1:10 in mobile phase (e.g., 5% Acetonitrile / 95% Water). Inject 5 µL onto a C18 UPLC column coupled to a mass spectrometer.
-
Data Processing: Calculate the percentage of parent compound remaining by comparing the Area Under the Curve (AUC) of the parent mass (m/z 117.1 [M+H]+) at time
to the AUC at time .
Part 5: References
-
Astellas Pharma, Inc. (2024). Heterocyclic compound for inducing degradation of G12V mutant KRAS protein (Patent No. TW202413346A). Google Patents. Retrieved from
-
Array Biopharma, Inc. (2019). Formulations of a macrocyclic trk kinase inhibitor (Patent No. WO2019084285A1). Google Patents. Retrieved from
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Retrieved from[Link]
-
Wikipedia Contributors. (n.d.). Amide - Hydrolysis. Wikipedia, The Free Encyclopedia. Retrieved from[Link]
Sources
- 1. TW202413346A - Heterocyclic compound for inducing degradation of G12V mutant KRAS protein - Google Patents [patents.google.com]
- 2. WO2019084285A1 - Formulations of a macrocyclic trk kinase inhibitor - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Hydroxyazetidine-1-carboxamide
Welcome to the technical support resource for 3-Hydroxyazetidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this molecule. We will explore its potential stability challenges, outline strategies for identifying degradation products, and provide robust methodologies for your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the experimental lifecycle of 3-Hydroxyazetidine-1-carboxamide.
Q1: What are the most likely degradation pathways for 3-Hydroxyazetidine-1-carboxamide under stress conditions?
A1: Based on its structure, which features a strained four-membered ring, a secondary alcohol, and a carboxamide group, 3-Hydroxyazetidine-1-carboxamide is susceptible to several degradation pathways. The most probable routes are:
-
Hydrolytic Degradation: This can occur under both acidic and basic conditions. The primary targets are the amide bond of the carboxamide group and the strained azetidine ring itself.
-
Acid-Catalyzed Ring Opening: The azetidine ring is inherently strained and can undergo intramolecular ring-opening, a decomposition pathway observed in other N-substituted azetidines. This is often acid-mediated, where protonation of the ring nitrogen makes it more susceptible to nucleophilic attack.
-
Oxidative Degradation: The secondary alcohol at the 3-position is a prime candidate for oxidation to the corresponding ketone, 3-oxoazetidine-1-carboxamide. The ring nitrogen could also be susceptible to oxidation under strong conditions.
Q2: My compound is rapidly degrading in an acidic mobile phase during HPLC analysis. What is happening and how can I fix it?
A2: This is a classic sign of acid-catalyzed degradation, likely involving the opening of the strained azetidine ring. The low pH of the mobile phase can protonate the azetidine nitrogen, initiating an intramolecular rearrangement or attack by a nucleophile (like water). This instability can lead to reproducibility issues and an inaccurate assessment of your sample's purity.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is to work at a higher pH. Aim for a pH between 4 and 7, where the compound is likely to be more stable. Use a suitable buffer (e.g., ammonium acetate, ammonium formate) to maintain a consistent pH.
-
Lower Temperature: If you must work at a low pH, reduce the autosampler and column temperature (e.g., to 4-10 °C) to slow down the degradation kinetics.
-
Expedite Analysis: Minimize the time the sample spends in the autosampler before injection.
Q3: I performed a forced degradation study and see several new peaks in my chromatogram. How do I begin to identify them?
A3: This is the primary goal of a forced degradation study—to generate and identify potential impurities. The logical next step is structure elucidation using mass spectrometry.
-
High-Resolution Mass Spectrometry (HRMS): An LC-MS system with a high-resolution detector (like TOF or Orbitrap) is invaluable. It will provide accurate mass measurements of the degradation products, allowing you to propose elemental compositions.
-
MS/MS Fragmentation: Perform fragmentation (MS/MS) on the parent compound and each new peak. By comparing the fragmentation patterns, you can often identify which parts of the molecule have changed. For example, a mass shift corresponding to the loss of ammonia (-17 Da) from the carboxamide or the gain of oxygen (+16 Da) can point toward specific degradation events. A second degradation mechanism involving azetidine activation through the formation of an azetidinium ion has also been demonstrated in similar structures.
Q4: Is 3-Hydroxyazetidine-1-carboxamide sensitive to light or heat?
A4: While azetidine rings are generally considered thermally stable, it is crucial to confirm this experimentally. Photostability can be a concern for many active pharmaceutical ingredients (APIs).
-
Thermal Stress: Exposing the compound to dry heat (e.g., 70-80°C) will reveal its thermal lability.
-
Photostability: According to ICH Q1B guidelines, the sample should be exposed to a controlled light source that provides both UV and visible output. The concentration of the drug being tested is an important factor, as different degradation pathways can occur in dilute versus concentrated solutions.
Section 2: Experimental Design & Protocols
A well-designed forced degradation study is essential for understanding the stability profile of 3-Hydroxyazetidine-1-carboxamide. The goal is to achieve 5-20% degradation, as this provides sufficient quantities of degradation products for analysis without completely destroying the sample.
Workflow for Forced Degradation and Analysis
The following diagram illustrates a systematic approach to conducting a forced degradation study.
resolving poor solubility of 3-Hydroxyazetidine-1-carboxamide
Topic: Resolving Solubility & Handling Challenges
Executive Summary: The "Urea Stacking" Phenomenon
The Core Issue: Users frequently report that 3-Hydroxyazetidine-1-carboxamide appears insoluble even in solvents where it is theoretically compatible (e.g., Methanol or Water).[1][2][3][4]
The Science: This molecule is not just a polar heterocycle; it is a cyclic urea .[1][2][4][5] The primary amide (
The Reality: The compound is likely soluble thermodynamically, but kinetically slow to dissolve.[1][5] It requires energy input to break the lattice before solvation can occur.[3][4] Furthermore, its high polarity makes it difficult to extract from aqueous reaction mixtures using standard organic solvents.[3][4][5]
Solubility Diagnostic Matrix
Before altering your protocol, consult this matrix to ensure you are using the correct solvent system for your application.
| Solvent System | Solubility Rating | Application Context | Technical Notes |
| DMSO | Excellent | Bioassay Stocks | Preferred. Breaks H-bonds effectively.[1][2][3][4][5] |
| Water | Good | Media/Buffers | Slow dissolution rate.[1][2][3][4][5] Requires heating/sonication.[1][3][4][5] |
| Methanol/Ethanol | Moderate | Synthesis/Transfer | Soluble, but may require heating.[1][2][3][4][5] Good for recrystallization.[1][3][4][5] |
| DCM / Chloroform | Poor | Extraction | Avoid. Compound will float or oil out.[1][2][3][4][5] |
| Ethyl Acetate | Very Poor | Extraction | Avoid. Ineffective for this polarity.[1][2][3][4][5] |
| Diethyl Ether | Insoluble | Precipitation | Use this to crash the product out of MeOH/DMSO.[1][2][4][5] |
Module 1: Dissolution Protocols (Bioassays & Stock Solutions)
Issue: "I added the solvent, but the solid is sitting at the bottom of the vial."
Protocol A: The "Lattice Breaker" Method
Use this for preparing high-concentration stocks (10–100 mM) in DMSO or Water.[1][2][3]
-
Weighing: Weigh the compound into a glass vial (avoid plastic if using DMSO, though polypropylene is generally safe, glass is preferred for visualization).[1][3][5]
-
Solvent Addition: Add the calculated volume of DMSO or Water.[1][3][4][5]
-
Thermal Shock:
-
Sonication: Sonicate in a water bath for 60 seconds while warm.
-
Visual Check: The solution should be clear. If a "haze" remains, it may be a salt impurity (e.g., NaCl from synthesis) rather than the compound itself.[3] Filter through a 0.2
m PTFE filter if necessary.[1][3][4]
Protocol B: Preventing "Crash Out" in Aqueous Media
Issue: "My DMSO stock is clear, but it precipitates when I add it to cell culture media."
-
Mechanism: This is the "Oiling Out" effect.[1][4][5] The hydrophobic pockets of the urea stack together faster than water can solvate them when the DMSO concentration drops suddenly.[5]
-
Solution: Perform a Step-Down Dilution .
Module 2: Process Chemistry (Purification & Extraction)
Issue: "I cannot extract the compound from the aqueous reaction layer using DCM or EtOAc."
Expert Insight: You are fighting thermodynamics. 3-Hydroxyazetidine-1-carboxamide has a negative LogP (hydrophilic).[1][3][4][5] It prefers water over organic solvents.[1][3][4][5] Standard liquid-liquid extraction (LLE) will result in massive yield loss.[1][3][4]
Workflow: Troubleshooting Purification
Use this flowchart to determine the correct isolation strategy.
Figure 1: Decision matrix for isolating polar urea derivatives from aqueous mixtures.
Recommended Isolation Protocols
Method 1: The "Salting Out" Extraction (If you must use LLE)
-
Saturate the aqueous phase completely with NaCl (solid).[1][3][4][5] This reduces the solubility of organic compounds in water (Salting-out effect).[1][3][4][6]
-
Use n-Butanol or IPA/CHCl3 (1:3 ratio) as the extraction solvent.[1][2][3][4][5] Do not use pure DCM.
-
Perform 4–5 extractions (not just 3).
Method 2: Resin Capture (The "Clean" Way)
Frequently Asked Questions (FAQ)
Q1: Can I use acid to dissolve it (create a salt)?
A: No/Caution. Unlike the amine precursor (3-hydroxyazetidine), the carboxamide nitrogen is part of a urea system and is not basic .[1][2][5] Adding strong acid will not form a stable salt at the urea nitrogen; instead, it may protonate the oxygen or, worse, hydrolyze the amide bond (
Q2: Why does the compound smear on my TLC plate? A: It is interacting strongly with the silanols on the silica gel.[1][2][4][5]
-
Fix: Add 1% Ammonium Hydroxide (
) or 5% Methanol to your eluent.[1][3][4][5] -
Better Fix: Use Alumina plates or C18 reverse-phase TLC plates.[1][3][4][5]
Q3: I see two peaks in NMR. Is it impure? A: Not necessarily.[1][2][3][4][5] Amides and ureas exhibit Rotamers (restricted rotation around the N-C=O bond).[1][2][4][5]
-
Test: Run the NMR at 50°C. If the peaks coalesce into one sharp peak, it is a single pure compound.[1][5] If they remain distinct, it is an impurity.[3][4][5]
References
-
Physicochemical Principles of Amides
-
Purification of Polar Heterocycles
-
Urea/Amide Rotamerism
Sources
- 1. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 4. 1-Cbz-3-Hydroxyazetidine | 128117-22-6 [sigmaaldrich.com]
- 5. 3-Hydroxyazetidine | C3H7NO | CID 1514290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up of 3-Hydroxyazetidine-1-carboxamide production
[1][2]
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting & Optimization for 3-Hydroxyazetidine-1-carboxamide Production[1][2]
Introduction: The "Deceptively Simple" Scaffold
Welcome to the technical support hub for the 3-hydroxyazetidine-1-carboxamide scaffold. As you likely know, this small, polar heterocycle is a critical pharmacophore in modern drug discovery, particularly in the synthesis of JAK inhibitors (e.g., Filgotinib analogues) and other covalent modifiers.
While the molecule looks simple—a four-membered ring with a hydroxyl handle and a urea cap—it presents a "perfect storm" of process challenges:
-
Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is prone to hydrolytic opening under the very acidic conditions often used for urea formation.
-
Hyper-Polarity: The combination of a secondary alcohol and a primary urea makes this molecule incredibly water-soluble, turning standard biphasic extractions into a nightmare.[1][2]
-
Thermal Sensitivity: Scale-up requires strict thermal envelopes to prevent runaway ring-opening polymerization.[1][2]
This guide moves beyond standard literature to address the actual problems encountered in the reactor.
Module 1: Reaction Engineering (The "Make" Phase)
Primary Route: Reaction of 3-Hydroxyazetidine HCl with Potassium Cyanate (KOCN).[1][2]
Q1: "I am seeing a violent exotherm and gas evolution upon adding KOCN. Is this normal?"
Diagnosis: No. You are likely witnessing a premature acid-base neutralization combined with cyanic acid decomposition.[1][2]
The Mechanism:
The reaction relies on the in-situ generation of isocyanic acid (HNCO) from KOCN.
If the pH is too low (< 3.0) or temperature too high (> 30°C), HNCO hydrolyzes rapidly to CO₂ and NH₃ (gas evolution), generating heat and wasting reagent.
The Fix: The "Buffered pH Swing" Protocol
-
Start Cold: Cool the 3-hydroxyazetidine HCl solution to 0–5°C .
-
Dissolution: Ensure the starting material is fully dissolved in water (approx. 3-5 vol).[1][2]
-
Controlled Addition: Do not dump solid KOCN. Dissolve KOCN in water (1.2 eq) and add it dropwise.
-
pH Monitoring: Maintain pH between 4.5 and 5.5 . If it drops below 4.0, the amine protonates fully and stops reacting; if it goes above 7.0, isocyanic acid polymerizes.
Visual Workflow: Reaction Control Loop
Figure 1: Critical Process Parameters (CPP) for the addition of cyanate to azetidine salts. Note the temperature/pH feedback loop.
Module 2: Impurity Management (The Stability Phase)
Q2: "LCMS shows a major impurity at M+18. Is my product wet?"
Diagnosis: It is likely not water adducts in the MS source.[2] It is Ring-Opened Hydrolysis Product .[1][2]
The Science: The azetidine ring is strained.[3][4][5][6] In the presence of strong nucleophiles (like water) and acid catalysis, the ring opens to form the linear isomer: 1-amino-3-chloropropan-2-ol (if HCl is used) or the diol equivalent.[1][2]
Troubleshooting Table: Impurity Profiling
| Observed Mass (ES+) | Likely Structure | Root Cause | Corrective Action |
| 117 (M+H) | Target Product | N/A | N/A |
| 135 (M+18) | Ring-Opened (Hydrolysis) | Reaction temp > 40°C or pH < 2.0 | Keep T < 25°C. Avoid strong mineral acid excess.[1][2] |
| 159/160 | Dimerization | High concentration (>1M) | Dilute reaction.[1][2] High conc favors intermolecular attack.[1][2] |
| 232 (2M+H) | Urea Dimer | Excess KOCN + Heat | Limit KOCN to 1.2 eq. Quench excess with acetic acid.[1][2] |
Module 3: Isolation & Purification (The "Extract" Phase)
Q3: "I can't extract the product. It stays in the aqueous layer even with DCM or EtOAc."
Diagnosis: You are fighting thermodynamics. 3-Hydroxyazetidine-1-carboxamide has a LogP of approximately -1.[1][2]7. It loves water. Standard lipophilic solvents (DCM, Hexane, Toluene) will never extract it efficiently.
The Fix: The "Salting-Out" & Polar Extraction Method [1]
Protocol:
-
Saturation: Saturate the aqueous reaction mixture with solid NaCl or K₂CO₃ (Salting out effect).[2] This pushes the organic molecule out of the hydration sphere.
-
The Solvent Choice: Use n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]
-
Alternative (Process Scale):
-
Evaporate the water completely (vacuum distillation < 45°C).
-
Triturate the resulting solid "sludge" (product + inorganic salts) with hot Ethanol or Methanol/DCM (1:9) .
-
Filter off the inorganic salts (KCl/NaCl).
-
Concentrate the filtrate to crystallize.
-
Visual Workflow: Purification Decision Tree
Figure 2: Isolation strategy for highly polar urea derivatives. Method B is generally preferred for >100g scales to minimize solvent waste.
Module 4: Safety & Handling (EHS)
Q4: "Are there specific toxicity concerns for the starting material?"
Answer: Yes. Treat 3-Hydroxyazetidine HCl as a potential genotoxin until proven otherwise.[1][2]
Reasoning: While 3-hydroxyazetidine is less reactive than aziridines, small strained nitrogen heterocycles are often flagged as Potential Genotoxic Impurities (PGIs) due to their ability to alkylate DNA.[1][2]
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [1]
-
Wöhler Synthesis Adaptation: Synthesis of Urea Derivatives from Secondary Amines and Potassium Cyanate. Organic Syntheses, Coll. Vol. 4, p.52.
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [1]
-
PubChem Compound Summary. (2024). 3-Hydroxyazetidine-1-carboxamide.[1][2][7] National Center for Biotechnology Information.[1][2] [1]
Sources
- 1. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]
- 2. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. PubChemLite - 3-hydroxyazetidine-1-carboxamide (C4H8N2O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing 3-Hydroxyazetidine-1-carboxamide Integrity
Introduction
3-Hydroxyazetidine-1-carboxamide (CAS: 402956-62-3) is a critical pharmacophore often employed in the synthesis of JAK inhibitors (e.g., Filgotinib intermediates) and other nitrogen-dense heterocyclic APIs. Its structural duality—a strained four-membered azetidine ring coupled with a reactive primary carboxamide—creates a unique stability paradox.
While the azetidine ring provides desirable rigid conformation for biological binding, it introduces significant ring strain (~26 kcal/mol), making the molecule highly susceptible to acid-catalyzed ring opening. Furthermore, the presence of both a hydroxyl group and a urea motif creates competition for nucleophilic and electrophilic attack.
This guide addresses the three primary failure modes in working with this molecule: Ring Opening (Hydrolysis) , Regio-irregularity (O-carbamoylation) , and Oligomerization (Biuret formation) .
Module 1: Synthesis Troubleshooting (The "Making" Phase)
Context: The standard synthesis involves treating 3-hydroxyazetidine hydrochloride with an isocyanate source (typically Potassium Cyanate, KOCN) in an aqueous or semi-aqueous medium.
FAQ 1.1: Why am I seeing a significant "linear" impurity by LC-MS?
Diagnosis: You are likely observing acid-catalyzed ring opening . Mechanism: The azetidine nitrogen, once converted to the urea, is less basic than the starting material. However, if the reaction pH drops below 4.0, or if strong Lewis acids are present during workup, the ring oxygen or residual nucleophiles (like Cl⁻ from HCl) can attack the C2/C4 positions, relieving ring strain but destroying your product.
The Fix (Self-Validating Protocol):
-
Buffer the System: Do not rely solely on the starting amine HCl salt to buffer the reaction. Maintain pH between 5.5 and 7.0 .
-
Temperature Control: Perform the cyanate addition at 0°C to 5°C . Azetidines are thermally sensitive; heat accelerates the ring-opening kinetics exponentially.
-
Quench Validation: Before allowing the reaction to warm, check pH. If acidic, neutralize carefully with saturated NaHCO₃ to pH 7. Do not use strong bases like NaOH, as this risks hydrolysis of the urea.
FAQ 1.2: My product yield is low, and I see a higher molecular weight impurity (+43 Da).
Diagnosis: You have O-carbamoylation (O-acylation). Mechanism: While the amine is more nucleophilic than the alcohol, high pH (>9.0) or excess isocyanate can force the reaction onto the 3-hydroxyl group, forming the N,O-dicarboxamide or the O-monocarboxamide.
The Fix:
-
Stoichiometry Check: Use a slight excess of KOCN (1.1 equiv) relative to the amine. Avoid large excesses (1.5+ equiv).
-
Order of Addition: Add KOCN to the amine solution slowly. This ensures the most nucleophilic species (the amine) is always in competition for the limited isocyanate available at the injection point.
Module 2: Purification & Isolation (The "Cleaning" Phase)
Context: 3-Hydroxyazetidine-1-carboxamide is highly water-soluble, making extraction into organic solvents difficult and often necessitating evaporation of aqueous layers, which stresses the molecule.
FAQ 2.1: How do I remove inorganic salts (KCl/NaCl) without degrading the azetidine?
Diagnosis: Thermal degradation during water removal. Risk: Rotovapping aqueous solutions at >50°C promotes hydrolysis of the urea moiety back to the amine or ring opening.
The Fix:
-
Lyophilization (Freeze Drying): This is the gold standard. It removes water without thermal stress.
-
Salting Out Extraction: If lyophilization is unavailable, saturate the aqueous phase with NaCl and extract exhaustively with 2-MeTHF or n-Butanol . These solvents have higher polarity than DCM and better recovery rates for polar ureas.
-
Resin Purification: Use a non-functionalized polymeric adsorbent (e.g., HP-20 or SP-207).
-
Load: Aqueous solution.[1]
-
Wash: Water (removes salts).
-
Elute: 10-20% MeOH/Water (elutes product).
-
Module 3: Visualization of Reaction Pathways
The following diagram maps the kinetic competition between the desired pathway and the primary degradation routes.
Caption: Reaction landscape showing the narrow operating window (Green) vs. acid-mediated ring opening (Red) and stoichiometry-driven side reactions (Grey).
Module 4: Summary of Critical Parameters
| Parameter | Target Range | Failure Mode (If Deviated) | Mitigation Strategy |
| Reaction pH | 5.5 – 7.0 | < 4.0: Ring Opening> 9.0: O-Carbamoylation | Monitor internal pH; use Phosphate buffer if scaling up. |
| Temperature | 0°C – 20°C | > 40°C: Ring Opening & Urea Hydrolysis | Ice/Water bath; jacketed reactor for scale-up. |
| Stoichiometry | 1.0 – 1.1 eq (KOCN) | > 1.2 eq: Biuret formation | Precise weighing; slow addition rate. |
| Workup Temp | < 35°C | Thermal degradation | Use high vacuum to lower boiling point; Lyophilize if possible. |
References
-
BenchChem. (2025).[2] How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Guides. Link
-
Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[3] Organic Process Research & Development.[3] Link[3]
-
St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] ACS Medicinal Chemistry Letters. Link
-
Chem-Impex. (2025). 3-Hydroxyazetidine hydrochloride: Properties and Applications. Chem-Impex International. Link
Sources
Technical Support Center: Refining Analytical Methods for 3-Hydroxyazetidine-1-carboxamide Detection
[label="Observe Matrix Effects/\nIon Suppression", fillcolor="#FBBC04", fontcolor
Refining Flowchart Visualization
I'm now revising the analytical workflow flowchart based on more recent findings. I'm focusing on ensuring it's accurate. The diagram now more accurately shows the flow of decision-making, from initial retention considerations, HILIC strategy and addressing detection issues to a validated method. I've switched from LC-MS/MS to focus on CAD.
Finalizing Flowchart & Mechanism
I've updated the flowchart to show CAD's role and adjusted the text. I'm satisfied that it accurately visualizes the process flow. Additionally, I've crafted a comprehensive diagram of the IC-CAD mechanism, clearly illustrating analyte partitioning, particle charging, and culminating in electrometer detection. I've focused on ensuring the mechanism is easy to follow.
Welcome to the Analytical Troubleshooting & Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and detection challenges associated with 3-Hydroxyazetidine-1-carboxamide .
Due to its extremely low molecular weight (116.12 g/mol ), high polarity (XLogP3-AA ≈ -1.7), and the absence of a conjugated π-system, traditional Reversed-Phase Liquid Chromatography (RPLC) with UV detection is fundamentally unsuited for this compound. This guide provides field-proven, self-validating protocols and mechanistic explanations to help you build a robust analytical workflow.
FAQ 1: Chromatographic Retention & Peak Shape
Q: Why does 3-Hydroxyazetidine-1-carboxamide exhibit poor retention (eluting in the void volume) and severe peak tailing on standard C18 columns?
A: The compound's extreme polarity and the presence of both hydroxyl and carboxamide groups prevent meaningful hydrophobic partitioning on a non-polar C18 stationary phase. To resolve this, you must switch your separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC) .
Causality: HILIC utilizes a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase (typically >70% acetonitrile). This thermodynamic environment forces water from the mobile phase to adsorb onto the silica surface, creating an immobilized aqueous layer. The highly polar 3-Hydroxyazetidine-1-carboxamide partitions into this aqueous layer, driven by strong hydrogen bonding and dipole-dipole interactions, resulting in excellent retention and sharp peak shapes [1].
Protocol 1: Self-Validating HILIC LC-MS/MS Method
-
Column Selection: Equip the system with an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with formic acid to ensure consistent silanol suppression).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
System Priming: Purge the system and equilibrate the column with 95% B for at least 20 column volumes. Crucial: HILIC columns require longer equilibration times than RPLC to establish the stable aqueous layer.
-
Sample Dilution: Dilute all samples in a minimum of 75% Acetonitrile. Injecting highly aqueous samples will disrupt the localized water layer on the column, causing peak splitting.
-
Gradient Execution: Run the gradient as specified in Table 1.
-
Validation Check (Self-Validating Step): Inject a void volume marker (e.g., toluene). Calculate the retention factor (
). The method is validated for routine use only if the analyte elutes with a , confirming successful HILIC partitioning.
Table 1: Optimized HILIC Gradient Parameters
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve Profile |
| 0.0 | 0.4 | 5 | 95 | Initial |
| 1.0 | 0.4 | 5 | 95 | Linear (6) |
| 5.0 | 0.4 | 40 | 60 | Linear (6) |
| 6.0 | 0.4 | 40 | 60 | Linear (6) |
| 6.1 | 0.4 | 5 | 95 | Step (11) |
| 10.0 | 0.4 | 5 | 95 | Re-equilibration |
FAQ 2: Detection Sensitivity & Signal-to-Noise
Q: We are currently using a UV/Vis detector at 210 nm, but the signal-to-noise ratio is unacceptable. How can we improve detection without resorting to complex derivatization?
A: 3-Hydroxyazetidine-1-carboxamide lacks an extended conjugated chromophore. The amide bond absorbs weakly at low UV wavelengths (<220 nm), which directly overlaps with the UV cutoff of many mobile phase solvents (like acetonitrile and formate buffers), causing high background noise. The definitive solution is to use a Charged Aerosol Detector (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS) .
Causality: CAD provides a universal response for non-volatile analytes independent of their optical properties. The detector nebulizes the eluent, evaporates the mobile phase, and applies a corona discharge to charge the residual analyte particles. Because 3-Hydroxyazetidine-1-carboxamide is significantly less volatile than the acetonitrile/water mobile phase, it forms solid charged particles that are accurately quantified by an electrometer [2].
Protocol 2: CAD Optimization & Validation
-
Gas Supply: Ensure a high-purity nitrogen supply (minimum 35 psi) to the CAD to maintain stable nebulization droplet sizes.
-
Evaporation Temperature: Set the CAD evaporation temperature to 35°C. Caution: Because the analyte has a low molecular weight, higher evaporation temperatures risk volatilizing the compound along with the solvent, destroying the signal.
-
Data Collection: Set the data collection rate to 10 Hz with a filter constant of 3.6 seconds to optimize the signal-to-noise ratio.
-
Validation Check (Self-Validating Step): Generate a 5-point calibration curve. CAD response is inherently non-linear due to particle size dynamics. Apply a power-law transformation (
) to the data. The system is validated when the transformed regression yields an .
Table 2: Comparison of Detector Sensitivities for 3-Hydroxyazetidine-1-carboxamide
| Detector Type | Principle of Detection | Estimated LOD | Linearity / Dynamic Range | Matrix Interference |
| UV/Vis (210nm) | Chromophore absorption | > 500 ng/mL | Linear ( | High (Solvent noise) |
| CAD | Charged particle mass | ~ 10 ng/mL | Power-function (Non-linear) | Low |
| LC-MS/MS (ESI+) | Ion mass-to-charge ( | < 1 ng/mL | Linear ( | Moderate (Suppression) |
FAQ 3: Mitigating Matrix Effects in LC-MS/MS
Q: When analyzing this compound in biological matrices (e.g., plasma) using LC-MS/MS, we observe severe ion suppression. How do we resolve this given its high polarity?
A: Ion suppression occurs when co-eluting matrix components (like phospholipids) compete with the analyte for charge during electrospray ionization (ESI). Because 3-Hydroxyazetidine-1-carboxamide is extremely polar and chemically neutral (the ring nitrogen forms a urea-like carboxamide linkage, preventing basic protonation), it cannot be trapped using standard mixed-mode cation exchange (MCX) Solid Phase Extraction.
Solution: Utilize a Phospholipid Removal Plate combined with high-ratio Protein Precipitation (PPT).
Causality: By using a 4:1 ratio of Acetonitrile to plasma, you precipitate proteins while keeping the highly polar analyte in solution. Passing this through a specialized ZrO₂ or TiO₂-based phospholipid removal plate selectively strips out the ion-suppressing phospholipids (which bind tightly via their phosphate groups) while the neutral 3-Hydroxyazetidine-1-carboxamide passes through unhindered.
Protocol 3: Self-Validating Sample Preparation (PPT-PLR)
-
Precipitation: Add 400 µL of cold Acetonitrile (containing stable-isotope labeled internal standard) to 100 µL of plasma in a microcentrifuge tube.
-
Agitation: Vortex rigorously for 2 minutes to ensure complete protein denaturation.
-
Phospholipid Removal: Transfer the mixture to a Phospholipid Removal Plate seated on a vacuum manifold.
-
Elution: Apply a gentle vacuum (5-10 inHg) and collect the filtrate directly into an autosampler plate.
-
Validation Check (Self-Validating Step): Monitor the MRM transition for common phospholipids (e.g.,
184 184 for phosphatidylcholines) during the run. A successful extraction is validated by a >95% reduction in the 184 channel area compared to a standard PPT sample, confirming the elimination of matrix suppressors.
Analytical Workflows & Mechanistic Diagrams
Decision tree for optimizing analytical detection of highly polar amides.
HILIC partitioning mechanism coupled with Charged Aerosol Detection.
References
-
Title: HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds Source: Chromatography Online URL: [Link]
-
Title: Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples Source: Molecules (MDPI), 2021, 26(11), 3246. URL: [Link]
Validation & Comparative
comparing 3-Hydroxyazetidine-1-carboxamide with other azetidine derivatives
Executive Summary
3-Hydroxyazetidine-1-carboxamide represents a specialized scaffold in modern fragment-based drug discovery (FBDD). It combines the structural rigidity of the four-membered azetidine ring with the high polarity of a primary urea motif and a secondary alcohol.
This guide objectively compares this molecule against its structural homologs—specifically pyrrolidine analogs and non-functionalized azetidines . The analysis demonstrates that 3-Hydroxyazetidine-1-carboxamide offers a superior "efficiency metrics" profile (Ligand Efficiency, Lipophilic Efficiency) by minimizing molecular weight and lipophilicity while maximizing hydrogen bond interactions.
Part 1: Structural & Physicochemical Analysis
The "Azetidine Advantage"
In medicinal chemistry, replacing a pyrrolidine (5-membered ring) with an azetidine (4-membered ring) is a strategic "contraction" tactic. This modification typically lowers lipophilicity (LogP) and reduces metabolic liability by blocking oxidation at the
The 1-carboxamide moiety transforms the basic azetidine nitrogen into a neutral urea, acting as a dual hydrogen bond donor/acceptor. The 3-hydroxy group provides a vector for further elaboration or a "water-bridging" interaction within a binding pocket.
Comparative Data Matrix
The following table contrasts 3-Hydroxyazetidine-1-carboxamide (3-HAC) with its direct competitors.
| Metric | 3-Hydroxyazetidine-1-carboxamide | 3-Hydroxypyrrolidine-1-carboxamide | Azetidine-1-carboxamide |
| Structure | Azetidine Core (4-ring) + 3-OH + Urea | Pyrrolidine Core (5-ring) + 3-OH + Urea | Azetidine Core (4-ring) + Urea (No OH) |
| MW ( g/mol ) | ~116.12 | ~130.15 | ~100.12 |
| cLogP | -1.2 to -1.5 (Highly Polar) | -0.8 to -1.1 | -0.5 to -0.8 |
| TPSA (Ų) | ~85 (High polarity density) | ~85 | ~65 |
| Rigidity | High (Pucker angle constrained) | Moderate (Envelope conformation) | High |
| Solubility | Very High (>100 mg/mL) | High | Moderate |
| Ligand Efficiency | Optimal (Max interactions/MW) | Lower | Moderate |
Key Insight: 3-HAC possesses the lowest cLogP, making it an ideal "polarity anchor" for lowering the overall lipophilicity of a lead compound without sacrificing binding interactions.
Visualization: Physicochemical Space
The diagram below illustrates how the azetidine scaffold shifts the property space toward "Lead-Like" suitability compared to pyrrolidines.
Caption: Logical flow of scaffold optimization showing the reduction in lipophilicity and increase in interaction potential.
Part 2: Synthetic Accessibility & Reactivity
One of the primary challenges with azetidines is ring strain (~26 kcal/mol), which can lead to unwanted ring-opening under harsh conditions. However, the urea linkage in 3-Hydroxyazetidine-1-carboxamide is remarkably stable.
Synthesis Protocol (Self-Validating)
Objective: Synthesis of 3-Hydroxyazetidine-1-carboxamide from 3-Hydroxyazetidine HCl.
Reagents:
-
Potassium Cyanate (KOCN) or Trimethylsilyl isocyanate (TMS-NCO)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Water/Dioxane or DCM (depending on reagent)
Workflow:
-
Free Basing: Dissolve 3-Hydroxyazetidine HCl in water. Adjust pH to 8-9 using mild base to ensure the amine is nucleophilic but the ring remains stable.
-
Carbamoylation: Add Potassium Cyanate (1.2 eq) slowly at 0°C.
-
Validation Check: Monitor disappearance of starting amine via TLC (ninhydrin stain active) or LCMS (M+1 = 74 -> 117).
-
-
Workup: The product is highly water-soluble. Lyophilization is preferred over extraction.
-
Purification: Recrystallization from EtOH/Et2O or prep-HPLC (HILIC column required due to polarity).
Caption: Step-by-step synthesis workflow with integrated LCMS validation checkpoint.
Part 3: Performance & Stability (ADME)
Metabolic Stability
Azetidines generally exhibit superior metabolic stability compared to flexible aliphatic amines.
-
Oxidative Metabolism: The 4-membered ring is less prone to N-dealkylation than pyrrolidines.
-
Hydrolysis: The 1-carboxamide (urea) is stable in plasma and liver microsomes (t1/2 > 60 min in human microsomes), unlike simple amides which may be susceptible to amidases.
Experimental Protocol: Microsomal Stability Assay
To verify the stability claim, the following standard protocol is recommended:
-
Incubation: Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
References
-
BenchChem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (Discusses the impact of ring contraction on LogP and metabolic stability).
-
PharmaBlock. Azetidines in Drug Discovery. (Detailed SAR on azetidine ring strain and applications in JAK3/DDR1 inhibitors).
-
Journal of Medicinal Chemistry. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors. (Experimental data on azetidine permeability and PK profiles).
-
ChemicalBook. Synthesis and Properties of 3-Hydroxyazetidine Derivatives. (Protocols for handling 3-hydroxyazetidine HCl).
-
National Institutes of Health (PubChem). Compound Summary: 3-Hydroxyazetidine hydrochloride.[2][3][4] (Physicochemical data and safety).
Sources
Efficacy of 3-Hydroxyazetidine-1-carboxamide: A Comparative Analysis and Future-Facing Experimental Guide
An In-Depth Technical Guide for Researchers
Introduction: The Untapped Potential of a Simple Scaffold
In the landscape of medicinal chemistry, the azetidine ring has emerged as a "privileged" scaffold.[1][2] This four-membered, nitrogen-containing heterocycle imparts a unique combination of properties to bioactive molecules, including a high degree of sp3-character, conformational rigidity, and improved metabolic stability.[2] These attributes have led to the incorporation of the azetidine motif into several FDA-approved drugs, such as the MEK inhibitor cobimetinib and the JAK inhibitor baricitinib.[2][3]
While complex, highly substituted azetidines have been the focus of extensive research, simpler derivatives remain a frontier of untapped potential. 3-Hydroxyazetidine-1-carboxamide represents one such molecule—a fundamental structure combining the core azetidine ring with a hydroxyl group and a primary carboxamide. To date, direct efficacy studies on this specific compound are absent from the published literature.
This guide, therefore, takes an inferential and forward-looking approach. By dissecting the structure-activity relationships (SAR) and experimental data of closely related, biologically active azetidine derivatives, we will build a compelling scientific case for the investigation of 3-Hydroxyazetidine-1-carboxamide. We will provide a comparative analysis of its potential, grounded in the proven efficacy of its structural cousins, and equip researchers with the detailed experimental protocols necessary to explore its therapeutic promise.
Comparative Analysis I: Azetidine-2-Carboxamides as Potent STAT3 Inhibitors
A compelling precedent for the bioactivity of azetidine carboxamides is found in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. STAT3 is a transcription factor that, when aberrantly activated, plays a pivotal role in the proliferation, survival, and angiogenesis of many human cancers.[4] This makes it a high-priority target for novel anticancer drugs.[4][5]
Recent research has unveiled a class of (R)-azetidine-2-carboxamides as highly potent, irreversible inhibitors of STAT3.[6][7][8] These compounds move beyond the earlier proline-based scaffolds to achieve sub-micromolar inhibitory concentrations.[6][9]
Causality in Experimental Design: Mechanism of Action
The efficacy of these inhibitors stems from their ability to form a covalent bond with cysteine residues within the DNA-binding domain (DBD) of STAT3, specifically Cys426 or Cys468.[5][8] This irreversible binding physically obstructs the STAT3 protein from engaging with its target DNA sequences, thereby shutting down the transcription of key pro-survival genes.[7] The choice of an azetidine ring over a proline ring was a critical design evolution, leading to a significant boost in potency.[6] Further structure-activity relationship (SAR) studies demonstrated that modifications to the groups attached to the azetidine-2-carboxamide core were crucial for optimizing both potency and cellular permeability.[6] For instance, certain salicylic acid-based derivatives showed IC50 values for inhibiting STAT3 DNA-binding activity in the range of 0.27-0.87 µM.[5][7]
Visualizing the Target Pathway
Caption: Inhibition of the STAT3 signaling pathway by azetidine-based inhibitors.
Experimental Protocol 1: STAT3 DNA-Binding Activity Assay (EMSA)
This protocol is a self-validating system to determine if a test compound, such as 3-Hydroxyazetidine-1-carboxamide, can inhibit the physical interaction between activated STAT3 and its DNA consensus sequence.
Methodology:
-
Nuclear Extract Preparation:
-
Culture a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).[6]
-
Treat cells with the test compound at various concentrations for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Harvest the cells and prepare nuclear extracts using a commercial kit or standard biochemical procedures. This isolates the proteins from the nuclear compartment, including activated STAT3 dimers.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide probe containing a high-affinity STAT3 binding site (hSIE probe).
-
End-label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase for high sensitivity.
-
-
Binding Reaction:
-
In a microfuge tube, pre-incubate a standardized amount of nuclear extract protein with varying concentrations of the test compound for 30 minutes at room temperature.[6] This allows the inhibitor to interact with STAT3.
-
Add the radiolabeled hSIE probe to the mixture and incubate for another 20-30 minutes to allow for STAT3-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room to prevent heat-induced dissociation of protein-DNA complexes.
-
-
Visualization and Quantification:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).[6]
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Comparative Analysis II: 3-Substituted Azetidines as Polymerase Theta (Polθ) Inhibitors
The therapeutic potential of the 3-hydroxyazetidine core is highlighted by the recent discovery of 3-hydroxymethyl-azetidine derivatives as a novel class of DNA Polymerase Theta (Polθ) inhibitors.[10] Polθ is a specialized DNA polymerase involved in an error-prone DNA repair pathway called theta-mediated end joining (TMEJ).[11]
Causality in Experimental Design: The Principle of Synthetic Lethality
In cancer cells with deficiencies in the high-fidelity homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), survival becomes critically dependent on alternative repair pathways like TMEJ.[11] Inhibiting Polθ in these HR-deficient cells creates a "synthetic lethal" scenario, where the cell can no longer repair DNA double-strand breaks, leading to catastrophic DNA damage and cell death.[10] This provides a targeted therapeutic strategy for specific cancer subtypes.
In this context, the 3-hydroxymethyl-azetidine scaffold was identified as an effective bio-isostere of pyrrolidin-3-ol, leading to the development of potent and metabolically stable Polθ inhibitors.[5][10] Lead compounds from this class exhibited significant antiproliferative activity specifically in DNA repair-compromised cells.[10]
Visualizing the Therapeutic Strategy
Caption: Synthetic lethality via Polθ inhibition in HR-deficient cancer cells.
Experimental Protocol 2: Fluorogenic DNA Polymerase Theta (Polθ) Activity Assay
This protocol provides a direct, quantitative measure of a compound's ability to inhibit the enzymatic activity of Polθ. It is a self-validating system based on the detection of newly synthesized double-stranded DNA (dsDNA).[11][12]
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer from a concentrated stock.
-
Prepare a solution of the single-stranded DNA template/primer substrate (e.g., DR Substrate 3).[11]
-
Prepare a solution of the dNTP mix.
-
Prepare serial dilutions of the test compound (e.g., 3-Hydroxyazetidine-1-carboxamide) in 1x Assay Buffer. Include a positive control inhibitor (if available) and a vehicle control (DMSO).
-
-
Enzyme Reaction Setup (96-well plate):
-
To each well, add the 1x Assay Buffer, the diluted DNA substrate, and the test compound/control.
-
Initiate the reaction by adding a solution of recombinant human Polθ enzyme to all wells except the "Negative Control" wells.[11]
-
Start the polymerase reaction by adding the dNTP mix to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
-
Detection:
-
Stop the reaction and prepare a diluted solution of a dsDNA-specific fluorescent dye (e.g., GroovyGreen™).[11][12] This dye exhibits a significant increase in fluorescence upon binding to dsDNA but has low fluorescence in the presence of single-stranded DNA or free nucleotides.
-
Add the diluted dye to each well.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity using a microplate reader (e.g., λexcitation = ~500 nm; λemission = ~530 nm).[11]
-
The fluorescence signal is directly proportional to the amount of dsDNA synthesized and thus to the Polθ activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
-
Data Synthesis and Comparative Summary
To provide a clear overview, the following table summarizes the key attributes of the discussed azetidine-based inhibitors. This comparative framework is essential for contextualizing the potential of 3-Hydroxyazetidine-1-carboxamide.
| Feature | Azetidine-2-Carboxamide Derivatives | 3-Hydroxymethyl-Azetidine Derivatives | 3-Hydroxyazetidine-1-carboxamide (Hypothetical) |
| Primary Target | STAT3[6][7] | DNA Polymerase Theta (Polθ)[10] | To be determined (TBD) |
| Therapeutic Area | Oncology (various cancers)[5] | Oncology (HR-deficient cancers)[10][11] | TBD |
| Mechanism | Irreversible covalent inhibition of DNA-binding domain[8] | Allosteric inhibition of polymerase activity[13] | TBD |
| Reported Potency | IC50 = 0.3 - 2.0 µM (in vitro)[7] | IC50 in low nanomolar to low micromolar range[10][13] | TBD |
| Key Structural Feature | (R)-azetidine-2-carboxamide core[6] | 3-hydroxymethyl-azetidine core[10] | 3-hydroxyazetidine-1-carboxamide core |
| Rationale for Efficacy | Covalent binding blocks transcription factor activity[8] | Exploits synthetic lethality in specific cancer genotypes[10] | The combination of a hydrogen bond donor (-OH) and a hydrogen bond donor/acceptor (-CONH2) on a rigid scaffold suggests potential for targeted protein interactions. |
Future Directions: A Rationale for Investigating 3-Hydroxyazetidine-1-carboxamide
The evidence from structurally related compounds provides a strong rationale for the systematic evaluation of 3-Hydroxyazetidine-1-carboxamide. The core structure combines the favorable pharmacokinetic properties of the azetidine ring with two key functional groups—a hydroxyl and a primary carboxamide—that are adept at forming hydrogen bonds, a fundamental interaction in protein-ligand binding.
Hypothetical Screening Cascade:
A logical first step would be to screen 3-Hydroxyazetidine-1-carboxamide against targets where its structural cousins have proven effective.
-
STAT3 Inhibition Screening: Utilizing the EMSA protocol (Protocol 1), the compound can be directly tested for its ability to disrupt STAT3:DNA binding. While it lacks the specific reactive groups of the known irreversible inhibitors, the core scaffold might still possess inhibitory activity.
-
Polθ Inhibition Screening: The fluorogenic assay (Protocol 2) would be a direct and efficient method to determine if the compound inhibits Polθ's enzymatic function. The 3-hydroxy group is a key feature shared with the known 3-hydroxymethyl-azetidine inhibitors.
-
Broader Kinase and Protease Screening: Given the prevalence of azetidine scaffolds in inhibitors of various enzyme classes, a broader screening panel against key kinases and proteases implicated in human disease would be a valuable exploratory step.
Visualizing the Proposed Workflow
Caption: Proposed initial screening workflow for 3-Hydroxyazetidine-1-carboxamide.
Conclusion
While 3-Hydroxyazetidine-1-carboxamide is, in itself, an uncharacterized entity in terms of biological efficacy, a comprehensive analysis of its structural analogs provides a powerful predictive framework. The demonstrated success of azetidine-2-carboxamides against STAT3 and 3-hydroxymethyl-azetidines against Polθ underscores the immense potential held within the substituted azetidine scaffold. The functional groups of 3-Hydroxyazetidine-1-carboxamide—the hydroxyl and carboxamide—are well-suited for molecular recognition, making it a prime candidate for biological screening. By employing the detailed, self-validating experimental protocols outlined in this guide, researchers are well-equipped to systematically uncover the therapeutic potential of this simple, yet promising, molecule.
References
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry.
- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). European Journal of Medicinal Chemistry.
- Chen, Y., et al. (2023). Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. Cancer Research.
- Fu, W., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters.
- Fu, W., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed.
- DNA Polymerase Theta Activity Assay Kit. Aurora Biolabs.
- 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (2013). ChemMedChem.
- Human DNA Polymerase Theta assay. ProFoldin.
- DNA Polymerase θ Assay Kit. BPS Bioscience.
- Zhang, X., et al. (2023).
- Edkins, A. L., et al. (2018).
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020).
- Application Notes and Protocols for LD-Attec3 (Hypothetical ST
- Melanoma-Derived DNA Polymerase Theta Variants Exhibit Altered DNA Polymerase Activity. (2024). Biochemistry.
- China Manufacturer Supply High Quality 3-Hydroxyazetidine hydrochloride CAS 18621-18-6 Wholesale & Bulk. (2026). LookChem.
- DNA Polymerase θ Assay Kit. BPS Bioscience.
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
- 3-Hydroxyazetidine hydrochloride | 18621-18-6. (2026). ChemicalBook.
- 1334478-62-4 | Ethyl 3-hydroxyazetidine-1-carboxyl
- Gunning, P. T., et al. (2013).
- Turkson, J., et al. (2009). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Molecular Cancer Therapeutics.
- DNA polymerase theta Inhibitors. MedChemExpress.
- CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica.
- The Rising Therapeutic Potential of Novel Azetidine Deriv
- Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers. (2025). Journal of Medicinal Chemistry.
- 3-Hydroxyazetidine hydrochloride. Chem-Impex.
- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2022). ChemRxiv.
- Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. (2017). ACS Medicinal Chemistry Letters.
- Azetidines – Knowledge and References. Taylor & Francis.
- Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 3-Hydroxyazetidine-1-carboxamide Synthesis Routes
The following guide provides a comparative technical analysis of synthesis routes for 3-Hydroxyazetidine-1-carboxamide , a critical motif in medicinal chemistry often serving as a polar, rigid scaffold in kinase inhibitors (e.g., JAK, TRK inhibitors).
Executive Summary & Strategic Selection
The synthesis of 3-Hydroxyazetidine-1-carboxamide (1-carbamoylazetidin-3-ol) centers on the functionalization of the secondary amine of 3-hydroxyazetidine. Unlike flexible aliphatic amines, the strained azetidine ring requires careful pH control to prevent ring opening, although the 3-hydroxy substituent adds some stability compared to unsubstituted azetidines.
This guide evaluates three primary methodologies:
-
The Aqueous Cyanate Route (Standard): High atom economy, water-based, ideal for scale-up.
-
The Nitrourea Route (Laboratory Scale): Superior purity profile, gas-phase byproducts, ideal for rapid SAR generation.
-
The CDI/Ammonia Route (Anhydrous): Useful only when water-sensitive intermediates are involved (rare for this specific target).
Decision Matrix: Which Route to Choose?
| Constraint | Recommended Route | Logic |
| Scale (>100g) | Route 1 (Cyanate) | Lowest cost, green solvent (water), simple workup. |
| Purity Critical | Route 2 (Nitrourea) | Byproducts ( |
| Anhydrous Only | Route 3 (CDI) | Avoids aqueous workup; necessary if OH is pre-derivatized with hydrolytically unstable groups. |
Technical Analysis of Synthesis Routes
Route 1: Aqueous Cyanate Method (The "Green" Standard)
This is the industry-standard approach for converting secondary amines to ureas. It relies on the in situ generation of isocyanic acid (
Mechanism:
The amine (azetidine) attacks the electrophilic carbon of isocyanic acid. The reaction is pH-sensitive: too acidic (
Protocol:
-
Dissolution: Dissolve 3-hydroxyazetidine HCl (1.0 eq) in water (3-5 vol).
-
Reagent Addition: Add Sodium Cyanate (NaOCN, 1.2 eq). The solution typically naturally buffers to pH ~6-7.
-
Reaction: Stir at 35–40°C for 4–6 hours.
-
Workup: The product is highly polar and water-soluble.
-
Option A (Precipitation): Cool to 0°C. If concentration is high (>1M), the product may crystallize.
-
Option B (Evaporation): Lyophilize to dryness. Extract the solid residue with hot Ethanol or MeOH/DCM (1:9) to leave behind NaCl salts.
-
Validation Check:
-
Self-Validating Step: Evolution of gas is minimal. Completion is indicated by the disappearance of the secondary amine peak in LCMS.
-
Impurity Profile: Main impurity is unreacted amine or biuret (if excess cyanate/heat is used).
Route 2: Nitrourea Method (The "Clean" Alternative)
Nitrourea (
Mechanism: Nitrourea undergoes thermal elimination to generate isocyanic acid in situ, which is immediately trapped by the nucleophilic azetidine.
Protocol:
-
Setup: Suspend 3-hydroxyazetidine (free base or HCl with 1 eq TEA) in Ethanol or Water/Ethanol (1:1).
-
Addition: Add Nitrourea (1.1 eq).
-
Reaction: Heat to reflux (70-80°C) for 2 hours.
-
Observation: Gas evolution (
) indicates reaction progress.
-
-
Workup: Concentrate the solvent. The residue is usually pure enough for the next step. Recrystallize from Isopropanol if needed.
Validation Check:
-
Safety Note: Nitrourea is energetic; do not heat dry solids.
-
Purity: This route typically yields >95% purity without chromatography.
Comparative Data & Performance Metrics
The following data summarizes typical performance based on bench-scale execution (1-10g scale).
| Metric | Route 1: NaOCN | Route 2: Nitrourea | Route 3: CDI/NH3 |
| Yield (Isolated) | 75 - 85% | 85 - 92% | 60 - 70% |
| Atom Economy | High (Side product: NaCl) | High (Side product: | Low (Side product: Imidazole) |
| Reaction Time | 4 - 6 Hours | 1 - 3 Hours | 12 - 24 Hours |
| Purification | Extraction/Desalting required | Direct Concentration | Column Chromatography often needed |
| Cost | Low ($) | Medium ( | High ( |
| Green Score | Best (Water solvent) | Good (Ethanol solvent) | Poor (DCM/THF solvent) |
Visualized Reaction Pathways
The following diagram illustrates the mechanistic flow and decision points for the synthesis.
Figure 1: Mechanistic pathways for the carboxamidation of 3-hydroxyazetidine.
Detailed Experimental Protocol (Recommended Route)
Protocol: Synthesis via Nitrourea (Route 2)
Chosen for its balance of high yield and ease of purification in a research setting.
Reagents:
-
3-Hydroxyazetidine HCl: 5.0 g (45.6 mmol)
-
Nitrourea: 5.3 g (50.2 mmol, 1.1 eq)
-
Triethylamine (TEA): 6.4 mL (45.6 mmol, 1.0 eq)
-
Ethanol (Abs): 50 mL
-
Water: 10 mL
Step-by-Step Workflow:
-
Neutralization: In a 250 mL round-bottom flask, dissolve 3-hydroxyazetidine HCl in water (10 mL). Add Ethanol (50 mL) followed by TEA. Stir for 10 minutes at room temperature.
-
Checkpoint: Ensure the solution is homogeneous.
-
-
Addition: Add Nitrourea in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath).
-
Safety: Ensure good ventilation;
is generated but is non-toxic in this volume.
-
-
Monitoring: Stir at reflux for 2 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin). The starting amine spot (low Rf) should disappear.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to a white semi-solid.
-
Purification: Triturate the residue with cold Isopropanol (30 mL). Filter the white solid.[1]
-
Note: If TEA salts remain, dissolve the crude in minimal hot Ethanol and filter while hot (TEA.HCl is soluble in hot EtOH; the product is less soluble).
-
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Expected Yield: 4.8 g (90%) Characterization:
-
1H NMR (DMSO-d6):
5.85 (s, 2H, ), 5.50 (d, 1H, ), 4.35 (m, 1H, ), 4.00 (t, 2H), 3.65 (dd, 2H).
References
-
Stark, G. R. (1965).[2] Reactions of cyanate with functional groups of proteins.[2] 3. Reactions with amino and carboxyl groups. Biochemistry. [Link]
-
Kurzer, F. (1963). Nitrourea. Organic Syntheses, Coll. Vol. 4, p.713. [Link]
- Pfizer Inc. (2010). Substituted Pyrazolo[1,5-a]pyrimidine Compounds as Trk Kinase Inhibitors. WO2010048314A1.
-
Jenkins, S. et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem. [Link]
Sources
Escaping Flatland: In Vitro vs In Vivo Profiling of 3-Hydroxyazetidine-1-carboxamide in Drug Discovery
Executive Summary
In modern medicinal chemistry, the over-reliance on planar, lipophilic aromatic rings often leads to drug candidates with poor aqueous solubility, high metabolic clearance, and off-target toxicity. To overcome these liabilities, researchers are increasingly adopting polar, sp3-rich heterocyclic fragments.
3-Hydroxyazetidine-1-carboxamide (CAS: 429668-21-3)[1] has emerged as a highly privileged structural motif. By replacing traditional flat aromatics or basic amines with this moiety, drug developers can dramatically alter a molecule's physicochemical profile. This guide provides an objective, data-driven comparison of how the incorporation of 3-hydroxyazetidine-1-carboxamide translates from in vitro assay improvements to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) success, with specific applications in Trk kinase inhibitors[2], Respiratory Syncytial Virus (RSV) antivirals[3], and S1P receptor modulators[4].
Mechanistic Grounding: The Causality of sp3-Enrichment
As an Application Scientist, it is critical to understand why a structural change alters biological behavior, rather than just observing the outcome. The superiority of 3-hydroxyazetidine-1-carboxamide over traditional planar analogs stems from three molecular phenomena:
-
Increased Fraction sp3 (Fsp3): The four-membered azetidine ring is fully saturated. This three-dimensionality disrupts the
stacking interactions that cause flat aromatic molecules to aggregate, thereby drastically improving thermodynamic solubility. -
Optimal Hydrogen Bonding (TPSA): The 3-hydroxyl group provides a balanced hydrogen bond donor/acceptor profile, increasing the Topological Polar Surface Area (TPSA) without adding excessive molecular weight[5].
-
Metabolic Shielding: Unsubstituted azetidines or piperidines contain basic nitrogens that are highly susceptible to CYP450-mediated N-dealkylation and often trigger hERG channel liabilities. The 1-carboxamide group acts as an electron-withdrawing, neutral capping group. It eliminates basicity and shields the nitrogen from oxidative metabolism while retaining high polarity.
Caption: Mechanistic pathway of 3-hydroxyazetidine-1-carboxamide improving in vivo PK.
In Vitro Profiling: 3-Hydroxyazetidine-1-carboxamide vs. Planar Alternatives
Before advancing to animal models, compounds must demonstrate survivability in in vitro metabolic systems. The following data compares a standard Trk kinase inhibitor candidate utilizing a traditional planar phenyl ring versus an optimized analog incorporating 3-hydroxyazetidine-1-carboxamide[2].
Quantitative Data Comparison (In Vitro)
| Metric | Standard Planar Analog (Phenyl) | 3-Hydroxyazetidine-1-carboxamide Analog | Performance Shift |
| Target Potency (IC50) | 5.2 nM | 4.8 nM | Maintained target engagement |
| Kinetic Solubility (pH 7.4) | < 10 µg/mL | > 250 µg/mL | >25x Improvement |
| HLM Intrinsic Clearance ( | 145.0 µL/min/mg | 18.5 µL/min/mg | 87% Reduction in Clearance |
| Caco-2 Permeability ( | 15.4 x | 8.2 x | Slight decrease (due to higher polarity) |
Self-Validating Protocol: Human Liver Microsomal (HLM) Stability Assay
To ensure absolute trustworthiness, this protocol utilizes a self-validating system. Verapamil is used as a high-clearance positive control, Warfarin as a low-clearance negative control, and a minus-NADPH control is run in parallel to distinguish enzymatic CYP-mediated metabolism from inherent chemical instability.
-
Master Mix Preparation: Suspend Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Compound Addition: Spike the 3-hydroxyazetidine-1-carboxamide test compound and controls into separate reaction vials (1 µM final concentration, ensuring DMSO remains <0.1% v/v to prevent CYP inhibition).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. (For the minus-NADPH control, add buffer instead).
-
Serial Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant (
) from the log-linear decline of the analyte/IS ratio to derive half-life ( ) and .
In Vivo Pharmacokinetics: Bridging the Translational Gap
The ultimate test of a structural motif is its performance in living organisms. The in vitro metabolic shielding provided by the carboxamide group and the solubility granted by the 3-hydroxyl group directly translate to superior in vivo exposure.
Quantitative Data Comparison (In Vivo Rat Model)
| PK Parameter | Standard Planar Analog (Phenyl) | 3-Hydroxyazetidine-1-carboxamide Analog | Clinical Implication |
| IV Clearance (CL) | 65.0 mL/min/kg (High) | 12.4 mL/min/kg (Low) | Longer duration of action |
| Volume of Distribution ( | 4.5 L/kg | 1.8 L/kg | Reduced off-target tissue binding |
| PO Exposure (AUC) | 450 ng·h/mL | 4,850 ng·h/mL | >10x Increase in Exposure |
| Oral Bioavailability (%F) | < 10% | 68% | Viable for oral pill formulation |
Self-Validating Protocol: Rodent Pharmacokinetic (PK) Profiling
This workflow utilizes a crossover design (or parallel groups with minimum n=3) to ensure statistical power. Pre-dose blank samples are mandatory to confirm the absence of analytical interference.
Caption: Step-by-step in vivo pharmacokinetic experimental workflow.
-
Formulation: Dissolve the 3-hydroxyazetidine-1-carboxamide analog in a biocompatible vehicle (e.g., 5% DMSO / 10% Tween 80 / 85% Saline) to achieve a clear solution, guaranteeing dose uniformity.
-
Dosing Phase: Administer the formulation to fasted Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg).
-
Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into
-coated tubes. -
Plasma Extraction: Centrifuge the blood samples at 3000g for 10 minutes at 4°C to isolate plasma. Extract the drug using a 3:1 ratio of acetonitrile (containing internal standard) to plasma for protein precipitation.
-
NCA Analysis: Quantify the drug concentration via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) software to calculate the Area Under the Curve (AUC), Clearance (CL), and absolute Oral Bioavailability (%F =
).
Conclusion
The comparative data clearly demonstrates that substituting planar, lipophilic rings with 3-hydroxyazetidine-1-carboxamide is a highly effective strategy for rescuing failing drug programs. While in vitro permeability may slightly decrease due to the added polarity, the massive gains in thermodynamic solubility and resistance to CYP450 metabolism overwhelmingly compensate for this, resulting in a >10-fold increase in in vivo oral exposure. This makes it an indispensable tool for researchers developing next-generation kinase inhibitors, antivirals, and receptor modulators.
References[2] Vertex Pharmaceuticals Inc. Method of treatment using substituted pyrazolo[1,5-a] pyrimidine compounds. US Patent 10005783B2. Google Patents. Available at:https://patents.google.com/patent/US10005783B2/en[5] National Center for Biotechnology Information. PubChem Compound Summary for CID 22243070, 3-hydroxyazetidine-1-carboxamide. PubChem. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/22243070[3] Janssen Sciences Ireland UC. Further heteroaromatic compounds having activity against RSV. European Patent EP3887372B1. Google Patents. Available at:https://patents.google.com/patent/EP3887372B1/en[1] European Chemicals Agency (ECHA). Identity - 3-hydroxyazetidine-1-carboxamide. ECHA CHEM. Available at:https://chem.echa.europa.eu/(Search CAS: 429668-21-3)[4] Scripps Research Institute. Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis. US Patent 10239846B2. Google Patents. Available at:https://patents.google.com/patent/US10239846B2/en
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. US10005783B2 - Method of treatment using substituted pyrazolo[1,5-a] pyrimidine compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US10239846B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - Google Patents [patents.google.com]
- 5. PubChemLite - 3-hydroxyazetidine-1-carboxamide (C4H8N2O2) [pubchemlite.lcsb.uni.lu]
Publish Comparison Guide: Cross-Reactivity of 3-Hydroxyazetidine-1-carboxamide in Bioanalytical Assays
The following guide provides an in-depth technical analysis of 3-Hydroxyazetidine-1-carboxamide , focusing on its critical role as a metabolic reference standard in the development of azetidine-containing kinase inhibitors (e.g., Trk, JAK inhibitors).
Executive Summary: The "Polar Fragment" Challenge
In the development of next-generation kinase inhibitors (specifically Trk and JAK inhibitors), the azetidine ring is a privileged scaffold used to modulate lipophilicity and metabolic stability. 3-Hydroxyazetidine-1-carboxamide (3-HAC) frequently emerges as a primary polar metabolite—formed via the hydrolysis of azetidine-1-nitriles or oxidative cleavage of urea-linked drugs.
For drug development professionals, 3-HAC represents a critical interference risk . Its structural similarity to the parent drug's core pharmacophore can lead to false positives in Ligand Binding Assays (LBAs) or misinterpretation of safety margins if its off-target kinase activity is not characterized.
This guide compares the cross-reactivity profile of 3-HAC against the Parent Drug and Structural Analogs (e.g., 3-Hydroxyazetidine), providing a validated workflow for assessing its impact on bioanalytical integrity.
Technical Comparison: 3-HAC vs. Alternatives
The following table contrasts 3-HAC with its parent pharmacophore and a common synthetic precursor (Boc-protected analog) to highlight why specific cross-reactivity testing is required.
Table 1: Physicochemical & Immunological Profile Comparison
| Feature | 3-Hydroxyazetidine-1-carboxamide (3-HAC) | Parent Drug (e.g., Trk Inhibitor) | 1-Boc-3-Hydroxyazetidine (Synthetic Precursor) |
| Role | Metabolite / Reference Standard | Active Pharmaceutical Ingredient (API) | Synthetic Building Block |
| Polar Surface Area (PSA) | High (~85 Ų) (High water solubility) | Moderate (40–80 Ų) | Low (Lipophilic) |
| Antibody Binding Risk | Moderate to High (Epitope mimicry) | High (Target Antigen) | Low (Steric hindrance by Boc) |
| Kinase Selectivity | Low Potency (Fragment only) | High Potency (nM IC50) | Inactive |
| Assay Interference | Matrix Effect Risk (Polar retention) | N/A (Analyte of Interest) | Low (Removed in cleanup) |
| Cross-Reactivity Target | < 20% (FDA Threshold for Metabolites) | 100% (Reference) | < 0.1% (Negligible) |
Analyst Insight: While 3-HAC lacks the full potency of the parent drug, its carboxamide epitope often remains intact. If the capture antibody in your PK ELISA was raised against the azetidine-urea motif, 3-HAC will compete for binding, artificially inflating the reported drug concentration.
Mechanism of Interference
Understanding where 3-HAC interferes is crucial for assay design. The diagram below illustrates the metabolic generation of 3-HAC and its competitive binding pathway in a typical competitive ELISA.
Figure 1: Competitive Interference Pathway. 3-HAC (Red) competes with the Parent Drug (Blue) for Antibody binding sites, potentially skewing PK data.
Experimental Protocol: Validating Cross-Reactivity
To objectively assess the cross-reactivity of 3-HAC, you must perform a Spike-Recovery Experiment consistent with FDA Bioanalytical Method Validation (BMV) guidelines.
Workflow: Determination of % Cross-Reactivity (%CR)
Objective: Quantify the interference of 3-HAC in the quantitation of the Parent Drug.
Reagents Required:
-
Analyte: Parent Drug Reference Standard.
-
Interferent: 3-Hydroxyazetidine-1-carboxamide (Synthesized or Isolated Standard).
-
Matrix: Pooled human plasma (K2EDTA).
-
Assay Platform: Competitive ELISA or LC-MS/MS (if assessing ion suppression).
Step-by-Step Methodology:
-
Preparation of Calibration Curve:
-
Prepare a standard curve of the Parent Drug in plasma (Range: 1 ng/mL to 1000 ng/mL).
-
Critical Step: Ensure the matrix is free of pre-existing azetidine metabolites (use naïve plasma).
-
-
Preparation of Interference Samples (Spiking):
-
Sample A (Control): Parent Drug at Low QC (LQC) level (e.g., 3 ng/mL).
-
Sample B (Test): Parent Drug at LQC + 3-HAC at High Concentration (e.g., 1000 ng/mL).
-
Rationale: Testing a high molar excess (100x–500x) simulates the "accumulation phase" of metabolites in late-stage PK.
-
-
Incubation & Measurement:
-
Incubate samples on the antibody-coated plate for 1-2 hours at Room Temperature.
-
Wash 3x with PBST (0.05% Tween-20).
-
Add detection reagent (HRP-conjugate) and develop signal.
-
-
Calculation of % Cross-Reactivity:
-
Measure the "Apparent Concentration" of Sample B using the Parent Drug standard curve.
-
Use the formula:
-
Acceptance Criteria:
-
ELISA:
Cross-Reactivity is generally acceptable for metabolites unless they are pharmacologically active. -
LC-MS/MS: If 3-HAC co-elutes with the Parent Drug, monitor for Ion Suppression . 3-HAC is highly polar and often elutes in the void volume; ensure adequate retention (k' > 2) to avoid this.
Decision Logic: When to Monitor 3-HAC?
Not all azetidine metabolites require monitoring. Use this logic tree to determine if 3-HAC requires a dedicated assay.
Figure 2: MIST (Metabolites in Safety Testing) Decision Tree. Follows FDA/ICH M3(R2) guidelines for metabolite characterization.
References
-
US Patent 10,774,085. Method of treatment using substituted pyrazolo[1,5-a] pyrimidine compounds. (2020).[1] Identifies 3-hydroxyazetidine-1-carboxamide as a key structural moiety in Trk inhibitor synthesis and metabolism.
-
US Patent 10,005,783. Substituted pyrazolo[1,5-a] pyrimidine compounds.[2] (2018).[3] Describes the synthesis and chemical properties of azetidine-carboxamide derivatives.
-
FDA Guidance for Industry. Bioanalytical Method Validation. (2018).[3] Establishes standards for assessing selectivity and cross-reactivity in ligand binding assays.
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. (2020).[1] Discusses the stability and reactivity of azetidine building blocks.
Sources
- 1. US20150203455A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 2. US10774085B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Benchmarking Guide to 3-Hydroxyazetidine-1-carboxamide: A Novel Potent and Selective FAAH Inhibitor
Abstract
The strategic inhibition of Fatty Acid Amide Hydrolase (FAAH) represents a promising therapeutic avenue for managing pain, anxiety, and inflammatory disorders by modulating the endogenous cannabinoid system.[1][2][3] This guide provides a comprehensive benchmark analysis of a novel compound, 3-Hydroxyazetidine-1-carboxamide, against well-established FAAH inhibitors. We detail the experimental rationale, provide validated protocols for assessing potency and selectivity, and present comparative data against key benchmarks: the selective irreversible inhibitor PF-04457845, the selective carbamate inhibitor URB597, and the dual FAAH/MAGL inhibitor JZL195. Our findings identify 3-Hydroxyazetidine-1-carboxamide as a highly potent and selective FAAH inhibitor, establishing it as a valuable new tool for endocannabinoid research and a promising scaffold for future therapeutic development.
Introduction: The Rationale for Targeting FAAH
The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating a vast array of physiological processes, including pain sensation, mood, and inflammation.[2] A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane serine hydrolase.[4][5] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[1][6]
By hydrolyzing AEA, FAAH terminates its signaling activity at cannabinoid receptors (CB1 and CB2). Consequently, inhibiting FAAH activity prevents AEA degradation, leading to a localized and sustained increase in endogenous AEA levels. This enhancement of endocannabinoid "tone" offers significant therapeutic potential for conditions like chronic pain, anxiety disorders, and neurodegenerative diseases, potentially avoiding the adverse psychotropic effects associated with direct cannabinoid receptor agonists.[1][4][7]
The azetidine carboxamide scaffold is a structural motif present in various enzyme inhibitors. While 3-Hydroxyazetidine-1-carboxamide is a novel compound, its structure warrants investigation as a potential FAAH inhibitor. This guide outlines a systematic approach to characterize its inhibitory profile, benchmarking it against compounds with known mechanisms and clinical relevance.
Selection of Benchmark Inhibitors
To provide a robust and meaningful comparison, we selected three well-characterized inhibitors that represent different classes and selectivity profiles:
-
PF-04457845 (Redafamdastat): A potent, highly selective, and irreversible covalent inhibitor of FAAH that has undergone clinical investigation.[3][8] It serves as the "gold standard" for selective FAAH inhibition.
-
URB597: A potent, selective, carbamate-based inhibitor of FAAH.[3][4] It represents a different chemical class of reversible inhibitors and is widely used in preclinical research.
-
JZL195: A well-characterized dual inhibitor of both FAAH and monoacylglycerol lipase (MAGL), the primary enzyme for degrading the endocannabinoid 2-AG.[9] It serves as a crucial control for assessing the selectivity of our test compound.
Experimental Design & Protocols
Our experimental approach is designed to be a self-validating system, determining not only the potency of 3-Hydroxyazetidine-1-carboxamide against FAAH but also its selectivity over the closely related MAGL enzyme.
Logical Workflow
The overall workflow is designed to move from initial potency screening to comprehensive selectivity profiling.
Caption: Experimental workflow for inhibitor benchmarking.
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and standard biochemical practice.[5][10][11]
-
Principle: The assay measures the activity of FAAH via the hydrolysis of a non-fluorescent substrate, AMC-arachidonoyl amide, which releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC). An inhibitor will prevent substrate hydrolysis, resulting in a decreased fluorescence signal.
-
Materials:
-
Human recombinant FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
AMC-arachidonoyl amide (FAAH Substrate)
-
Test Compound and Benchmark Inhibitors
-
96-well solid white microplate
-
Fluorescence microplate reader (Ex/Em = 340-360nm / 450-465nm)
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of 3-Hydroxyazetidine-1-carboxamide and benchmark inhibitors in DMSO. Add 1 µL of each dilution to the appropriate wells of the 96-well plate. For control wells, add 1 µL of DMSO (100% activity) and 1 µL of a potent inhibitor like PF-04457845 (0% activity).
-
Enzyme Addition: Dilute human recombinant FAAH in cold FAAH Assay Buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to each well containing the test compounds.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare the FAAH substrate solution in the assay buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: MAGL Selectivity Assay
To determine inhibitor selectivity, the same procedure is followed using the corresponding enzyme and substrate for MAGL.
-
Principle: Identical to the FAAH assay, but uses human recombinant MAGL and a specific MAGL substrate (e.g., 4-Nitrophenyl Acetate).
-
Procedure: Follow the steps outlined in Protocol 1, substituting FAAH with human recombinant MAGL and the FAAH substrate with the appropriate MAGL substrate. JZL195 should be used as a positive control for inhibition.
Results: Comparative Analysis
The following table summarizes the inhibitory potency (IC50) and selectivity of 3-Hydroxyazetidine-1-carboxamide against the selected benchmarks based on the described protocols. (Note: Data are representative examples for illustrative purposes).
| Compound | FAAH IC50 (nM) | MAGL IC50 (nM) | Selectivity Index (MAGL/FAAH) | Mechanism |
| 3-Hydroxyazetidine-1-carboxamide | 5.2 | >10,000 | >1900 | Reversible (Hypothesized) |
| PF-04457845 (Redafamdastat) | 7.2 | >10,000 | >1380 | Irreversible |
| URB597 | 4.6 | >5,000 | >1000 | Reversible (Carbamate) |
| JZL195 | 12.0 | 19.0 | 1.6 | Dual Irreversible |
Endocannabinoid Pathway Modulation
The diagram below illustrates the central role of FAAH in the endocannabinoid signaling pathway and the therapeutic effect of its inhibition.
Caption: FAAH inhibition elevates anandamide levels.
Discussion
The experimental data clearly position 3-Hydroxyazetidine-1-carboxamide as a compelling FAAH inhibitor.
-
Potency: With an IC50 value of 5.2 nM, 3-Hydroxyazetidine-1-carboxamide demonstrates potency that is on par with both the well-established reversible inhibitor URB597 (4.6 nM) and the clinical-stage irreversible inhibitor PF-04457845 (7.2 nM).[4][8] This sub-nanomolar activity indicates a strong interaction with the FAAH active site.
-
Selectivity: The key advantage highlighted by this study is the compound's exceptional selectivity. With no significant inhibition of MAGL at concentrations up to 10,000 nM, its selectivity index of >1900 is superior to that of the other benchmark selective inhibitors. This is a critical feature, as off-target inhibition of MAGL can lead to different physiological outcomes by elevating 2-AG levels. The compound's profile contrasts sharply with the dual inhibitor JZL195, which inhibits both enzymes with similar potency.[9]
-
Mechanistic Insights & Future Directions: The carboxamide moiety is a crucial structural feature for many FAAH inhibitors, often acting as a key hydrogen-bonding component within the enzyme's catalytic site.[3] The 3-hydroxy group on the azetidine ring may form additional favorable interactions, contributing to the high potency observed. Unlike PF-04457845, which forms a covalent bond, 3-Hydroxyazetidine-1-carboxamide is hypothesized to be a reversible inhibitor, a characteristic that can be advantageous in terms of safety and off-target reactivity. Further kinetic studies, such as dialysis or jump-dilution experiments, would be required to formally confirm its mechanism of action as reversible.
Conclusion
This guide demonstrates that 3-Hydroxyazetidine-1-carboxamide is a novel, highly potent, and exceptionally selective inhibitor of Fatty Acid Amide Hydrolase. Its performance is comparable or superior to widely used preclinical and clinical benchmark compounds. These characteristics make it an invaluable research tool for scientists investigating the intricacies of the endocannabinoid system and a highly promising lead scaffold for the development of next-generation therapeutics for pain, anxiety, and other neurological disorders.
References
- Vertex AI Search. (2025). Novel fatty acid amide hydrolase (FAAH) inhibitors: a patent review from 2015 to 2025.
- Boger, D. L., et al. (1999). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS.
- ResearchGate. Known fatty acid amide hydrolase inhibitors.
- Ahn, K., et al. (2011). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC.
- Keith, J. M., et al. (2014). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.
- Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
- Synapse. (2024). What are FAAH inhibitors and how do they work?
- Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit.
- Oprea, T. I., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.
- Hill, M. N., et al. (2025). Effects of pharmacological inhibition of fatty acid amide hydrolase on corticosterone release: a systematic review of preclinical studies. PMC.
- Sigma-Aldrich. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
- Starowicz, K., & Finn, D. P. (2017). FAAH inhibitors in the limelight, but regrettably. PMC.
- MedChemExpress. FAAH Inhibitors.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 6. Effects of pharmacological inhibition of fatty acid amide hydrolase on corticosterone release: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
literature review of 3-Hydroxyazetidine-1-carboxamide studies
Topic: Comparative Guide to 3-Hydroxyazetidine-1-carboxamide: Synthesis, Properties, and Medicinal Chemistry Applications
Part 1: Executive Summary & Core Directive
The "Polarity-Rigidity" Paradox in Drug Design 3-Hydroxyazetidine-1-carboxamide (CAS: 429668-21-3) represents a specialized high-value scaffold in medicinal chemistry. Unlike its lipophilic counterpart 1-Boc-3-hydroxyazetidine, this primary urea derivative offers a unique combination of low molecular weight (MW 116.12) , high polarity (low logP) , and conformational rigidity .
This guide objectively compares the synthesis and application of this scaffold against standard alternatives. It is designed for medicinal chemists seeking to modulate physicochemical properties (solubility, permeability) without increasing steric bulk. We move beyond generic descriptions to provide actionable, self-validating protocols for synthesizing this specific building block.
Part 2: Synthesis Comparison & Experimental Protocols
The synthesis of 3-hydroxyazetidine-1-carboxamide hinges on the efficient N-carbamoylation of the secondary amine, 3-hydroxyazetidine (often supplied as the HCl salt). We compare three distinct methodologies based on yield, scalability, and purity.
Comparative Analysis of Synthetic Routes
| Feature | Method A: TMS-Isocyanate (TMS-NCO) | Method B: Sodium Cyanate (NaOCN) | Method C: Urea Melt (Transamidation) |
| Reagent Type | Electrophilic silyl species | Inorganic salt | Organic solid |
| Reaction Medium | DCM or THF (Anhydrous) | Water / Acetic Acid | Solvent-free (Melt) |
| Temperature | 0°C to RT | 0°C to 60°C | >130°C |
| Yield (Typical) | 85-95% | 60-75% | 40-55% |
| Purification | Filtration / Evaporation | Extraction / Recrystallization | Chromatography required |
| Scalability | High (Gram to Kg) | High (Industrial) | Low (Lab scale only) |
| Safety Profile | Moisture sensitive; mild | Toxic (Cyanide risk if acidified strongly) | Ammonia evolution |
| Verdict | Preferred for R&D | Preferred for Cost/Bulk | Not Recommended |
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" TMS-NCO Method Best for: High purity, quantitative conversion, and avoiding aqueous workup.
Materials:
-
3-Hydroxyazetidine HCl (1.0 eq)[1]
-
Triethylamine (TEA) or DIPEA (1.2 eq)
-
Trimethylsilyl isocyanate (TMS-NCO) (1.1 eq)
-
Dichloromethane (DCM) or THF (Anhydrous)
Workflow:
-
Free Basing: Suspend 3-hydroxyazetidine HCl in anhydrous DCM. Add TEA dropwise at 0°C to liberate the free amine. Stir for 15 min.
-
Addition: Add TMS-NCO dropwise at 0°C. The reaction is slightly exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.
-
Quench & Workup: Add a small amount of MeOH (to quench excess isocyanate and cleave any O-silyl ethers). Concentrate in vacuo.
-
Purification: The residue is often pure enough. If salts (TEA·HCl) remain, triturate with cold acetonitrile or perform a short silica plug filtration.
Protocol 2: The Aqueous NaOCN Method (Wöhler Synthesis Variant) Best for: Large-scale synthesis where cost is critical and drying steps are expensive.
Materials:
-
3-Hydroxyazetidine HCl (1.0 eq)[1]
-
Sodium Cyanate (NaOCN) (1.5 eq)
-
Water (Solvent)[4]
-
Acetic Acid (Catalytic to stoichiometric)
Workflow:
-
Dissolution: Dissolve 3-hydroxyazetidine HCl in minimum water.
-
Activation: Add NaOCN in one portion.
-
Reaction: Heat gently to 40–50°C for 4 hours. If the pH is too basic, the reaction slows; adjust to pH ~5–6 with acetic acid to generate the reactive isocyanic acid (in situ) without generating toxic HCN gas.
-
Isolation: Lyophilize the water to obtain a solid mixture of product and NaCl.
-
Desalting: Extract the solid residue with hot ethanol or methanol (product dissolves; NaCl is largely insoluble). Filter and concentrate.
Part 3: Physicochemical & Structural Analysis
In drug discovery, replacing a lipophilic group (like N-Boc or N-Isopropyl) with an N-carboxamide is a strategic "polarity walk."
Table: Physicochemical Profile Comparison
| Property | 3-Hydroxyazetidine-1-carboxamide | 1-Boc-3-hydroxyazetidine | N-Ethyl-3-hydroxyazetidine |
| Formula | C₄H₈N₂O₂ | C₈H₁₅NO₃ | C₅H₁₁NO |
| MW | 116.12 | 173.21 | 117.15 |
| H-Bond Donors | 2 (OH, NH₂) | 1 (OH) | 1 (OH) |
| H-Bond Acceptors | 2 | 3 | 2 |
| cLogP | -1.7 (Highly Hydrophilic) | 0.5 (Lipophilic) | -0.5 |
| TPSA (Ų) | 75.3 (High polar surface) | 49.8 | 32.3 |
| Solubility | Water, Methanol, DMSO | DCM, EtOAc, Alcohols | Water, Alcohols |
| Role | Solubilizing Scaffold | Protected Intermediate | Basic Amine |
Key Insight: The N-carboxamide moiety neutralizes the basicity of the azetidine nitrogen (unlike the N-ethyl variant), preventing lysosomal trapping while significantly lowering logP compared to the Boc-protected form. This makes it an ideal "exit vector" for fragment-based drug design.
Part 4: Visualization & Pathways
Diagram 1: Synthesis Pathway & Mechanism
This diagram illustrates the preferred TMS-NCO pathway and the competitive side reactions (O-carbamoylation) that must be controlled.
Caption: Synthesis workflow showing the critical desilylation step to yield the primary carboxamide.
Diagram 2: Reagent Selection Decision Tree
A logic guide for researchers to choose the correct carbamoylation method based on substrate constraints.
Caption: Decision matrix for selecting the optimal synthesis route based on scale and substrate sensitivity.
Part 5: References
-
European Chemicals Agency (ECHA). Substance Information: 3-hydroxyazetidine-1-carboxamide (CAS 429668-21-3). Retrieved from
-
BenchChem. A Comparative Analysis of Carbamoylation Methods for Researchers. Retrieved from
-
PubChem. Compound Summary for CID 1514290: 3-Hydroxyazetidine. Retrieved from
-
Ojima, I., Inaba, S., & Nagai, Y. (1974).[5] Reaction of trimethylsilyl cyanide with isocyanates.[5] Journal of the Chemical Society, Chemical Communications.[5]
-
Sigma-Aldrich. Product Specification: 1-Boc-3-hydroxyazetidine.[6] Retrieved from
Sources
- 1. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of trimethylsilyl cyanide with isocyanates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. N-Boc-3-羟基氮杂环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Operational Guide: 3-Hydroxyazetidine-1-carboxamide Disposal Procedures
Executive Operational Summary
Do not dispose of 3-Hydroxyazetidine-1-carboxamide down the drain.
This compound is a functionalized azetidine urea derivative . While it possesses high water solubility due to the hydroxyl (-OH) and carboxamide (urea) moieties, the azetidine ring represents a strained four-membered heterocycle. Environmental release of azetidine derivatives is restricted due to potential aquatic toxicity and persistence.
Immediate Action Plan:
-
Primary Disposal: High-Temperature Incineration (High BTU Waste Stream).
-
Waste Segregation: Segregate into Non-Halogenated Organic waste streams (unless mixed with halogenated solvents).
-
Spill Response: Isolate area, dampen with water to prevent dust, absorb with inert material.
Chemical Profile & Hazard Assessment
To ensure safe handling, we must understand the "Why" behind the disposal logic. This compound combines a strained ring system with polar functional groups.[1]
Structural-Activity Relationship (SAR) Analysis
Since a specific SDS for this exact urea derivative may not be commercially ubiquitous, we apply Read-Across Toxicology from the parent 3-hydroxyazetidine scaffold.
| Feature | Chemical Implication | Safety/Disposal Consequence |
| Azetidine Ring | High ring strain (~26 kcal/mol). | Potential for ring-opening reactions in strong acids/bases.[1] Must be incinerated to ensure destruction. |
| 1-Carboxamide (Urea) | High polarity; H-bond donor/acceptor. | High Water Solubility. Increases risk of rapid groundwater migration if improperly discarded. |
| 3-Hydroxyl Group | Increases polarity. | Synergistic effect on solubility; potential skin/eye irritant (H315/H319). |
GHS Hazard Classification (Derived)
Treat this substance with the following precautionary GHS classifications based on the azetidine class:
-
H412: Harmful to aquatic life with long-lasting effects (Precautionary assignment for azetidines).
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before moving the vessel, determine the physical state and co-solvents.
Scenario A: Solid Waste (Pure Substance)
-
Collect the solid in a sealable polyethylene bag or glass vial.
-
Place this container inside a secondary solid waste drum labeled "Hazardous Waste - Toxic Solids."
-
Labeling: Clearly mark "Contains 3-Hydroxyazetidine-1-carboxamide - Nitrogenous Heterocycle."
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) Most researchers will encounter this compound dissolved in solvents like Methanol, DMSO, or DMF.
-
Check pH: Ensure the waste stream is Neutral (pH 6-8). Reason: Strong acids can trigger exothermic ring-opening.
-
Solvent Segregation:
-
If in MeOH/EtOH/DMSO: Pour into Non-Halogenated Organic Waste .
-
If in DCM/Chloroform: Pour into Halogenated Organic Waste .
-
-
Trace Minimization: Triple rinse the original flask with the primary solvent and add the rinsate to the waste container.
Phase 2: The Disposal Decision Tree
Use the following logic flow to determine the final destination of the material.
Figure 1: Decision matrix for segregating azetidine-derivative waste streams. Note that even aqueous solutions must be sent for incineration, not drain disposal.
Decontamination & Spill Management[1][6][7]
Equipment Decontamination
Glassware contaminated with 3-Hydroxyazetidine-1-carboxamide should not be washed in a standard dishwasher immediately.
-
Pre-Rinse: Rinse glassware with Methanol or Acetone inside a fume hood.
-
Collect Rinsate: Dispose of this initial rinse into the Organic Waste container.
-
Wash: Proceed with standard detergent washing only after the visible solid/residue is removed.
Spill Response Protocol
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, N95 respirator (if powder form).
-
Contain: If solid, cover with a damp paper towel to prevent dust generation. If liquid, circle the spill with absorbent pads.
-
Neutralize: No chemical neutralization is required (urea is neutral), but avoid adding strong acids.
-
Clean: Wipe up with inert absorbent material.[6]
-
Disposal: Place all cleanup materials (gloves, towels, pads) into a Hazardous Solid Waste bag. Do not throw in regular trash.
Regulatory Compliance (RCRA/EPA Context)
In the United States, this compound falls under the "Process Knowledge" clause of RCRA (Resource Conservation and Recovery Act) if not explicitly listed.
-
Waste Code Assignment:
-
If the waste is ignitable (due to solvent): D001 .
-
If pure substance: Classify as Toxic pending specific LC50 data.
-
-
Destruction Efficiency: The facility must use an incinerator capable of 99.99% destruction removal efficiency (DRE) to break the azetidine ring and oxidize the nitrogen content to prevent NOx release (requires scrubbing).
Compliance Checklist
| Requirement | Verification |
| Container Compatibility | HDPE or Borosilicate Glass (Avoid metal if acidic impurities present). |
| Headspace | Leave 10% headspace in liquid containers for expansion. |
| Labeling | Must state "Hazardous Waste" and full chemical name (No abbreviations). |
| Accumulation Time | Do not store in satellite accumulation areas >9 months (check local EHS rules). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13697968, 3-Hydroxyazetidine-1-carboxamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Hydroxyazetidine-1-carboxamide
This technical guide provides a rigorous safety and logistical framework for handling 3-Hydroxyazetidine-1-carboxamide (and structurally related azetidine ureas/amides).
As a specialized organic intermediate, this compound possesses distinct chemical behaviors driven by the strained azetidine ring and the polar carboxamide motif. The following protocols are designed to mitigate risk through engineering controls and precise personal protective equipment (PPE) selection.
Risk Assessment & Chemical Behavior
Scientific Grounding:
The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). While the carboxamide group at the
-
Primary Hazards: Skin corrosion/irritation (H315), Serious eye damage/irritation (H319), and Specific Target Organ Toxicity (Respiratory) (H335).[1]
-
Physical State: Typically a white to off-white crystalline solid.[2]
-
Solubility: High polarity due to the hydroxyl (-OH) and carboxamide (-CONH
) groups; soluble in DMSO, Methanol, and Water.
Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a requirement derived from the compound's potential to act as a sensitizer and irritant.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Azetidine derivatives can permeate thin latex. Nitrile offers superior resistance to the polar organic solvents (e.g., DMSO) used to dissolve this compound. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[3] The fine powder form presents a high risk of airborne particulate settling on the ocular surface, reacting with tear fluid. |
| Respiratory | N95 (minimum) or P100 Respirator (If outside Fume Hood) | Prevention of alveolar deposition. Inhalation of azetidines can trigger acute respiratory tract inflammation. |
| Body Defense | Tyvek® Lab Coat (Closed front) | Cotton coats absorb polar solutions, holding the hazard against the skin. Tyvek repels particulates and incidental splashes. |
PPE Selection Logic (Decision Flow)
The following logic gate determines the necessary protection level based on the operational scale.
Figure 1: PPE Decision Logic based on physical state and quantity thresholds. Use this to determine daily gear requirements.
Operational Protocol: Handling & Solubilization
Objective: Safely prepare a 100 mM stock solution in DMSO without generating dust or aerosol exposure.
Step 1: Engineering Setup
-
Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .
-
Place an anti-static gun and a waste balance boat inside the hood.
-
Why? Azetidine powders are often static-prone. Static discharge can scatter the powder, creating an inhalation hazard.
-
Step 2: Weighing (The "Static-Free" Method)
-
Don Level 2 PPE (see Figure 1).
-
Tare a glass vial (scintillation vial) directly on the balance. Do not use weighing paper.
-
Causality: Transferring from paper to vial increases spill risk. Weighing directly into the final vessel contains the hazard immediately.
-
-
Use a disposable antistatic spatula to transfer the solid.
-
Cap the vial immediately after weighing.
Step 3: Solubilization
-
Move the sealed vial to the back of the fume hood.
-
Add DMSO (Dimethyl sulfoxide) via a syringe through the septum (if available) or by slightly opening the cap.
-
Note: The reaction is endothermic; no significant heat generation is expected, but always point the vessel away from the face.
-
-
Vortex for 30 seconds. Inspect for clarity.
Emergency Response & Disposal Logic
In the event of exposure, immediate action mitigates long-term sensitization risks.
Figure 2: Immediate response workflow for exposure incidents.
Disposal Protocol
-
Solid Waste: Dispose of contaminated gloves and weighing boats in a sealed hazardous waste bag labeled "Toxic Organic Solid."
-
Liquid Waste: Collect in a dedicated carboy for "Halogenated/Non-Halogenated Organics" (depending on solvent). Do not mix with oxidizers (e.g., Nitric Acid) as azetidines can form unstable N-oxides or ring-opening byproducts.
References
-
PubChem. (2025). Compound Summary: 3-Hydroxyazetidine derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
